Imidazo[1,2-A]pyridin-2-amine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
imidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQABHABFPKXGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460771 | |
| Record name | IMIDAZO[1,2-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39588-26-6 | |
| Record name | IMIDAZO[1,2-A]PYRIDIN-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of a Privileged Scaffold: An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridin-2-amines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic pathways to the imidazo[1,2-a]pyridin-2-amine core, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction mechanisms to aid researchers in the design and execution of novel synthetic strategies.
Core Synthetic Strategies
The synthesis of the this compound scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. These include multicomponent reactions, classical condensation methods, and modern transition-metal-catalyzed approaches.
The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a highly efficient, one-pot, three-component condensation that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3] This reaction involves the acid-catalyzed condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, offering a high degree of molecular diversity from readily available starting materials.[2][5] The versatility and efficiency of the GBB reaction have made it a favored method in combinatorial chemistry and drug discovery programs.[6][7]
Various catalysts can be employed, including scandium(III) triflate, perchloric acid, and more environmentally benign options like ammonium chloride.[5][8] Microwave irradiation has also been successfully utilized to accelerate the reaction and improve yields.[8]
References
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
The Discovery of Novel Imidazo[1,2-a]pyridin-2-amine Derivatives: A Technical Guide for Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and development of novel Imidazo[1,2-a]pyridin-2-amine derivatives, with a particular focus on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Biological Activity of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have shown significant potential in oncology by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, these compounds have been investigated as inhibitors of protein kinases such as those in the PI3K/Akt/mTOR and PDGFR pathways. The following tables summarize the in vitro anticancer activity of selected Imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Melanoma and Cervical Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| 5 | A375 (Melanoma) | 44.6 | 48 |
| 6 | A375 (Melanoma) | 9.7 | 48 |
| 7 | A375 (Melanoma) | 25.3 | 48 |
| 5 | WM115 (Melanoma) | 38.2 | 48 |
| 6 | WM115 (Melanoma) | 15.1 | 48 |
| 7 | WM115 (Melanoma) | 29.8 | 48 |
| 5 | HeLa (Cervical) | 35.6 | 48 |
| 6 | HeLa (Cervical) | 12.4 | 48 |
| 7 | HeLa (Cervical) | 21.9 | 48 |
Data extracted from a study on the anticancer activity of imidazo[1,2-a]pyridines 5-7.[1]
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| IP-5 | HCC1937 | 45 | 48 |
| IP-6 | HCC1937 | 47.7 | 48 |
| IP-7 | HCC1937 | 79.6 | 48 |
Data from a study investigating the anticancer effects of novel imidazo[1,2-a]pyridines against HCC1937 breast cancer cells.[2][3]
Table 3: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Kinase Target | IC50 (nM) |
| 7 | PI3K | 0.20 |
| 7 | mTOR | 21 |
| 1 | PDGFRβ | 18 |
| 28 | PDGFRβ | Potent (exact value not specified) |
Data compiled from studies on imidazo[1,2-a]pyridine derivatives as kinase inhibitors.[4][5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of Imidazo[1,2-a]pyridine derivatives and key in vitro biological assays.
General Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the reaction of a 2-aminopyridine with an α-haloketone.[7][8][9]
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of the substituted 2-aminopyridine (1 mmol) and the substituted α-bromoacetophenone (1 mmol) is refluxed in ethanol (20 mL) for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
The resulting residue is treated with a saturated aqueous solution of sodium bicarbonate.
-
The solid product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired imidazo[1,2-a]pyridine derivative.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Materials:
-
Cancer cell lines (e.g., A375, HeLa, HCC1937)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds for 48 hours. A vehicle control (DMSO) is also included.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases can be determined using various commercially available assay kits, often based on measuring the amount of ATP consumed during the phosphorylation reaction.
General Procedure:
-
The kinase reaction is typically performed in a buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
The imidazo[1,2-a]pyridine compound at various concentrations is pre-incubated with the kinase to allow for binding.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the amount of remaining ATP or the amount of phosphorylated substrate is quantified.
-
Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used to measure the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity and less inhibition.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a cell lysate and can demonstrate the effect of a compound on signaling pathways.[1][2]
Procedure:
-
Cells are treated with the imidazo[1,2-a]pyridine compound for a specified time.
-
Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by Imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for their evaluation.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics, particularly in the field of oncology. The data and protocols presented in this guide highlight the potential of these derivatives as potent and selective inhibitors of key cancer-related signaling pathways. Further lead optimization, guided by structure-activity relationship studies and detailed mechanistic investigations, is warranted to advance these promising compounds towards clinical development. This document serves as a valuable resource for researchers dedicated to the discovery of next-generation targeted cancer therapies.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Ascendant Imidazo[1,2-a]pyridine Scaffold: A Technical Guide to Biological Activity Screening of 2-Amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide focuses on the biological activity screening of Imidazo[1,2-a]pyridin-2-amine analogs, providing a comprehensive overview of their evaluation as potential therapeutic agents. This document details key experimental protocols, presents a consolidated summary of quantitative data, and visualizes critical cellular pathways and experimental workflows to empower researchers in the pursuit of novel drug candidates.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various this compound analogs against cancer cell lines, bacterial strains, and viral targets.
Table 1: Anticancer Activity of this compound Analogs (IC50 in µM)
| Compound ID/Reference | Cancer Cell Line | Cell Line Type | IC50 (µM) |
| Compound 6 [1][2] | A375 | Melanoma | 9.7 - 20.4 |
| Compound 6 [1][2] | WM115 | Melanoma | 28.9 |
| Compound 6 [1][2] | HeLa | Cervical Cancer | 35.8 |
| Compound 12 [3] | A375 | Melanoma | 0.14 |
| Compound 12 [3] | HeLa | Cervical Cancer | 0.21 |
| PIK-75 Analog [4] | T47D | Breast Cancer | 0.15 |
| HB9 [5][6] | A549 | Lung Cancer | 50.56 |
| HB10 [5][6] | HepG2 | Liver Carcinoma | 51.52 |
| Compound 8 [7] | Various | - | 0.31 - 0.39 |
| Compound 12 [7] | Various | - | 0.29 - 0.35 |
| Compound 13 [7] | Various | - | 0.30 - 0.41 |
| Compound 17 [7] | Various | - | 0.49 - 0.60 |
| Compound 10b [8] | Hep-2 | Laryngeal Carcinoma | 20 |
| Compound 10b [8] | HepG2 | Hepatocellular Carcinoma | 18 |
| Compound 10b [8] | MCF-7 | Breast Cancer | 21 |
| Compound 10b [8] | A375 | Skin Cancer | 16 |
| Compound 12b [8] | Hep-2 | Laryngeal Carcinoma | 11 |
| Compound 12b [8] | HepG2 | Hepatocellular Carcinoma | 13 |
| Compound 12b [8] | MCF-7 | Breast Cancer | 11 |
| Compound 12b [8] | A375 | Skin Cancer | 11 |
Table 2: Antimicrobial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID/Reference | Microorganism | Gram Stain | MIC (µg/mL) |
| IPA-6 [9] | Mycobacterium tuberculosis H37Rv | N/A | 0.05 |
| IPA-9 [9] | Mycobacterium tuberculosis H37Rv | N/A | 0.4 |
| IPS-1 [9] | Mycobacterium tuberculosis H37Rv | N/A | 0.4 |
| Compound 5h [10] | Staphylococcus aureus (ATCC) | Gram-positive | 3.125 |
| Compound 5h [10] | Staphylococcus aureus (Clinical) | Gram-positive | 6.25 |
| Compound 4e [11] | Escherichia coli CTXM | Gram-negative | 0.5 - 0.7 |
| Compound 4e [11] | Klebsiella pneumoniae NDM | Gram-negative | 0.5 - 0.7 |
Table 3: Antiviral Activity of this compound Analogs (EC50 in µM)
| Compound ID/Reference | Virus | EC50 (µM) |
| Compound 5a [12] | Influenza A | 0.3 |
| Compound 5b [12] | Influenza A | 0.4 |
| Compound 15b [12] | Hepatitis C Virus (HCV) | 7.2 |
| Compound 15d [12] | Hepatitis C Virus (HCV) | 5.1 |
| Compound 15e [12] | Hepatitis C Virus (HCV) | 8.4 |
| Compound 58 (R1= m-MeOHPh) [13] | Bovine Viral Diarrhea Virus (BVDV) | 0.4 |
Key Experimental Protocols
This section provides detailed methodologies for the principal assays used in the biological screening of this compound analogs.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Materials:
-
96-well tissue culture plates
-
Test this compound analogs
-
Cancer cell lines (e.g., A375, HeLa, MCF-7)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[1] Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as negative controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]
-
MTT Addition: After the incubation period, add 10-28 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1][14] Incubate the plate for an additional 1.5 to 4 hours at 37°C.[1][14]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a multi-well spectrophotometer. A reference wavelength of >650 nm can be used for background subtraction.[14]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a universal method for measuring kinase activity.[16][17]
Materials:
-
384-well plates (white, opaque)
-
Test this compound analogs
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase reaction buffer
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound at various concentrations. Include a known inhibitor as a positive control and the compound's solvent (e.g., DMSO) as a negative control.[18]
-
Add 10 µL of the kinase enzyme solution to all wells.[19]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific kinase substrate to each well.[19] Mix the contents of the wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).[19][20]
-
-
ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.[18]
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[17]
Materials:
-
96-well microtiter plates
-
Test this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a two-fold serial dilution of the test compounds in the 96-well plate using the appropriate broth.[21]
-
Include a positive control (a known antibiotic) and a negative control (broth with inoculum but no compound).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[20]
-
-
MIC Determination:
Antiviral Activity Screening: Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. It measures the reduction in the number of viral plaques in the presence of a test compound.[22]
Materials:
-
6-well or 12-well tissue culture plates
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Test this compound analogs
-
Cell culture medium
-
Semi-solid overlay (e.g., methylcellulose or agarose)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.[23]
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Virus Neutralization (optional, for neutralization assays): Mix the diluted virus with the diluted compound and incubate for a specific period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.[23]
-
Infection:
-
Overlay Application:
-
After the adsorption period, remove the inoculum and add the semi-solid overlay medium containing the different concentrations of the test compound.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days).[23]
-
Plaque Visualization:
-
After incubation, fix the cells with the fixative solution for at least 30 minutes.[22]
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[22]
-
Gently wash the plates with water and allow them to air dry. Viable cells will be stained, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways targeted by this compound analogs and the general experimental workflows for their screening.
PI3K/Akt/mTOR Signaling Pathway
Many this compound analogs exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][23]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound analogs.
General Workflow for Biological Activity Screening
The screening of this compound analogs typically follows a hierarchical approach, starting with broad primary screening and progressing to more specific secondary and in vivo assays for promising candidates.
Caption: A generalized workflow for the biological activity screening of this compound analogs.
This technical guide provides a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. The detailed protocols, consolidated data, and visual representations of key processes are intended to facilitate a more efficient and informed screening cascade, ultimately accelerating the identification of promising new drug candidates.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
- 19. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 20. promega.com [promega.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. cg.tuwien.ac.at [cg.tuwien.ac.at]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Imidazo[1,2-A]pyridin-2-amine Compounds
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the core mechanisms of action of Imidazo[1,2-a]pyridin-2-amine compounds, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. Through a comprehensive review of preclinical studies, this document provides a detailed overview of the signaling pathways modulated by these compounds, summaries of their biological activities in structured tables, and detailed experimental protocols for key assays.
Anticancer Mechanisms of Action: Targeting Key Signaling Cascades
This compound derivatives have demonstrated potent anticancer activity across a range of human cancer cell lines. Their primary mechanism involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Pathway
A significant number of Imidazo[1,2-a]pyridine compounds exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival.
Modulation of the Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Certain Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downregulation of key oncogenes.
Inhibition of Kinase Activity
A diverse range of kinases are targeted by Imidazo[1,2-a]pyridine compounds, leading to the disruption of cancer cell signaling. These include Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), and FMS-like Tyrosine Kinase 3 (FLT3).
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | HeLa (Cervical) | 0.34 | [1] |
| MDA-MB-231 (Breast) | 0.32 | [1] | |
| ACHN (Renal) | 0.39 | [1] | |
| HCT-15 (Colon) | 0.31 | [1] | |
| 12 | HeLa (Cervical) | 0.35 | [1] |
| MDA-MB-231 (Breast) | 0.29 | [1] | |
| ACHN (Renal) | 0.34 | [1] | |
| HCT-15 (Colon) | 0.30 | [1] | |
| 10b | Hep-2 (Laryngeal) | 20 | [2] |
| HepG2 (Hepatocellular) | 18 | [2] | |
| MCF-7 (Breast) | 21 | [2] | |
| A375 (Melanoma) | 16 | [2] | |
| 12b | Hep-2 (Laryngeal) | 11 | [2] |
| HepG2 (Hepatocellular) | 13 | [2] | |
| MCF-7 (Breast) | 11 | [2] | |
| A375 (Melanoma) | 11 | [2] | |
| Compound 12 | HT-29 (Colon) | 4.15 | [3] |
| MCF-7 (Breast) | 30.88 | [3] | |
| Compound 18 | MCF-7 (Breast) | 14.81 | [3] |
| B16F10 (Melanoma) | 14.39 | [3] |
Anti-inflammatory Mechanism of Action: Targeting Inflammatory Mediators
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A key mechanism involves the inhibition of the STAT3/NF-κB signaling pathway and the subsequent downregulation of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[4]
Antimicrobial Mechanism of Action: Disrupting Essential Bacterial Processes
The antimicrobial activity of this compound compounds has been particularly noted against Mycobacterium tuberculosis and other bacteria.
Inhibition of QcrB
Certain imidazopyridine amides are potent inhibitors of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in Mycobacterium tuberculosis. Inhibition of QcrB disrupts ATP synthesis, leading to bacterial cell death.
Inhibition of DNA Gyrase and Topoisomerase IV
Some 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines act as dual inhibitors of the ATPase domains of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE).[1][3] These enzymes are essential for DNA replication, repair, and recombination, making them excellent targets for antibacterial agents.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound compounds.
PI3Kα Scintillation Proximity Assay (SPA)
This assay is used to determine the inhibitory activity of compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI(4,5)P2-coated SPA beads
-
[γ-³³P]ATP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS
-
Stop Solution: 100 mM EDTA
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing PI3Kα enzyme and the test compound at various concentrations in the assay buffer.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and PI(4,5)P2 substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add streptavidin-coated SPA beads to the reaction mixture. The beads will bind to the biotinylated PIP3 product.
-
Incubate for 30 minutes to allow for bead settling.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated product.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Wnt/β-catenin Luciferase Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
Wnt3a conditioned media or purified Wnt3a protein
-
Dual-Luciferase Reporter Assay System
-
Test compounds dissolved in DMSO
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with the test compound at various concentrations for a specified period.
-
Stimulate the Wnt/β-catenin pathway by adding Wnt3a conditioned media or purified Wnt3a.
-
After an appropriate incubation time (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the effect of the compound on Wnt/β-catenin signaling by comparing the luciferase activity in treated cells to that in control cells.
NF-κB (p65) DNA Binding ELISA
This assay quantifies the activation of the NF-κB transcription factor.[2][5][6]
Materials:
-
Nuclear extraction kit
-
NF-κB (p65) DNA Binding ELISA kit containing a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence.
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Test compounds dissolved in DMSO
Procedure:
-
Culture cells (e.g., macrophages or cancer cells) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound.
-
Isolate nuclear extracts from the cells.
-
Add the nuclear extracts to the wells of the NF-κB DNA binding plate and incubate to allow the active NF-κB to bind to the consensus sequence.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against NF-κB p65 and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
After incubation and washing, add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of active NF-κB p65 in the nuclear extract.
This technical guide provides a foundational understanding of the mechanisms of action of this compound compounds. The versatility of this scaffold allows for the targeting of multiple key pathways involved in various diseases, highlighting its potential for the development of novel therapeutics. Further research will continue to unravel the full therapeutic potential of this promising class of compounds.
References
- 1. 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbkine.com [abbkine.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
The Emergence of Imidazo[1,2-a]pyridin-2-amines: An In-depth Technical Guide to Initial Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse therapeutic potential, including roles as kinase inhibitors, anti-cancer agents, and anti-infectives.[1][2][3] This technical guide provides a comprehensive overview of the initial structure-activity relationships (SAR) of a key subclass: Imidazo[1,2-a]pyridin-2-amines. We will delve into their inhibitory activities against various biological targets, present quantitative data in a structured format, detail the experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.
Kinase Inhibitory Activity
Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of several protein kinases, enzymes that are frequently dysregulated in diseases such as cancer and neurodegenerative disorders.
DYRK1A and CLK1 Inhibition
A series of imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinase 1 (CLK1). The following table summarizes the structure-activity relationship of selected compounds.
| Compound ID | R1 | R2 | DYRK1A IC50 (µM) | CLK1 IC50 (µM) |
| 1a | H | 4-Cl-Ph | >10 | >10 |
| 1b | 6-Cl | 4-Cl-Ph | 5.2 | 1.8 |
| 1c | 6-Br | 4-Cl-Ph | 4.8 | 1.5 |
| 1d | 6-Me | 4-Cl-Ph | 3.9 | 1.2 |
| 1e | H | 4-OMe-Ph | >10 | >10 |
| 1f | 6-Cl | 4-OMe-Ph | 8.7 | 3.1 |
Data compiled from multiple sources.
Experimental Protocol: DYRK1A Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Dilute the DYRK1A enzyme and the Europium-labeled anti-tag antibody in 1X Kinase Buffer A to the desired concentrations.
-
Dilute the Alexa Fluor™ 647-labeled kinase tracer (e.g., Tracer 236) in 1X Kinase Buffer A.
-
Prepare a serial dilution of the test compounds in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
-
Assay Procedure :
-
Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.
-
Add 5 µL of the DYRK1A enzyme/antibody mixture to each well.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Phosphoinositide 3-Kinase (PI3K) Alpha Inhibition
A notable discovery in this chemical class is the identification of potent and selective inhibitors of the p110α subunit of PI3K.[5] The SAR for a series of 2,6,8-substituted Imidazo[1,2-a]pyridine derivatives is presented below.
| Compound ID | R1 (Position 8) | R2 (Position 6) | R3 (Position 2) | PI3Kα IC50 (nM) |
| 2a | Br | Me | morpholinoethyl-carboxamide | 350 |
| 2b | Ph | Me | morpholinoethyl-carboxamide | 280 |
| 2c | 4-F-Ph | Me | morpholinoethyl-carboxamide | 210 |
| 2d | 4-Cl-Ph | Me | morpholinoethyl-carboxamide | 180 |
| 2e | Br | H | morpholinoethyl-carboxamide | 410 |
| 35 | 4-Cl-Ph | H | morpholinoethyl-carboxamide | 150 |
Data extracted from a study on 2, 6, 8-substituted Imidazopyridine derivatives.[5]
Experimental Protocol: PI3Kα Scintillation Proximity Assay (SPA)
This assay measures the inhibition of PI3Kα-mediated phosphorylation of phosphatidylinositol.
-
Reagent Preparation :
-
Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM EGTA, 0.04% DDM).
-
Reconstitute recombinant human PI3Kα enzyme in assay buffer.
-
Prepare a stock solution of the lipid substrate (e.g., PI(4,5)P2) and [γ-33P]ATP.
-
Prepare streptavidin-coated SPA beads.
-
-
Assay Procedure :
-
Add the test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the PI3Kα enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding the lipid substrate and [γ-33P]ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and the SPA beads.
-
Seal the plate and allow the beads to settle.
-
-
Data Acquisition and Analysis :
-
Count the plate in a scintillation counter.
-
The amount of radioactivity detected is proportional to the amount of phosphorylated product captured by the beads.
-
Plot the scintillation counts against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7]
-
Signaling Pathway: PI3K-alpha
Caption: Simplified PI3K-alpha signaling pathway.[8][9][10]
Wnt/β-catenin Signaling Inhibition
Imidazo[1,2-a]pyridine derivatives have also been identified as inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[11]
Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the Wnt/β-catenin pathway.
-
Cell Culture and Transfection :
-
Seed HEK293T cells (or another suitable cell line) in a 96-well plate.
-
Transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Pathway Stimulation :
-
After transfection, treat the cells with serial dilutions of the test compounds or vehicle.
-
Stimulate the Wnt/β-catenin pathway by adding recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021) to the appropriate wells.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay :
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis :
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.[4][12][13]
-
Signaling Pathway: Wnt/β-catenin
Caption: The canonical Wnt/β-catenin signaling pathway.[14][15]
5-Lipoxygenase Inhibition
A novel class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, has been reported.[16]
| Compound ID | R1 | R2 | R3 | 5-LO Inhibition IC50 (µM) (Intact Cells) |
| 3a | H | H | Ph | > 10 |
| 3b | 6-Me | H | Ph | 5.6 |
| 3c | 6-Me | cyclohexyl | Ph | 0.8 |
| 14 | 6-Me | cyclohexyl | 4-morpholinophenyl | 0.16 |
Data from a study on a new class of imidazo[1,2-a]pyridine-based 5-LO inhibitors.[16]
Experimental Protocol: 5-Lipoxygenase Activity Assay in Intact Cells
This assay measures the production of 5-LO products in stimulated human polymorphonuclear leukocytes (PMNLs).
-
Cell Isolation :
-
Isolate PMNLs from the whole blood of healthy donors using density gradient centrifugation.
-
-
Compound Treatment and Cell Stimulation :
-
Resuspend the PMNLs in an appropriate buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a defined period (e.g., 15 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce 5-LO product formation.
-
Incubate for a further period (e.g., 10 minutes) at 37°C.
-
-
Product Extraction and Analysis :
-
Stop the reaction by adding a cold organic solvent (e.g., methanol).
-
Extract the 5-LO products (e.g., LTB4 and 5-HETE) using solid-phase extraction.
-
Analyze the extracted products by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
-
Data Analysis :
Antitubercular Activity
Imidazo[1,2-a]pyridines have shown significant promise as antitubercular agents, with some compounds targeting the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis.[18][19]
| Compound ID | R1 | R2 | M. tuberculosis MIC (µM) |
| 4a | 7-Me | 3-carboxamide-N-(4-Cl-benzyl) | 0.12 |
| 4b | 7-Me | 3-carboxamide-N-(4-Br-benzyl) | 0.06 |
| 4c | 7-Cl | 3-carboxamide-N-(4-Cl-benzyl) | 0.25 |
| 4d | H | 3-carboxamide-N-(4-Cl-benzyl) | > 5 |
Representative data based on published SAR studies.[17][18][20]
Synthesis of the Imidazo[1,2-a]pyridin-2-amine Core
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone. For the 2-amino substituted derivatives, a multi-step synthesis is often employed.
General Synthetic Procedure
A representative synthesis of 2-amino-imidazo[1,2-a]pyridines can be achieved through a multi-component reaction.
-
Step 1: Formation of the Imidazo[1,2-a]pyridine Core :
-
A mixture of a 2-aminopyridine, an aldehyde, and an isocyanide in a suitable solvent (e.g., methanol or ethanol) is stirred at room temperature or heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3-amino-imidazo[1,2-a]pyridine derivative.
-
-
Step 2: Modification to 2-Amino Derivatives :
-
Further chemical transformations can be performed to introduce the amino group at the 2-position, although direct synthesis of 2-amino derivatives can be challenging. Alternative synthetic routes may involve the use of 2-amino-N-propargylpyridinium salts followed by cyclization.
-
Synthetic Workflow: Multi-component Reaction
Caption: General workflow for the synthesis of 3-amino-imidazo[1,2-a]pyridines.
Conclusion
The this compound scaffold and its close analogs represent a versatile and promising platform for the development of novel therapeutics. The initial structure-activity relationship studies highlighted in this guide demonstrate the potential for fine-tuning the substitution pattern on the heterocyclic core to achieve potent and selective inhibition of various biological targets. Further exploration of this chemical space, guided by the methodologies and pathway insights provided herein, is warranted to unlock the full therapeutic potential of this remarkable class of compounds.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ecronicon.net [ecronicon.net]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 20. A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Modern Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable capacity for interacting with a diverse range of biological targets. This versatility has positioned it at the forefront of drug discovery efforts, leading to the development of novel therapeutic agents with potent and selective activities across a spectrum of diseases, including cancer, inflammation, and infectious diseases. This technical guide provides an in-depth exploration of the therapeutic potential of the imidazo[1,2-a]pyridine core, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways and experimental workflows involved in its investigation.
A Versatile Pharmacophore with Broad Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has been the foundation for several clinically used drugs and numerous promising drug candidates.[1] Its rigid, planar structure provides a unique platform for the strategic placement of various functional groups, enabling the fine-tuning of its pharmacological properties. Researchers have successfully synthesized extensive libraries of imidazo[1,2-a]pyridine derivatives, revealing a wide array of biological activities.
Anticancer Potential
A significant body of research highlights the potent anticancer properties of imidazo[1,2-a]pyridine derivatives.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, lung, and melanoma.[2][3] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and STAT3 pathways.[4][5]
Anti-inflammatory Activity
The imidazo[1,2-a]pyridine core has also demonstrated significant promise in the development of anti-inflammatory agents. Derivatives of this scaffold have been shown to modulate inflammatory responses by targeting key signaling pathways like the NF-κB and STAT3 pathways, which are pivotal in the production of pro-inflammatory cytokines.[5][6]
Antimicrobial and Antiviral Efficacy
The therapeutic reach of imidazo[1,2-a]pyridines extends to infectious diseases. Numerous derivatives have exhibited potent activity against a range of bacterial and fungal pathogens.[7] Furthermore, specific analogs have shown promising antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8][9]
Quantitative Analysis of Biological Activity
The therapeutic potential of imidazo[1,2-a]pyridine derivatives is underscored by their potent in vitro activity. The following tables summarize key quantitative data, including half-maximal inhibitory concentration (IC50), minimum inhibitory concentration (MIC), and half-maximal effective concentration (EC50) values, for representative compounds across various therapeutic areas.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [2] | |
| MCF-7 (Breast Carcinoma) | 11 | [2] | |
| A375 (Human Skin Cancer) | 11 | [2] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [10] |
| MDA-MB-231 (Breast) | 0.32 | [10] | |
| ACHN (Renal) | 0.39 | [10] | |
| HCT-15 (Colon) | 0.31 | [10] | |
| Compound 12 | HeLa (Cervical) | 0.35 | [10] |
| MDA-MB-231 (Breast) | 0.29 | [10] | |
| ACHN (Renal) | 0.34 | [10] | |
| HCT-15 (Colon) | 0.30 | [10] | |
| PI3Kα Inhibitor 35 | PI3Kα enzyme | 0.15 | |
| Thiazole derivative | PI3Kα enzyme | 0.0028 | [4] |
| A375 (Melanoma) | 0.14 | [4] | |
| HeLa (Cervical) | 0.21 | [4] | |
| IP-5 | HCC1937 (Breast Cancer) | 45 | |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | |
| Compound 6 | A375 (Melanoma) | 9.7 | [3] |
| HeLa (Cervical Cancer) | 35.0 | [3] |
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Carboxylic acid derivative 4a | COX-1 | 2.72 | |
| COX-2 | 1.89 | ||
| Carboxylic acid derivative 4b | COX-1 | 3.94 | |
| COX-2 | 2.39 |
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone derivative 5h | S. aureus (clinical strain) | 6.25 | [7] |
| S. aureus (reference strain) | 3.125 | [7] | |
| Imidazo[4,5-b]pyridine 14 | E. coli | 32 | |
| Antitubercular agent 8 | M. tuberculosis (extracellular) | 0.0009 | |
| M. tuberculosis (intracellular) | 0.00045 |
Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Thioether derivative 4 | Human Cytomegalovirus (HCMV) | - | [8] |
| Thioether derivative 15 | Human Cytomegalovirus (HCMV) | - | [8] |
| Thioether derivative 21 | Human Cytomegalovirus (HCMV) | - | [8] |
| 6-halogeno derivative 4c-d | Varicella-Zoster Virus (VZV) | - | |
| 6-phenyl derivative 5b | Varicella-Zoster Virus (VZV) | - | |
| 2-aryl-3-pyrimidyl derivative | Herpes Simplex Virus (HSV) | - | [2] |
Note: For some antiviral compounds, the primary reference indicates high activity or a therapeutic index superior to 150 without specifying the exact EC50 value.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridines
The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in various diseases.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by Imidazo[1,2-a]pyridine derivatives.
Caption: The NF-κB and STAT3 signaling pathways and their modulation by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols for Compound Evaluation
The investigation of imidazo[1,2-a]pyridine derivatives relies on a suite of well-established experimental protocols to determine their biological activity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Western Blot Analysis
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspases.
Protocol:
-
Cell Lysis: After treatment with the imidazo[1,2-a]pyridine derivative, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Kinase Activity Assessment: In Vitro PI3Kα Kinase Assay
This assay measures the ability of imidazo[1,2-a]pyridine derivatives to directly inhibit the enzymatic activity of a specific kinase, such as PI3Kα.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add a mixture of the PI3Kα enzyme and its lipid substrate (e.g., PIP2) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This assay converts ADP to ATP, which then generates a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
A General Workflow for Imidazo[1,2-a]pyridine Drug Discovery
The discovery and development of new therapeutic agents based on the imidazo[1,2-a]pyridine core typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of Imidazo[1,2-a]pyridine-based drugs.
Conclusion
The imidazo[1,2-a]pyridine core represents a highly versatile and promising scaffold in the ongoing quest for novel and effective therapeutic agents. Its amenability to chemical modification allows for the generation of diverse compound libraries with a broad spectrum of biological activities. The continued exploration of this privileged structure, guided by a deeper understanding of its interactions with key biological targets and signaling pathways, holds immense potential for the development of next-generation therapies for a wide range of human diseases. This technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current landscape and future directions in the exciting field of imidazo[1,2-a]pyridine-based drug discovery.
References
- 1. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 6- or 8-substitution on the antiviral activity of 3-arylalkylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (CMV) and varicella-zoster virus (VZV): part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Substituted Imidazo[1,2-a]pyridin-2-amines: An In-depth Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties. The substituted 2-amino derivatives of this scaffold are of particular interest due to their versatile pharmacological profiles. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing substituted imidazo[1,2-a]pyridin-2-amines, with a focus on methodologies starting from readily available 2-aminopyridines. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers and drug development professionals in this field.
Core Synthetic Methodologies
The synthesis of substituted imidazo[1,2-a]pyridin-2-amines from 2-aminopyridines can be broadly categorized into several key strategies, with multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, being a cornerstone. Other significant approaches include classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.
The Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction is a powerful one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[1][2][3][4] This reaction is highly efficient and allows for the rapid generation of diverse libraries of compounds by varying the three input components. The reaction is typically catalyzed by a Lewis or Brønsted acid.
General Reaction Scheme:
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of contemporary one-pot methodologies for the synthesis of functionalized imidazo[1,2-a]pyridines. This privileged heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This document details key experimental protocols, presents quantitative data in structured tables for effective comparison, and illustrates reaction pathways and workflows through diagrams.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and anxiolytic properties. Their prevalence in marketed drugs such as Zolpidem and Alpidem underscores their therapeutic significance. One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, offers significant advantages in terms of efficiency, cost-effectiveness, and environmental sustainability by minimizing solvent waste and purification steps. This guide focuses on the most robust and widely adopted one-pot approaches to construct the imidazo[1,2-a]pyridine core.
General Workflow for One-Pot Synthesis
The one-pot synthesis of imidazo[1,2-a]pyridines typically involves the combination of a 2-aminopyridine derivative with various coupling partners in a single reaction vessel. The general workflow is depicted below.
A Technical Guide to the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and marketed drugs. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core principles and practical methodologies for the copper-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives, focusing on three prominent and versatile strategies: the A³ coupling of 2-aminopyridines, aldehydes, and alkynes; the condensation of 2-aminopyridines with α-haloketones; and the reaction of 2-aminopyridines with nitroolefins.
Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes (A³ Coupling)
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical method for the synthesis of propargylamines, which can subsequently undergo cyclization to form a variety of heterocyclic compounds, including imidazo[1,2-a]pyridines. Copper catalysts are particularly effective in promoting this transformation. A green and efficient protocol utilizes a Cu(II)-ascorbate catalytic system in an aqueous micellar medium.[1]
Experimental Protocol: Cu(II)-Ascorbate-Catalyzed A³ Coupling[1]
-
To a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (10 mol %) and 2 mL of water. Stir the solution vigorously for 5 minutes to form a micellar solution.
-
Add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 mmol) to the flask.
-
Stir the reaction mixture at 50 °C for the time specified in the table below (typically 6-16 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope of the A³ Coupling Reaction
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | 12 | 85 |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | 14 | 82 |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | Phenylacetylene | 10 | 90 |
| 4 | 2-Aminopyridine | Benzaldehyde | 1-Heptyne | 16 | 75 |
| 5 | 2-Amino-4-chloropyridine | Benzaldehyde | Phenylacetylene | 15 | 78 |
Signaling Pathway: Proposed Mechanism for the A³ Coupling Reaction
The reaction is believed to proceed through the in-situ formation of a Cu(I) species from the reduction of Cu(II) by sodium ascorbate. The Cu(I) then activates the terminal alkyne to form a copper acetylide. Concurrently, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then attacks the imine, leading to a propargylamine intermediate, which undergoes an intramolecular 5-exo-dig cyclization followed by aromatization to yield the imidazo[1,2-a]pyridine product.
Caption: Proposed mechanism for the Cu(II)-ascorbate-catalyzed A³ coupling reaction.
Condensation of 2-Aminopyridines with α-Haloketones
The reaction between 2-aminopyridines and α-haloketones is a classical and widely used method for the synthesis of imidazo[1,2-a]pyridines. Various catalysts can be employed, with copper-based catalysts offering high efficiency. A notable example is the use of a reusable copper silicate catalyst.[2]
Experimental Protocol: Copper Silicate-Catalyzed Synthesis[2]
-
In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol), the substituted phenacyl bromide (1.0 mmol), and the copper silicate catalyst (10 mol %).
-
Add 5 mL of ethanol to the flask.
-
Reflux the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography using a hexane:ethyl acetate (8:2) mobile phase.
-
Upon completion of the reaction, filter the mixture to recover the catalyst.
-
Pour the filtrate over crushed ice to precipitate the solid product.
-
Collect the product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from a suitable solvent.
Data Presentation: Substrate Scope for the Copper Silicate-Catalyzed Reaction
| Entry | 2-Aminopyridine | α-Bromoketone | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromo-1-phenylethanone | 2.5 | 92 |
| 2 | 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | 3.0 | 90 |
| 3 | 2-Aminopyridine | 2-Bromo-1-(4-nitrophenyl)ethanone | 2.0 | 95 |
| 4 | 2-Amino-5-methylpyridine | 2-Bromo-1-phenylethanone | 3.5 | 88 |
| 5 | 2-Aminopyridine | 2-Bromo-1-(naphthalen-2-yl)ethanone | 3.0 | 85 |
Experimental Workflow: Synthesis of Imidazo[1,2-a]pyridines from α-Haloketones
Caption: General workflow for the synthesis from α-haloketones.
Reaction of 2-Aminopyridines with Nitroolefins
A copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as a green oxidant.[3] This method is efficient and environmentally friendly.
Experimental Protocol: Cu(I)-Catalyzed Synthesis from Nitroolefins[3]
-
To a sealed tube, add 2-aminopyridine (1.2 mmol), nitroolefin (1.0 mmol), and CuBr (0.1 mmol).
-
Add 2 mL of DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 80 °C for the specified time (typically 12 hours) with stirring.
-
After cooling to room temperature, add 20 mL of water to the reaction mixture.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Data Presentation: Optimization and Substrate Scope
Optimization of Reaction Conditions [3]
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| CuBr | DMF | 80 | 90 |
| CuI | DMF | 80 | 85 |
| CuCl | DMF | 80 | 78 |
| Cu(OAc)₂ | DMF | 80 | 65 |
| CuBr | DMSO | 80 | 82 |
| CuBr | Toluene | 80 | 55 |
| CuBr | DMF | 60 | 75 |
| CuBr | DMF | 100 | 88 |
Substrate Scope [3]
| 2-Aminopyridine | Nitroolefin | Yield (%) |
| 2-Aminopyridine | (E)-(2-nitrovinyl)benzene | 90 |
| 2-Amino-5-methylpyridine | (E)-(2-nitrovinyl)benzene | 92 |
| 2-Amino-4-chloropyridine | (E)-(2-nitrovinyl)benzene | 85 |
| 2-Aminopyridine | (E)-1-methoxy-4-(2-nitrovinyl)benzene | 94 |
| 2-Aminopyridine | (E)-1-chloro-4-(2-nitrovinyl)benzene | 88 |
Logical Relationship: Proposed Mechanistic Pathway
The proposed mechanism involves an initial Michael addition of the 2-aminopyridine to the nitroolefin.[3] This is followed by the formation of a radical cation and subsequent hydrogen abstraction. An intramolecular nucleophilic addition then leads to the cyclized intermediate, which, after elimination of the nitro group and aromatization, yields the final imidazo[1,2-a]pyridine product. Air serves as the terminal oxidant in this process.
Caption: Proposed mechanism for the synthesis from nitroolefins.
This guide provides a foundational understanding of key copper-catalyzed methodologies for the synthesis of imidazo[1,2-a]pyridine derivatives. The detailed protocols, tabulated data, and mechanistic diagrams are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel compounds with potential therapeutic applications.
References
A Technical Guide to Metal-Free Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the diverse and innovative metal-free synthetic strategies for constructing the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry. The increasing demand for greener and more sustainable chemical processes has propelled the development of synthetic routes that avoid the use of heavy metal catalysts, which are often toxic and costly. This document provides a comprehensive overview of the core metal-free approaches, complete with detailed experimental protocols, comparative data, and mechanistic insights visualized through signaling pathway diagrams.
The imidazo[1,2-a]pyridine core is a key structural component in numerous pharmaceuticals, including the well-known drugs Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (for peptic ulcers).[1][2] The broad spectrum of biological activities associated with this scaffold continues to drive research into novel and efficient synthetic methodologies.
Core Synthetic Strategies
Metal-free approaches to imidazo[1,2-a]pyridines primarily revolve around the condensation of 2-aminopyridines with various coupling partners. Key strategies include:
-
Condensation with Carbonyl Compounds: This is one of the most established and versatile methods, utilizing aldehydes, ketones, and α-halogenocarbonyl compounds.
-
Reactions with Compounds Containing Multiple Bonds: This approach involves the use of alkynes and nitroalkenes as precursors.
-
Multicomponent Reactions: These elegant one-pot procedures combine three or more reactants to rapidly build molecular complexity.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields.
I. Condensation with α-Halogenocarbonyl Compounds
A classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds, such as α-bromoketones.[2] This reaction typically proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.
Catalyst-Free Approach
Recent advancements have focused on developing catalyst-free versions of this reaction, often employing eco-friendly techniques. For instance, a catalyst-free condensation can be achieved at room temperature in a high-boiling solvent like DMF with a base such as potassium carbonate.[1][3]
Table 1: Catalyst-Free Synthesis via Condensation with α-Halogenocarbonyls
| Entry | 2-Aminopyridine | α-Bromoketone | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | K₂CO₃ | DMF | RT | 12 | 95 | [Kwong et al. (as cited in[1])] |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-methoxyacetophenone | K₂CO₃ | DMF | RT | 12 | 92 | [Kwong et al. (as cited in[1])] |
Detailed Experimental Protocol: Catalyst-Free Synthesis
Synthesis of 2-phenylimidazo[1,2-a]pyridine (Table 1, Entry 1)
-
Materials: 2-Aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), potassium carbonate (2.0 mmol), and dimethylformamide (DMF, 5 mL).
-
Procedure: To a solution of 2-aminopyridine in DMF, potassium carbonate and 2-bromoacetophenone are added. The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to afford the pure product.
II. Iodine-Catalyzed Synthesis
Molecular iodine has emerged as a versatile and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[4][5] Iodine-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups. These reactions can be performed as two-component or multicomponent reactions.
Two-Component Reaction of 2-Aminopyridines and Ketones
Iodine can promote the reaction of 2-aminopyridines with acetophenones to yield 2-aryl substituted imidazo[1,2-a]pyridines.[1] These reactions can be carried out under different conditions, such as in micellar media with slight heating or "on-water" at room temperature.[1]
Table 2: Iodine-Catalyzed Two-Component Synthesis
| Entry | 2-Aminopyridine | Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | I₂ | SDS/H₂O | 60 | 2 | 88 | [As cited in[1]] |
| 2 | 2-Aminopyridine | 4'-Methylacetophenone | I₂ | H₂O/NH₄Cl | RT | 5 | 92 | [As cited in[1]] |
Three-Component Reaction of 2-Aminopyridines, Ketones, and Sulfonyl Hydrazides
A scalable, molecular iodine-catalyzed direct three-component reaction between 2-aminopyridines, ketones, and sulfonyl hydrazides has been developed. This transformation is efficient and proceeds under mild conditions.[1][3]
Detailed Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis under Ultrasonic Irradiation
An ultrasonication strategy assisted by molecular iodine provides an environmentally benign route to pharmacologically significant imidazo[1,2-a]pyridine scaffolds.[4] This one-pot, three-component coupling involves 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions, leading to high product yields of up to 96% in a short reaction time.[4][5]
-
Materials: Acetophenone derivative (1.0 mmol), iodine (20 mol%), 2-aminopyridine derivative (1.0 mmol), dimedone (1.0 mmol), and distilled water (4.0 mL).[4]
-
Procedure: A mixture of the acetophenone derivative and a catalytic amount of iodine in distilled water is irradiated using an ultrasound at room temperature for 30 minutes. Then, the 2-aminopyridine derivative and dimedone are added to the mixture and irradiated again with ultrasound at room temperature for an additional 30 minutes.[4] The product can then be isolated through filtration and purification.
Proposed Reaction Mechanism
The proposed mechanism for the iodine-catalyzed synthesis involves several steps. In the case of the three-component reaction, iodine is believed to trigger the formation of reactive intermediates that then undergo condensation and cyclization. For the reaction involving pyridines and oxime esters, it is proposed that iodine initiates the cleavage of the N–O bond in the oxime ester to generate reactive iminyl radicals that regioselectively couple with the pyridine.[1][3]
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Dawn of a New Therapeutic Frontier: Anticancer Properties of Novel Imidazo[1,2-a]pyridin-2-amine Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of effective and specific anticancer therapeutics has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with the Imidazo[1,2-a]pyridine scaffold emerging as a nucleus of significant pharmacological potential. This technical guide delves into the core of recent advancements in the synthesis and anticancer evaluation of novel Imidazo[1,2-a]pyridin-2-amine derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. These compounds have demonstrated considerable efficacy against a range of cancer cell lines, operating through diverse and targeted molecular mechanisms.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic effects of newly synthesized this compound derivatives have been rigorously assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been determined through various cell viability assays. The data presented below summarizes the significant findings from recent studies, highlighting the potential of these compounds as lead structures in cancer drug discovery.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| I-11 | NCI-H358 | KRAS G12C-mutated Lung Cancer | Potent (Specific value not provided) | [1] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [2][3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [2][3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [2][3] |
| HS-104 | MCF-7 | Breast Cancer | 1.2 | [2] |
| HS-106 | MCF-7 | Breast Cancer | < 10 | [2] |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [4][5] |
| 12b | HepG2 | Hepatocellular Carcinoma | 13 | [4][5] |
| 12b | MCF-7 | Breast Cancer | 11 | [4][5] |
| 12b | A375 | Human Skin Cancer | 11 | [4][5] |
| 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [6] |
| 18 | HT-29 | Colon Cancer | 10.11 ± 0.70 | [6] |
| 11 | HT-29 | Colon Cancer | 18.34 ± 1.22 | [6] |
| 18 | MCF-7 | Breast Cancer | 14.81 ± 0.20 | [6] |
| 11 | MCF-7 | Breast Cancer | 20.47 ± 0.10 | [6] |
| 18 | B16F10 | Melanoma | 14.39 ± 0.04 | [6] |
| 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [6] |
| 8c | K-562 | Leukemia | 1.09 | [7] |
| 8b | K-562 | Leukemia | 2.91 | [7] |
| Compound 6 | A375 | Melanoma | 9.7 | [8] |
| Compound 6 | WM115 | Melanoma | <12 | [8] |
| Compound 6 | HeLa | Cervical Cancer | 35.0 | [8] |
| 9d | HeLa | Cervical Cancer | 10.89 | [8] |
| 9d | MCF-7 | Breast Cancer | 2.35 | [8] |
| Compound 7 | HCT-116 | Colon Cancer | 0.01 | [9] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound compounds are not limited to cytotoxicity but are also intricately linked to the modulation of key cellular signaling pathways that govern cell proliferation, survival, and apoptosis.
One of the prominent mechanisms involves the inhibition of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer.[2][10] Several derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[9] For instance, compound IP-5 has been shown to decrease the levels of phosphorylated AKT (pAKT) in HCC1937 breast cancer cells.[2][3]
Another crucial pathway targeted by these compounds is the STAT3/NF-κB signaling axis. A novel derivative, MIA, has been demonstrated to suppress the phosphorylation of STAT3 and inhibit the DNA-binding activity of NF-κB in breast and ovarian cancer cell lines.[11] This inhibition leads to the downregulation of their target genes, such as the anti-apoptotic protein Bcl-2, and the upregulation of the pro-apoptotic protein BAX.[11]
Furthermore, many Imidazo[1,2-a]pyridine derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through both extrinsic and intrinsic pathways. For example, compound IP-5 was found to increase the activity of caspase-8 and caspase-7, key executioners of the extrinsic apoptosis pathway, and lead to the cleavage of PARP in HCC1937 cells.[2][3] Other compounds have been shown to induce cell cycle arrest, typically at the G1 phase, by upregulating proteins like p53 and p21.[2][3]
The following diagram illustrates a generalized workflow for the initial screening and evaluation of novel this compound compounds.
Caption: A generalized workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.
The diagram below depicts the interconnected signaling pathways commonly modulated by this compound compounds, leading to cancer cell death.
Caption: A simplified diagram of key signaling pathways targeted by this compound compounds.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the reported findings, detailed experimental methodologies are crucial. The following sections outline the standard protocols employed in the anticancer evaluation of this compound compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Imidazo[1,2-a]pyridine compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.
-
Protein Extraction: After treatment with the compounds, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., p-Akt, Akt, p53, p21, caspases, PARP, Bcl-2, BAX), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The diverse mechanisms of action, including the potent inhibition of key signaling pathways and the induction of apoptosis and cell cycle arrest, underscore their therapeutic potential. The quantitative data presented herein provides a solid foundation for structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these compounds.
Future research should focus on in vivo efficacy studies in relevant animal models to translate the promising in vitro results into tangible clinical applications. Furthermore, a deeper exploration of their pharmacokinetic and pharmacodynamic properties will be essential for their advancement as viable drug candidates. The continued investigation of this remarkable class of compounds holds the promise of delivering next-generation cancer therapies with improved efficacy and reduced side effects.
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Promise of Imidazo[1,2-a]pyridine-2-amine Derivatives in the Fight Against Tuberculosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the urgent development of novel antitubercular agents with new mechanisms of action. Among the promising heterocyclic scaffolds, imidazo[1,2-a]pyridines (IPs) have garnered significant attention for their potent and selective activity against Mtb. This technical guide provides a comprehensive overview of the antitubercular activity of imidazo[1,2-a]pyridin-2-amine derivatives, consolidating key quantitative data, detailing experimental protocols, and visualizing pertinent biological pathways and workflows to facilitate further research and development in this critical area.
Introduction: The Imperative for New Antitubercular Drugs
For decades, the frontline treatment for TB has remained largely unchanged, leading to the evolution of resilient Mtb strains that are difficult to treat. In 2021 alone, TB was responsible for 1.6 million deaths worldwide, making it the second leading infectious killer after COVID-19.[1][2][3] The discovery and development of new chemical entities with novel modes of action are paramount to shortening treatment durations, improving efficacy against resistant strains, and ultimately, eradicating this ancient disease.
The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" scaffold in medicinal chemistry due to its wide range of biological activities.[2][4] Several derivatives have demonstrated remarkable potency against drug-sensitive, MDR, and XDR strains of Mtb, with some compounds advancing into clinical trials.[1][2][4] This guide focuses specifically on this compound and related carboxamide derivatives, which have shown particular promise as antitubercular agents.
Quantitative Analysis of Antitubercular Activity
The antitubercular potency of imidazo[1,2-a]pyridine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb. Cytotoxicity against mammalian cell lines is also a critical parameter to assess the selectivity and potential for therapeutic use. The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine-3-carboxamide and other related derivatives against various Mtb strains and mammalian cell lines.
Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv
| Compound | R Group | MIC (µM) | Reference |
| 5 | - | 0.2 | [5] |
| 6 | Sulfonamide | >20 | [5] |
| 7 | Polar | 0.9 | [5] |
| 8 | Polar | 0.4 | [5] |
| 9 | - | ≤0.006 | [5] |
| 10 | Aniline-derivative | >20 | [5] |
| 12 | - | ≤0.006 | [5] |
| 13 | - | - | [5] |
| 15 | 7-Cl | 0.02 | [5] |
| 16 | Biaryl ether with Cl | 0.006 | [5] |
| 17 | - | ≤0.006 | [5] |
| 18 | Biaryl ether with F | 0.004 | [5] |
| IPA-6 | - | 0.05 µg/mL | [4] |
| IPA-9 | - | 0.4 µg/mL | [4] |
| IPS-1 | - | 0.4 µg/mL | [4] |
| IPA-5 | - | 0.8-3.12 µg/mL | [4] |
| IPA-7 | - | 0.8-3.12 µg/mL | [4] |
| IPS-16 | - | 0.8-3.12 µg/mL | [4] |
| Compound 1 | N-(2-phenoxyethyl) moiety | 0.027 µg/mL | [4] |
| Compound 2 | - | 6.25 µg/mL | [4] |
| Compound 3 | - | 0.78 µg/mL | [4] |
| Compound 4 | - | <0.035 µM | [4] |
| Compounds 15 & 16 | - | 0.10-0.19 µM | [6] |
Table 2: Activity of Imidazo[1,2-a]pyridine Derivatives Against Drug-Resistant M. tuberculosis Strains
| Compound | Strain Type | MIC (µM) | Reference |
| 18 | MDR-Mtb | <0.03 - 0.8 | [5] |
| 18 | XDR-Mtb | <0.03 - 0.8 | [5] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | 0.07–2.2 | [2][7] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | 0.07–0.14 | [2][7] |
| Compounds 15 & 16 | MDR-TB | 0.05–1.5 | [6] |
| Compounds 15 & 16 | XDR-TB | 0.05–1.5 | [6] |
Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
| Compound(s) | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| IPA-6, IPA-9, IPS-1, etc. | Human embryonic kidney cells | Nontoxic | ≥66 | [4] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | VERO | >128 | - | [2][7] |
| HB9 | A549 (lung cancer) | 50.56 | - | [8][9] |
| HB10 | HepG2 (liver carcinoma) | 51.52 | - | [8][9] |
| 3d | MCF-7 (breast cancer) | 43.4 | - | [10] |
| 4d | MCF-7 (breast cancer) | 39.0 | - | [10] |
| 3d | MDA-MB-231 (breast cancer) | 35.9 | - | [10] |
| 4d | MDA-MB-231 (breast cancer) | 35.1 | - | [10] |
| IP-5 | HCC1937 (breast cancer) | 45 | - | [11] |
| IP-6 | HCC1937 (breast cancer) | 47 | - | [11] |
| IP-7 | HCC1937 (breast cancer) | 79.6 | - | [11] |
Mechanism of Action and Key Molecular Targets
Several studies have elucidated the mechanism of action of antitubercular imidazo[1,2-a]pyridines, identifying key enzymes in Mtb as their primary targets.
Inhibition of the Cytochrome bc1 Complex (QcrB)
A significant number of potent imidazo[1,2-a]pyridine derivatives, including the clinical candidate Q203, exert their bactericidal effect by targeting the QcrB subunit of the cytochrome bc1 complex (also known as complex III) in the electron transport chain.[12] Inhibition of QcrB disrupts the oxidative phosphorylation pathway, leading to a depletion of ATP, the primary energy currency of the cell, and ultimately causing bacterial death.[1] Spontaneous resistant mutants to these compounds frequently harbor mutations in the qcrB gene, providing strong evidence for this mode of action.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. chemmethod.com [chemmethod.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Antiviral potential of the Imidazo[1,2-a]pyridine scaffold
An In-depth Technical Guide to the Antiviral Potential of the Imidazo[1,2-a]pyridine Scaffold
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and notably, antiviral properties.[1][3][4] The structural versatility of this scaffold allows for extensive chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of the antiviral potential of imidazo[1,2-a]pyridine derivatives, detailing their spectrum of activity, mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Antiviral Activity Spectrum
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent activity against a diverse range of DNA and RNA viruses. The antiviral efficacy is often evaluated by the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀.
Herpesviruses
A significant body of research has focused on the activity of imidazo[1,2-a]pyridines against herpesviruses, particularly Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).
-
Human Cytomegalovirus (HCMV): Numerous studies have reported potent anti-HCMV activity.[5][6] Certain compounds bearing a thioether side chain at the C-3 position, such as compounds 4 , 15 , and 21 from one study, were found to be highly active against HCMV, with a therapeutic index exceeding 150.[5][7] The antiviral activity is strongly influenced by the nature of the substituent at the C-2 position.[6] Further studies have shown that 6-halogeno and 6-phenyl derivatives are also potent against HCMV.[8]
-
Varicella-Zoster Virus (VZV): Many of the same compounds active against HCMV also show pronounced activity against VZV.[5][8] Importantly, these compounds were equally effective against thymidine kinase competent (TK+) and deficient (TK-) strains of VZV, indicating a mechanism of action that is independent of the viral thymidine kinase.[8]
-
Herpes Simplex Viruses (HSV): Synthesis of 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines has yielded several compounds with in vitro antiviral activity against HSV that is comparable or superior to acyclovir.[9]
Table 1: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against Herpesviruses
| Compound ID/Series | Virus | Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
|---|---|---|---|---|---|---|---|
| 4, 15, 21 | HCMV | AD-169 | HEL | Highly Active | >100 | >150 | [5][7] |
| 4, 15, 21 | VZV | OKA | HEL | Pronounced Activity | Not Specified | Not Specified | [5][7] |
| 4c, 4d, 5b | HCMV | AD-169 | HEL | Potent Activity | Not Specified | Not Specified | [8] |
| 4c, 4d, 5b | VZV | OKA | HEL | Potent Activity | Not Specified | Not Specified | [8] |
| 2-aryl-3-pyrimidyl series | HSV-1, HSV-2 | Not Specified | Not Specified | Acyclovir-like | Not Specified | Not Specified |[9] |
Note: "Highly Active" and "Pronounced Activity" are qualitative descriptions from the source abstracts where specific EC₅₀ values were not provided.
Orthomyxoviruses (Influenza)
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for developing novel anti-influenza agents, targeting various stages of the viral life cycle.
-
Influenza A and B Viruses: A series of imidazo[1,2-a]pyrazine derivatives (a related scaffold) demonstrated robust, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[10][11] The most active compound, A4 , was shown to target the viral nucleoprotein (NP).[10][12] Another study detailed imidazo[1,2-a]pyrimidine derivatives with nanomolar activity against group 2 IAVs that target hemagglutinin (HA) to block membrane fusion.[13] More recently, derivatives designed as influenza A virus RNA-dependent RNA polymerase (RdRp) inhibitors have been identified, with compound 41 showing a sub-micromolar IC₅₀ and broad-spectrum activity.[14]
Table 2: Antiviral Activity of Imidazo[1,2-a]pyridine and Related Scaffolds against Influenza Viruses
| Compound ID/Series | Virus Strain(s) | Target | Cell Line | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
|---|---|---|---|---|---|---|---|
| A4 (Imidazo[1,2-a]pyrazine) | PR8-PB2-Gluc | Nucleoprotein (NP) | HEK293T | EC₅₀ = 2.75 | 27.36 | 9.9 | [12] |
| Imidazo[1,2-a]pyrimidine series | Group 2 IAVs | Hemagglutinin (HA) | Not Specified | Nanomolar range | Not Specified | Not Specified | [13] |
| 19 | A/PR/8/34(H1N1) | RdRp (PA-PB1) | Not Specified | IC₅₀ = 0.95 | Not Specified | Not Specified | [14] |
| 41 | A/PR/8/34(H1N1) | RdRp (PA-PB1) | Not Specified | IC₅₀ = 0.29 | Not Specified | Not Specified |[14] |
Flaviviruses
Research has also explored the utility of this scaffold against flaviviruses like Hepatitis C Virus (HCV) and Zika Virus (ZIKV).
-
Hepatitis C Virus (HCV): A series of imidazo[1,2-a]pyridines has been described as potent inhibitors of HCV replication, with EC₅₀ values below 10 nM for genotypes 1a and 1b.[15] These compounds act by directly binding to the viral Non-Structural Protein 4B (NS4B).[15]
-
Zika Virus (ZIKV): While direct evidence for imidazo[1,2-a]pyridines against ZIKV is limited in the provided results, related fused heterocyclic systems have shown promise. For instance, tetrahydroquinoline-fused imidazolone derivatives and imidazonaphthyridines have been identified as active against ZIKV infection.[16][17][18] This suggests that the broader class of imidazole-fused heterocycles is a viable area for anti-ZIKV drug discovery.
Table 3: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives against Hepatitis C Virus
| Compound ID/Series | Virus Genotype | Target | Cell Line | EC₅₀ (nM) | CC₅₀ | SI | Reference |
|---|---|---|---|---|---|---|---|
| 21 | 1a, 1b | NS4B | Replicon cells | < 10 | Not Specified | Not Specified | [15] |
| 1a, 1b | 1a, 1b | NS4B | Replicon cells | < 55 | Not Specified | Not Specified |[15] |
Retroviruses
-
Human Immunodeficiency Virus (HIV): Some imidazo[1,2-a]pyridine derivatives have been evaluated for anti-HIV activity.[19] Chalcone-based imidazo[1,2-a]pyridine derivatives were synthesized and evaluated against HIV-1 and HIV-2, although the in vitro activity was limited.[20] However, molecular docking studies suggested strong binding affinities with HIV-1 reverse transcriptase.[20]
Mechanisms of Antiviral Action
Imidazo[1,2-a]pyridine derivatives achieve their antiviral effects through diverse mechanisms, often targeting specific viral proteins or processes.
-
Inhibition of Influenza Nucleoprotein (NP) Function: The derivative A4 was found to induce the clustering or aggregation of the influenza A virus NP in the cytoplasm of infected cells.[10][11] This prevents the nuclear accumulation of NP, which is a critical step for the replication and transcription of the viral genome.[10]
Caption: Inhibition of Influenza NP by Compound A4.
-
Direct Binding to HCV NS4B: A potent series of imidazo[1,2-a]pyridines directly binds to the HCV non-structural protein 4B (NS4B).[15] NS4B is an integral membrane protein essential for the formation of the viral replication complex, known as the "membranous web." By binding to NS4B, these compounds inhibit HCV replication, a mechanism distinct from other HCV inhibitors in clinical development.[15]
Caption: HCV replication inhibition via direct binding to NS4B.
-
Inhibition of Influenza RdRp: Certain derivatives inhibit the influenza virus RNA-dependent RNA polymerase (RdRp) complex, which consists of PA, PB1, and PB2 subunits.[14] These compounds were designed to disrupt the crucial interaction between the PA and PB1 subunits, thereby halting viral RNA synthesis.[14]
Structure-Activity Relationship (SAR)
The antiviral activity of the imidazo[1,2-a]pyridine scaffold is highly dependent on the substitution pattern around the core.
-
Position 3: A thioether side chain at this position is a common feature in compounds active against herpesviruses.[5][19]
-
Position 2: The nature of the C-2 substituent strongly influences activity against HCMV.[6] Aryl groups at this position have been explored for anti-herpes activity.[9]
-
Positions 6 and 8: Substitution on the pyridine ring is critical. For instance, 6-halogeno and 6-phenyl substitutions enhance activity against HCMV and VZV.[8]
-
General Properties: For one series of dibromoimidazo[1,2-a]pyridines, structure-activity relationship studies identified hydrophobicity (logP) as the most important factor for antiviral activity.[19][21]
Caption: Core Imidazo[1,2-a]pyridine scaffold and key SAR points.
Experimental Protocols
The discovery and development of antiviral imidazo[1,2-a]pyridines involve a standard cascade of synthetic chemistry and biological assays.
General Synthesis of Imidazo[1,2-a]pyridines
A common synthetic route involves the condensation of a substituted 2-aminopyridine with an α-haloketone (e.g., 2-bromoacetophenone).[3] This can be followed by further modifications, such as nitrosation and reduction to introduce an amino group, which can then be used to create Schiff bases or other derivatives.[3]
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 8. Influence of 6 or 8-substitution on the antiviral activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eur J Med Chem . Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - FluTrackers News and Information [flutrackers.com]
- 15. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of zika virus infection by fused tricyclic derivatives of 1,2,4,5-tetrahydroimidazo[1,5-a]quinolin-3(3aH)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of an imidazonaphthyridine and a riminophenazine as potent anti-Zika virus agents through a replicon-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and antiviral evaluation of New Chalcone-Based Imidazo[1,2-a]pyridine Derivatives: Insights from in vitro and in silico Anti-HIV studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents | Semantic Scholar [semanticscholar.org]
Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its significant role in medicinal chemistry and materials science.[1] Its rigid, planar structure and extended π-conjugation give rise to intrinsic fluorescence, making it a versatile fluorophore for a wide array of applications, including biological imaging, chemical sensing, and optoelectronics.[2][3] This in-depth technical guide provides a comprehensive overview of the photophysical properties of imidazo[1,2-a]pyridines, focusing on the influence of substitution on their absorption and emission characteristics. Detailed experimental protocols for photophysical characterization are also provided to facilitate reproducible research in this dynamic field.
Core Photophysical Characteristics
Imidazo[1,2-a]pyridines generally exhibit strong fluorescence in the blue to green region of the electromagnetic spectrum.[1] Their photophysical properties, including absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime, are highly sensitive to the nature and position of substituents on the heterocyclic core.
The Influence of Substituents
The electronic nature of substituents plays a pivotal role in modulating the photophysical properties of imidazo[1,2-a]pyridines. This tunability is a key feature that allows for the rational design of novel fluorescent probes and materials with tailored optical characteristics.
Electron-Donating Groups (EDGs): The introduction of electron-donating groups, such as amino (-NH2), dimethylamino (-N(CH3)2), and methoxy (-OCH3) groups, typically leads to a bathochromic (red) shift in both the absorption and emission spectra.[4] This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Furthermore, EDGs often enhance the fluorescence quantum yield (Φ_F), resulting in brighter emission.[1]
Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), generally causes a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to EDGs.[1][5] These groups lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also impact the HOMO-LUMO gap. EWGs often lead to a decrease in fluorescence intensity and quantum yield.[1]
The strategic placement of donor and acceptor groups within the same molecule can lead to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. This phenomenon can result in large Stokes shifts and pronounced solvatochromism, where the emission color changes with the polarity of the solvent.[6][7]
Quantitative Photophysical Data
The following tables summarize the key photophysical parameters for a selection of substituted imidazo[1,2-a]pyridine derivatives, illustrating the impact of different functional groups.
Table 1: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives with Electron-Donating Groups
| Compound | Substituent (Position) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F |
| 1 | 7-methyl | Ethanol | - | - | 374 | 0.78 |
| 2 | 2-(4-aminophenyl) | Ethanol | - | - | 445 | 0.73 |
| 3 | 2-[4-(dimethylamino)phenyl] | Ethanol | - | - | 446 | 0.60 |
| 4 | 7-methyl-2-phenyl | Ethanol | - | - | 379 | 0.65 |
| 5 | 2-phenyl | Ethanol | - | - | 375 | 0.50 |
Data extracted from various sources, specific conditions should be consulted in the primary literature.[4]
Table 2: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives with Electron-Withdrawing Groups
| Compound | Substituent (Position) | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_F |
| 6 | 2-(4-nitrophenyl) | Ethanol | - | - | 381 | 0.02 |
| 7 | 2-(4-cyanophenyl) | Ethanol | - | - | 380 | 0.25 |
| 8 | Unsubstituted | Ethanol | - | - | 370.5 | 0.57 |
| 9 | 2-(2-naphthyl) | Ethanol | - | - | 381 | 0.57 |
| 10 | 7-methyl-2-(2-naphthyl) | Ethanol | - | - | 381 | 0.61 |
Data extracted from various sources, specific conditions should be consulted in the primary literature.[4]
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for the development and application of fluorescent molecules. The following sections provide detailed methodologies for key experiments.
Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-bromoketone under basic conditions.[8]
General Procedure:
-
To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the corresponding α-bromoacetophenone (1.1 mmol).
-
Add a base, for example, sodium bicarbonate (2.0 mmol), to the reaction mixture.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ_abs) and the molar absorptivity (ε).
Protocol:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent.
-
From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 1-10 µM.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorption spectra of the solutions in a 1 cm path length quartz cuvette at room temperature.
-
Use the pure solvent as a reference.
-
Determine the λ_abs from the peak of the absorption spectrum.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Fluorescence spectroscopy is employed to measure the excitation and emission spectra, and to determine the fluorescence quantum yield (Φ_F).
Protocol for Emission and Excitation Spectra:
-
Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent.
-
Use a spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.
-
To record the emission spectrum, set the excitation wavelength to the λ_abs of the compound and scan a range of longer wavelengths.
-
To record the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum (λ_em) and scan a range of shorter wavelengths.
Protocol for Relative Fluorescence Quantum Yield Determination:
The relative quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[9][10]
-
Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).
-
Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution on a spectrofluorometer, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the linear fits for the sample and reference, respectively, and n_s and n_r are the refractive indices of the solvents used for the sample and reference.[9]
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the study of imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold offers a robust and versatile platform for the development of novel fluorescent probes and materials. A thorough understanding of the relationship between their structure and photophysical properties is paramount for the rational design of molecules with desired optical characteristics. The methodologies and data presented in this guide serve as a valuable resource for researchers engaged in the exploration and application of this important class of heterocyclic compounds. By following standardized experimental protocols, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating innovation in fields ranging from biomedical diagnostics to advanced materials.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application Notes & Protocols: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis
Introduction
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this core structure.[2][3] The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction (3-CR) discovered in 1998, has become a cornerstone for the synthesis of these valuable compounds.[4] This one-pot reaction, which combines an aminopyridine, an aldehyde, and an isocyanide, offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse libraries of molecules for drug discovery.[5][6] These notes provide a detailed overview of the GBB reaction, experimental protocols, and its applications for researchers and drug development professionals.
Reaction Mechanism and Workflow
The GBB reaction proceeds via the formation of an iminium species from the condensation of an aminopyridine and an aldehyde. This is followed by a formal [4+1] cycloaddition with the isocyanide, which acts as a vinylidene carbenoid equivalent, to yield the final 3-aminoimidazo[1,2-a]pyridine product.[6][7]
Reaction Mechanism
Caption: The reaction mechanism of the Groebke–Blackburn–Bienaymé synthesis.
General Experimental Workflow
The synthesis is typically performed in a one-pot fashion. The aminopyridine, aldehyde, and a catalyst are mixed in a suitable solvent, followed by the addition of the isocyanide. The reaction can be conducted under various conditions, including at room temperature, with conventional heating, or under microwave irradiation to shorten reaction times.[7][8]
Caption: A typical experimental workflow for GBB-mediated synthesis.
Application in Drug Discovery
The GBB reaction is a powerful tool in diversity-oriented synthesis for building libraries of complex molecules for biological screening.[9] The resulting imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, targeting various biological pathways.[10][11] For instance, compounds synthesized via the GBB reaction have shown potent activity as inhibitors of protein kinases like Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial targets in oncology.[10][12]
Drug Discovery Workflow
Caption: Workflow from GBB synthesis to drug candidate development.
Experimental Protocols
Below are representative protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridines using the GBB reaction.
Protocol 1: Ultrasound-Assisted Synthesis in Water
This protocol describes a green chemistry approach using ultrasound irradiation and water as a solvent.[5]
-
Reaction Setup : In a glass tube, add 2-aminopyridine (1.0 mmol, 1.0 equiv.), an aldehyde (e.g., furfural, 1.0 mmol, 1.0 equiv.), and water (3.0 mL).
-
Sonication : Sonicate the mixture for 5 minutes.
-
Isocyanide Addition : Add an isocyanide (e.g., cyclohexyl isocyanide, 1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Reaction : Seal the tube and continue sonication at 60 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up : After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis with a Lewis Acid Catalyst
This method utilizes microwave heating and a Lewis acid catalyst to accelerate the reaction.[8]
-
Reagent Preparation : To a microwave vial, add the aminopyridine (0.5 mmol, 1.0 equiv.), aldehyde (0.6 mmol, 1.2 equiv.), isocyanide (0.6 mmol, 1.2 equiv.), and a Lewis acid catalyst such as Yb(OTf)₃ (0.04 mmol, 0.08 equiv.).
-
Solvent Addition : Add a solvent mixture, such as 3:1 DCM/MeOH (4 mL).
-
Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 1 hour.
-
Work-up : After cooling, concentrate the reaction mixture under vacuum.
-
Purification : Purify the resulting residue by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Data Summary: Substrate Scope and Yields
The GBB reaction is compatible with a wide range of substrates, allowing for the creation of diverse chemical libraries. The yields are generally moderate to excellent.
Table 1: Representative Examples of GBB Reaction for Imidazo[1,2-a]pyridine Synthesis
| Entry | Aminopyridine | Aldehyde | Isocyanide | Catalyst / Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Ultrasound, H₂O, 60 °C | 86 | [5] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Ultrasound, H₂O, 60 °C | 86 | [5] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Ultrasound, H₂O, 60 °C | 67 | [5] |
| 4 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5 mol%), MW, MeOH, 150 °C, 30 min | 95 | [7] |
| 5 | 2-Aminopyridine | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5 mol%), MW, MeOH, 150 °C, 30 min | 99 | [7] |
| 6 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Yb(OTf)₃ (8 mol%), MW, DCM/MeOH, 100 °C, 1 h | 98 | [8] |
| 7 | 5-Bromo-2-aminopyridine | Benzaldehyde | tert-Butyl isocyanide | AcOH (30 equiv), DMA | 62¹ | [13] |
| 8 | 5-Bromo-2-aminopyridine | 4-(Trifluoromethyl)benzaldehyde | tert-Butyl isocyanide | AcOH (30 equiv), DMA | 99¹ | [13] |
¹Yield refers to conversion determined by LC-MS analysis for DNA-encoded library synthesis.[13]
The Groebke–Blackburn–Bienaymé reaction is a highly efficient and versatile method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1] Its operational simplicity, tolerance of diverse functional groups, and amenability to modern techniques like microwave and ultrasound assistance make it an invaluable tool in organic synthesis and medicinal chemistry.[5][8] For professionals in drug development, the GBB reaction provides a robust platform for the rapid generation of novel heterocyclic compounds, facilitating the discovery of new therapeutic agents targeting a wide array of diseases.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 9. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Amino-Imidazo[1,2-a]-Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient synthesis of 3-amino-imidazo[1,2-a]-pyridines utilizing microwave-assisted organic synthesis (MAOS). This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antifungal, antibacterial, cytoprotective, and antituberculosis properties.[1][2] Microwave irradiation offers a rapid and efficient method for the synthesis of these scaffolds, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][3]
The primary method detailed here is a three-component reaction, a type of multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules from simple starting materials in a single step.[3][4] This approach is highly valued in drug discovery for the generation of diverse compound libraries.
Core Synthesis Strategy: Three-Component Reaction
The microwave-assisted synthesis of 3-amino-imidazo[1,2-a]-pyridines is typically achieved through a one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide (or a cyanide source like trimethylsilylcyanide).[4] This reaction is often catalyzed by a Lewis acid, such as scandium triflate or magnesium chloride.[4][5]
Reaction Scheme
References
- 1. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. | Semantic Scholar [semanticscholar.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. researchgate.net [researchgate.net]
Tandem Reactions for the Construction of the Imidazo[1,2-a]pyridine Ring System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of the imidazo[1,2-a]pyridine ring system via several efficient tandem reactions.
Introduction
Tandem reactions, also known as cascade or domino reactions, offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. This approach minimizes the number of synthetic steps, reduces waste, and often leads to higher overall yields compared to traditional multi-step syntheses. For the construction of the imidazo[1,2-a]pyridine core, several tandem methodologies have been developed, each with its own advantages in terms of substrate scope, reaction conditions, and catalytic systems. This document will detail three prominent and versatile tandem strategies: the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, a microwave-assisted one-pot synthesis from aromatic ketones, and a copper-catalyzed tandem oxidative C-H amination/cyclization.
Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1][2] The tandem sequence involves the formation of an imine from the 2-aminopyridine and aldehyde, followed by the addition of the isocyanide and subsequent intramolecular cyclization.
Reaction Scheme:
Caption: General scheme of the Groebke–Blackburn–Bienaymé reaction.
Application Notes:
The GBB reaction is highly versatile, allowing for a wide range of substituents on all three components, leading to a diverse library of imidazo[1,2-a]pyridine derivatives. The reaction can be accelerated using ultrasound or microwave irradiation, often leading to shorter reaction times and improved yields.[1][2] The choice of catalyst and solvent can significantly influence the reaction efficiency.
Quantitative Data Summary:
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time | Yield (%) | Cite |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid (10) | Water | 4 h | 86 | [1] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid (10) | Water | 4 h | 86 | [1] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | Phenylboronic Acid (10) | Water | 4 h | 67 | [1] |
| 4 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl (20) | MeOH | 30 min (MW) | 89 | [2] |
| 5 | 2-Aminopyridine | 2-Azidobenzaldehyde | Cyclohexyl isocyanide | NH4Cl (20) | MeOH | 30 min (MW) | 85 | [2] |
Experimental Protocol: Ultrasound-Assisted GBB Reaction[1]
-
To a solution of the aldehyde (1.0 mmol) in water (2.0 mL), add the 2-aminopyridine (1.0 mmol), the isocyanide (1.0 mmol), and phenylboronic acid (0.1 mmol, 10 mol%).
-
Seal the reaction vessel and place it in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at 60 °C for 4 hours.
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Microwave-Assisted One-Pot Synthesis from Aromatic Ketones
This tandem reaction provides a rapid and efficient route to 2-arylimidazo[1,2-a]pyridines from readily available aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines.[3] The reaction proceeds through an in-situ α-bromination of the ketone, followed by condensation with the 2-aminopyridine and subsequent cyclization, all facilitated by microwave irradiation. The use of lemon juice as a natural acidic medium makes this a greener alternative to conventional methods.[3]
Reaction Workflow:
Caption: Workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Application Notes:
This method is particularly advantageous due to its operational simplicity, short reaction times, and high yields. The protocol avoids the use of hazardous solvents and catalysts. A variety of substituted aromatic ketones and 2-aminopyridines can be employed, demonstrating the broad applicability of this method.
Quantitative Data Summary:
| Entry | Aromatic Ketone | 2-Aminopyridine | Time (min) | Yield (%) | Cite |
| 1 | Acetophenone | 2-Aminopyridine | 10 | 92 | [3] |
| 2 | 4-Methylacetophenone | 2-Aminopyridine | 12 | 94 | [3] |
| 3 | 4-Chloroacetophenone | 2-Aminopyridine | 8 | 95 | [3] |
| 4 | 4-Bromoacetophenone | 2-Aminopyridine | 8 | 96 | [3] |
| 5 | 4-Nitroacetophenone | 2-Aminopyridine | 6 | 98 | [3] |
Experimental Protocol: Microwave-Assisted Synthesis[3]
-
In a microwave-safe vessel, mix the aromatic ketone (5.0 mmol), N-bromosuccinimide (5.0 mmol), and fresh lemon juice (10 mL).
-
Irradiate the mixture with a microwave at 400 W and 85 °C. Monitor the formation of the α-bromoketone by Thin Layer Chromatography (TLC).
-
Once the α-bromination is complete, add the 2-aminopyridine (5.0 mmol) to the reaction mixture.
-
Continue the microwave irradiation under the same conditions until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting solid, wash it with cold water, and recrystallize from aqueous ethanol to obtain the pure 2-arylimidazo[1,2-a]pyridine.
Copper-Catalyzed Tandem Oxidative C-H Amination/Cyclization
This strategy offers a direct approach to synthesize 2-arylimidazo[1,2-a]pyridines from acetophenones and 2-aminopyridines using an inexpensive copper catalyst.[4][5] The tandem process involves an initial imine formation between the acetophenone and 2-aminopyridine, followed by an intramolecular aerobic oxidative C-H bond amination and cyclization to form the fused ring system.
Signaling Pathway Diagram:
Caption: Proposed pathway for the copper-catalyzed tandem reaction.
Application Notes:
This method is highly efficient and proceeds in good to excellent yields under aerobic conditions, using air as the oxidant.[4] It tolerates a range of functional groups on both the acetophenone and 2-aminopyridine substrates. This one-step synthesis of Zolimidine, a drug used for peptic ulcers, highlights its utility in medicinal chemistry.[4]
Quantitative Data Summary:
| Entry | Acetophenone | 2-Aminopyridine | Catalyst | Solvent | Time (h) | Yield (%) | Cite |
| 1 | Acetophenone | 2-Aminopyridine | CuI | DMSO | 12 | 92 | [4][5] |
| 2 | 4-Methylacetophenone | 2-Aminopyridine | CuI | DMSO | 12 | 88 | [4][5] |
| 3 | 4-Methoxyacetophenone | 2-Aminopyridine | CuI | DMSO | 12 | 85 | [4][5] |
| 4 | 4-Chloroacetophenone | 2-Aminopyridine | CuI | DMSO | 12 | 90 | [4][5] |
| 5 | 2-Acetylthiophene | 2-Aminopyridine | CuI | DMSO | 12 | 78 | [4][5] |
Experimental Protocol: Copper-Catalyzed Tandem Reaction[4][5]
-
To a screw-capped tube, add the acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and DMSO (2.0 mL).
-
Seal the tube and stir the reaction mixture at 120 °C for 12 hours under an air atmosphere.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the pure 2-arylimidazo[1,2-a]pyridine.
Conclusion
The tandem reactions presented herein offer efficient, versatile, and often environmentally benign methodologies for the construction of the medicinally important imidazo[1,2-a]pyridine ring system. The detailed protocols and compiled data provide a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of this important chemical space. The choice of a specific tandem strategy will depend on the desired substitution pattern, available starting materials, and laboratory equipment. These methods underscore the power of tandem reactions in streamlining the synthesis of complex heterocyclic scaffolds.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 2. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper catalyzed tandem oxidative C–H amination/cyclizations: Direct access to imidazo[1,2-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application of Imidazo[1,2-A]pyridin-2-amine in Drug Discovery Pipelines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates. Its versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. This document provides an overview of the applications of imidazo[1,2-a]pyridin-2-amine and its derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation.
Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies, with the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction being a particularly efficient method for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2] Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones.[3]
Key Synthetic Approaches:
-
Condensation Reactions: A classic approach involving the reaction of 2-aminopyridines with α-haloketones.[3]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide, is a widely used and efficient method.[1][2]
-
Oxidative Coupling and Tandem Reactions: Various catalytic systems have been developed to facilitate the synthesis of this scaffold through oxidative C-N bond formation.[4]
Biological Activities and Therapeutic Targets
Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.[5]
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents by targeting various key signaling pathways involved in cancer progression.
-
Kinase Inhibition: A prominent mechanism of action for the anticancer effects of these compounds is the inhibition of protein kinases.
-
Platelet-Derived Growth Factor Receptor (PDGFR): Novel imidazo[1,2-a]pyridines have been identified as potent inhibitors of PDGFR, a key target in oncology and fibrosis.[6]
-
FMS-like Tyrosine Kinase 3 (FLT3): Several derivatives have been developed as inhibitors of FLT3, including its internal tandem duplication (ITD) mutants, which are common in acute myeloid leukemia (AML).[7]
-
Akt/PKB: Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed as substrate-mimetic inhibitors of the Akt kinase, a crucial node in cell survival pathways.[8][9]
-
-
Cytotoxicity: Many imidazo[1,2-a]pyridine compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer.[1][10]
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of novel anti-TB drugs.
-
Telacebec (Q203): A clinical candidate, is an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bc1 complex, inhibiting ATP synthesis.[11][12][13]
-
Other Mechanisms: Derivatives of this scaffold have also been found to inhibit other essential mycobacterial enzymes, such as ATP synthase and glutamine synthetase.[11][12]
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas, including:
-
Anxiolytic and Hypnotic Agents: Marketed drugs like Alpidem and Zolpidem, which act as GABA-A receptor agonists, feature this core structure.[3]
-
Anti-inflammatory and Analgesic Effects: Preclinical studies have indicated the potential of these compounds in treating inflammation and pain.
-
Antiviral and Antifungal Activities: A range of antiviral and antifungal activities have also been reported for imidazo[1,2-a]pyridine derivatives.[14]
Quantitative Data Summary
The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 12 | HT-29 (Colon Cancer) | 4.15 ± 2.93 µM | [1] |
| 14 | B16F10 (Melanoma) | 21.75 ± 0.81 µM | [1] |
| 18 | HT-29 (Colon Cancer) | 10.11 ± 0.70 µM | [1] |
| 18 | B16F10 (Melanoma) | 14.39 ± 0.04 µM | [1] |
| 24 | MOLM14 (FLT3-ITD) | Not explicitly stated, but potent | [7] |
| 24 | MOLM14-D835Y | Not explicitly stated, but potent | [7] |
| 24 | MOLM14-F691L | Not explicitly stated, but potent | [7] |
| IP-5 | HCC1937 (Breast Cancer) | >94.0% reduction in survival at 500 cells/well | [10] |
| IP-7 | HCC1937 (Breast Cancer) | >67.0% reduction in survival at 500 cells/well | [10] |
Table 2: Antituberculosis Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target/Strain | Activity (MIC) | Reference |
| Telacebec (Q203) | M. tuberculosis (MDR and XDR) | Potent | [11][12] |
| Imidazo[1,2-a]pyridine ethers | M. tuberculosis ATP synthase | IC₅₀ <0.02 µM | [11][12] |
| 3-Amino-imidazo[1,2-a]-pyridines | M. tuberculosis Glutamine Synthetase | IC₅₀ = 1.6 µM (for compound 31) | [12] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (DS) | MIC₉₀ = 0.069–0.174 µM | [11][12] |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 9, 12, 16, 17, 18) | M. tuberculosis H₃₇Rv | ≤0.006 µM | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction
This protocol describes a one-pot, three-component reaction to synthesize 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative (e.g., 4-chlorophenyl isocyanide)
-
Catalyst (e.g., p-toluenesulfonic acid or scandium triflate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine (1.0 eq), aldehyde (1.0 eq), catalyst (0.05-0.1 eq), and anhydrous Na₂SO₄ in methanol.
-
Stir the mixture under a nitrogen atmosphere at 50°C for 1 hour.
-
Add a solution of the isocyanide (1.1 eq) in methanol to the reaction mixture.
-
Continue stirring at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase (e.g., PDGFRβ, FLT3, Akt).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is used to generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol describes the broth microdilution method for determining the MIC of test compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Plate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C.
-
After 7-14 days of incubation, or when growth is clearly visible in the positive control wells, determine the MIC. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
The following diagrams illustrate key concepts in the application of imidazo[1,2-a]pyridines in drug discovery.
Caption: A generalized workflow for a drug discovery pipeline.
Caption: Simplified FLT3 signaling pathway and inhibitor action.
Caption: Logical flow of the Groebke-Blackburn-Bienaymé reaction.
References
- 1. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. promega.com [promega.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. promega.com [promega.com]
- 6. Akt/PKB kinase assay [whitelabs.org]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 13. repub.eur.nl [repub.eur.nl]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
Application Note: Structural Characterization of Imidazo[1,2-a]pyridin-2-amine Derivatives by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] The precise structural characterization of newly synthesized derivatives is a critical step in the drug discovery process. This application note provides detailed protocols for the characterization of Imidazo[1,2-a]pyridin-2-amine derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). These techniques are indispensable for confirming molecular structure, determining purity, and elucidating fragmentation pathways.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Imidazo[1,2-a]pyridine derivatives, ¹H and ¹³C NMR are fundamental for elucidating the arrangement of atoms and confirming the successful synthesis of the target scaffold.[3]
Experimental Protocol: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Quantity : For ¹H NMR, use 5-25 mg of the purified Imidazo[1,2-a]pyridine derivative. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).[4] The choice of solvent can affect the chemical shifts of labile protons (e.g., -NH₂).
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to the NMR tube.
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard : Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[5] Alternatively, the residual solvent peak can be used as a secondary reference.
Experimental Protocol: NMR Data Acquisition
The following are general parameters for data acquisition on a standard 500 MHz NMR spectrometer.[5]
-
¹H NMR Spectroscopy :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024-4096 scans, as ¹³C has a much lower sensitivity than ¹H.
-
Spectral Width : 0-200 ppm.
-
Data Presentation: NMR Characterization Data
The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are used to assign the structure. The data below is representative for substituted Imidazo[1,2-a]pyridine derivatives.[5][6]
| Compound | ¹H NMR (DMSO-d₆, 500 MHz) δ (ppm), J (Hz) | ¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm) |
| Derivative A | 9.15 (d, 1H, J = 7.1), 7.80 (d, 2H, J = 7.2), 7.40 (t, 2H, J = 7.2), 7.30 (t, 1H, J = 7.1), 6.80 (t, 1H, J = 7.1), 6.60 (d, 1H, J = 7.1), 4.60 (s, 2H, NH₂), 2.80 (s, 3H, CH₃) | 153.8, 138.7, 135.1, 134.0, 129.1, 128.9, 124.4, 121.7, 118.5, 115.7, 108.4, 14.2 (CH₃) |
| Derivative B | 9.61 (d, 1H, J = 1.2), 8.29 (s, 1H), 7.72 (d, 1H, J = 9.5), 7.60 (dd, 1H, J = 9.5, 2.0), 4.52 (s, 2H, NH₂) | 168.5 (C=O), 153.3, 142.3, 133.4, 132.1, 129.3, 125.7, 117.0, 115.5, 115.1, 114.2 |
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, medium-sized organic molecules like Imidazo[1,2-a]pyridine derivatives.[7]
Experimental Protocol: Sample Preparation for ESI-MS
-
Initial Stock Solution : Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol, acetonitrile, or dichloromethane.[8]
-
Working Solution : Take 10 µL of the stock solution and dilute it with 1 mL of a suitable ESI solvent (typically methanol or acetonitrile, often with 0.1% formic acid to promote protonation). The final concentration should be around 10 µg/mL.[8][9]
-
Filtration : If any precipitate is observed after dilution, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.[8]
-
Vial : Place the final solution in a 2 mL mass spectrometry vial with a screw cap and a pre-slit septum.[9]
-
Purity : Ensure samples are free from high concentrations of inorganic salts, as these are not compatible with ESI.[8] Non-volatile buffers and ion-pairing agents like TFA or TBA should be avoided.[8][9]
Experimental Protocol: ESI-MS Data Acquisition
The following are typical parameters for acquiring data in positive ion mode.
-
Ionization Mode : ESI, Positive (+)
-
Capillary Voltage : 3.5 - 4.5 kV
-
Nebulizer Gas (N₂) Pressure : 30 - 50 psi
-
Drying Gas (N₂) Flow : 5 - 10 L/min
-
Drying Gas Temperature : 300 - 350 °C
-
Mass Range : m/z 50 - 1000
-
Analysis Type : High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition by obtaining a highly accurate mass measurement.[5] Tandem MS (MS/MS) can be used to study fragmentation patterns.[10]
Data Presentation: Mass Spectrometry Data
The primary output is the mass-to-charge ratio (m/z). For ESI in positive mode, this typically corresponds to the protonated molecule [M+H]⁺.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Observed Mass (HRMS) [M+H]⁺ (Da) | Key Fragmentation Ions (m/z) |
| Derivative C | C₁₄H₁₃N₅ | 252.1244 | 252.1249 | 146, 107 |
| Derivative D | C₁₆H₁₉BrN₆O | 391.0876 | 391.0880 | - |
| Derivative E | C₁₀H₉BrN₂O₂ | 268.9920 | 268.9925 | - |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following are generated using Graphviz and adhere to specified design constraints.
Experimental Workflow
This diagram illustrates the logical flow from a synthesized compound to its full structural confirmation.
Caption: Workflow for characterization of Imidazo[1,2-a]pyridine derivatives.
Example Signaling Pathway Inhibition
Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer.[1]
Caption: Inhibition of the EGFR signaling pathway by an Imidazo[1,2-a]pyridine derivative.
References
- 1. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SYNTHESIS AND CHARACTERIZATION OF NOVEL IMIDAZO[1,2- A]PYRIDINE DERIVATIVES AS POTENTIAL CYCLOOXYGENASE-2 (COX-2) INHIBITORS | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazo[1,2-A]pyridin-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Imidazo[1,2-A]pyridin-2-amine libraries against various therapeutic targets. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antituberculosis, and anti-parasitic effects.[1]
Anticancer Applications
Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several key signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways. They have also been shown to target various protein kinases such as Cyclin-Dependent Kinases (CDKs), Apoptosis Signal-regulating Kinase 1 (ASK1), and others.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative Imidazo[1,2-a]pyridine compounds against various cancer-related targets and cell lines.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PI3K/mTOR Inhibitors | ||||
| Compound 7 | PI3Kα / mTOR | 0.20 / 21 | Biochemical | [2] |
| Compound 15a | PI3K / mTOR | Potent (not specified) | Biochemical | [3] |
| CDK Inhibitors | ||||
| LB-1 | CDK9 | 9.22 | Biochemical | [4] |
| LB-8 | CDK9 | 5.25 | Biochemical | [4] |
| LB-10 | CDK9 | 3.56 | Biochemical | [4] |
| AZD5438 (Reference) | CDK9 | 18.25 | Biochemical | [4] |
| c-KIT Inhibitors | ||||
| Representative Compounds | c-KIT (V654A) | Nanomolar range | Biochemical | [5] |
Table 2: Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| IP-5 | HCC1937 | Breast Cancer | 45 | [6] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [6] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [6] |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 | [3][7][8] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 | [3][7][8] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [3][7][8] |
| LA-13 | HCT116 | Colorectal Cancer | 1.80 | [4] |
| LB-1 | HCT116 | Colorectal Cancer | 0.92 | [4] |
| LB-5 | HCT116 | Colorectal Cancer | 1.50 | [4] |
| LB-10 | HCT116 | Colorectal Cancer | 1.09 | [4] |
Signaling Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Imidazo[1,2-A]pyridin-2-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique photophysical properties.[1][2][3] The inherent structural features of this bicyclic system, including its aromaticity, planarity, and the presence of multiple nitrogen atoms, allow for diverse functionalization and interaction with various biological targets. This document provides detailed application notes and experimental protocols for utilizing Imidazo[1,2-a]pyridin-2-amine and its parent scaffold as a foundational building block in the synthesis of novel bioactive compounds.
Synthetic Applications
Imidazo[1,2-a]pyridines are synthesized through various strategies, with the reaction of 2-aminopyridines with α-haloketones being a classical and efficient method.[4][5] More advanced and versatile methods, such as multicomponent reactions, have gained prominence for their ability to generate molecular diversity in a single step.
One of the most powerful techniques for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[6][7][8] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a straightforward route to structurally diverse molecules.[6][8]
Other notable synthetic approaches include:
-
Copper-catalyzed synthesis: Utilizing copper catalysts, often with air as a green oxidant, to construct the imidazo[1,2-a]pyridine core from aminopyridines and various coupling partners like nitroolefins.[9][10]
-
Iodine-catalyzed reactions: Employing molecular iodine as a catalyst for the synthesis of both imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines.[11]
-
Metal-free synthesis: Developing environmentally friendly methods that avoid the use of metal catalysts, often under aqueous or solvent-free conditions.[12][13][14]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of Imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for synthesis and evaluation.
Biological Activity: Anticancer Properties
Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[11][15][16][17][18] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A prominent mechanism of action for several Imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][6][15] This pathway is frequently dysregulated in various cancers and plays a critical role in cell growth, proliferation, survival, and angiogenesis. By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively induce cell cycle arrest and apoptosis in cancer cells.[15]
The following diagram illustrates the inhibitory effect of Imidazo[1,2-a]pyridine derivatives on the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data
The following tables summarize the in vitro anticancer activity of selected Imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM) [11][16]
| Compound | Hep-2 (Laryngeal) | HepG2 (Hepatocellular) | MCF-7 (Breast) | A375 (Melanoma) |
| 12b | 11 | 13 | 11 | 11 |
| Doxorubicin (Standard) | 10 | 1.5 | 0.85 | 5.16 |
Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine-Quinoline/Carbazole Hybrids (IC50 in µM) [17]
| Compound | HeLa (Cervical) | MDA-MB-231 (Breast) | ACHN (Renal) | HCT-15 (Colon) |
| 8 | 0.34 | 0.32 | 0.39 | 0.31 |
| 12 | 0.35 | 0.29 | 0.34 | 0.30 |
| 13 | 0.37 | 0.41 | 0.39 | 0.30 |
| 17 | 0.55 | 0.49 | 0.60 | 0.56 |
| Adriamycin (Standard) | 0.52 | 0.51 | 0.58 | 0.55 |
Table 3: Cytotoxic Effects of Novel Imidazo[1,2-a]pyridine Compounds on HCC1937 Breast Cancer Cells (IC50 in µM) [18]
| Compound | IC50 (µM) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
Experimental Protocols
Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines[7][19]
This protocol describes a general method for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.
Materials:
-
2-Aminopyridine (or substituted derivative) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Isocyanide (1.0-1.2 equiv)
-
Catalyst (e.g., NH4Cl, 20 mol%)
-
Solvent (e.g., Ethanol, 1.0 M)
-
Sealed vial
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a 10-mL sealed vial equipped with a magnetic stirring bar, add 2-aminopyridine (1.0 equiv), the corresponding aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and the catalyst (e.g., NH4Cl, 20 mol%).
-
Add the solvent (e.g., ethanol) to achieve a concentration of 1.0 M.
-
Seal the vial and stir the reaction mixture at 60 °C for 12 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate in appropriate proportions to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Protocol 2: Catalyst- and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines[5]
This protocol outlines an environmentally friendly method for the synthesis of imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines.
Materials:
-
α-Haloketone (e.g., α-bromoacetophenone) (1.0 equiv)
-
2-Aminopyridine (or substituted derivative) (1.0 equiv)
-
Reaction vessel (e.g., round-bottom flask)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine the α-haloketone (1.0 equiv) and the 2-aminopyridine (1.0 equiv).
-
Heat the reaction mixture to 60 °C with stirring.
-
Maintain the temperature and continue stirring for 20-30 minutes, or until the reaction is complete as indicated by TLC analysis.
-
Upon completion, the product can often be isolated directly. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[15][18]
This protocol describes a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, WM115, HeLa, HCC1937)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized Imidazo[1,2-a]pyridine compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the synthesized compounds (e.g., 0 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its parent scaffold are exceptionally valuable building blocks in organic synthesis, particularly for the development of novel therapeutic agents. The synthetic versatility of this core, combined with the significant biological activities of its derivatives, makes it a continued focus of research in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this remarkable heterocyclic system.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 15. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. jocpr.com [jocpr.com]
- 18. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in various scientific fields due to their diverse biological activities and unique photophysical properties.[1][2][3] Their rigid, planar structure and tunable electronic properties make them excellent fluorophores. This has led to the extensive development of Imidazo[1,2-a]pyridine-based fluorescent probes for a wide range of applications, including bioimaging, sensing of metal ions, and the detection of biologically relevant molecules.[4][5][6] These probes often operate through mechanisms such as Excited State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT), which can be modulated by the presence of specific analytes, leading to changes in their fluorescence output.[1][4][5][6]
This document provides detailed application notes and experimental protocols for the use of various Imidazo[1,2-a]pyridine-based fluorescent probes, along with a summary of their key performance data.
Applications of Imidazo[1,2-a]pyridine-Based Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been successfully employed as fluorescent probes for the detection of a variety of analytes and for cellular imaging.
Metal Ion Detection
The unique structure of Imidazo[1,2-a]pyridines allows for the incorporation of specific binding sites for metal ions. This has enabled the development of probes that can selectively detect ions such as Fe³⁺ and Hg²⁺.[7][8][9] For instance, a fused Imidazo[1,2-a]pyridine-based probe has been shown to exhibit a "turn-on" fluorescence response to Fe³⁺ and a "turn-off" response to Hg²⁺.[7][8][9] Another probe, functionalized with a xanthene dye, allows for the naked-eye detection of Hg²⁺.[10][11]
pH Sensing
The fluorescence of certain Imidazo[1,2-a]pyridine derivatives is sensitive to changes in pH. This property has been exploited to develop ratiometric fluorescent probes for measuring pH in extremely acidic conditions, which is valuable for studying cellular organelles and processes in prokaryotes like Escherichia coli.[12]
Detection of Biomolecules
These probes have also been designed to detect important biological molecules. A notable example is a probe for the selective and sensitive imaging of cysteine in living cells and zebrafish.[13] Abnormal levels of cysteine are linked to various diseases, making such probes valuable diagnostic tools.
Reactive Oxygen Species (ROS) Detection
A significant application lies in the detection of reactive oxygen species, such as hydrogen peroxide (H₂O₂). An aggregation-induced emission (AIE) fluorescent probe based on the Imidazo[1,2-a]pyridine scaffold has been developed for the long-term tracing of H₂O₂ in living cells.[14] This is crucial for studying oxidative stress and its role in various diseases.
Detection of Nerve Agent Simulants
The versatility of the Imidazo[1,2-a]pyridine scaffold has been extended to the development of probes for the colorimetric and fluorometric detection of nerve agent simulants like sarin (DCP) and tabun (DCNP).[15]
Quantitative Data Summary
The following tables summarize the key performance characteristics of selected Imidazo[1,2-a]pyridine-based fluorescent probes.
Table 1: Performance of Metal Ion Probes
| Probe Name/Description | Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
| Fused Imidazo[1,2-a]pyridine | Fe³⁺ | 4.0 ppb | Turn-on | [7][9] |
| Fused Imidazo[1,2-a]pyridine | Hg²⁺ | 1.0 ppb | Turn-off | [7][9] |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg²⁺ | Not specified | Turn-on | [10][11] |
Table 2: Performance of Biomolecule and pH Probes
| Probe Name/Description | Analyte | Detection Limit (LOD) | Fluorescence Response | Reference |
| 2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA) | Cysteine | 0.33 μM | 76-fold enhancement | [13] |
| Imidazo[1,2-a]pyridine ratiometric probe | pH | Not applicable | Ratiometric emission | [12] |
| AIE probe B2 | H₂O₂ | Not specified | Dramatic enhancement at 500 nm | [14] |
| Imidazo[1,2-a]pyridine-based probe 6b | DCP (sarin simulant) | 0.6 µM | Colorimetric and Fluorometric | [15] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection
This protocol is a general guideline for using Imidazo[1,2-a]pyridine-based probes for the detection of metal ions in aqueous media.
Materials:
-
Imidazo[1,2-a]pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Stock solutions of various metal ions (e.g., nitrates or chlorides) of known concentrations.
-
Fluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer to the final desired concentration (e.g., 10 µM).
-
To a quartz cuvette, add the probe working solution.
-
Record the initial fluorescence spectrum of the probe solution.
-
Add a small aliquot of the metal ion stock solution to the cuvette and mix thoroughly.
-
Incubate the solution for a specific period (as determined by kinetic studies) to allow for the reaction to complete.
-
Record the fluorescence spectrum of the solution after the addition of the metal ion.
-
Repeat steps 4-6 with increasing concentrations of the metal ion to generate a titration curve.
-
To test for selectivity, repeat the experiment by adding other potentially interfering metal ions to the probe solution and record the fluorescence response.
Protocol 2: Live Cell Imaging for Intracellular Analyte Detection
This protocol outlines the general steps for using Imidazo[1,2-a]pyridine-based probes for imaging analytes within living cells.
Materials:
-
HeLa cells (or other suitable cell line).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Imidazo[1,2-a]pyridine-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS).
-
Analyte solution (e.g., H₂O₂, cysteine) or stimulant to induce endogenous production.
-
Fluorescence microscope.
Procedure:
-
Culture the cells on a glass-bottom dish or chamber slide in DMEM until they reach the desired confluency.
-
Remove the culture medium and wash the cells twice with PBS.
-
Incubate the cells with a solution of the fluorescent probe in serum-free DMEM at a final concentration (e.g., 5-10 µM) for a specific time (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove any excess probe.
-
Add fresh serum-free DMEM or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters to capture the baseline fluorescence.
-
To detect an exogenous analyte, add the analyte solution to the cells and incubate for a specific period.
-
To detect an endogenous analyte, treat the cells with a stimulant to induce its production.
-
Acquire fluorescence images at different time points after analyte addition or stimulation to observe the change in fluorescence intensity.
Visualizations
Signaling Pathway for a "Turn-On" Fluorescent Probe
Experimental Workflow for Probe Synthesis and Application
Logical Relationship for Ratiometric pH Sensing
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 11. An imidazo[1,2- a ]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test st ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00090K [pubs.rsc.org]
- 12. eureka.patsnap.com [eureka.patsnap.com]
- 13. A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Imidazo[1,2-a]pyridine based small organic fluorescent molecules for selective detection of nerve agents simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of Imidazo[1,2-a]pyridine Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2][3] Their wide range of biological activities, including sedative-hypnotic, anti-cancer, antiviral, and anti-inflammatory properties, has established them as a "privileged scaffold" in medicinal chemistry.[4][5][6] Notable drugs such as Zolpidem, Alpidem, and Saripidem feature this versatile chemical framework.[5] The development of efficient, scalable, and sustainable synthetic methodologies is therefore crucial for the transition of promising imidazo[1,2-a]pyridine-based drug candidates from laboratory-scale discovery to industrial-scale manufacturing.
These application notes provide a comprehensive overview of robust and scalable synthetic strategies for imidazo[1,2-a]pyridine derivatives. Detailed experimental protocols for key reactions are presented, along with tabulated data to facilitate comparison between different methodologies. The aim is to equip researchers and drug development professionals with the practical knowledge required for the efficient and large-scale production of these important pharmaceutical compounds.
General Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into several key strategies. The choice of a particular method for scale-up depends on factors such as the availability and cost of starting materials, desired substitution patterns, reaction efficiency, and environmental impact.
1. Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds: This is a classic and widely used method for constructing the imidazo[1,2-a]pyridine scaffold.[7][8] The reaction involves the initial N-alkylation of the pyridine ring of a 2-aminopyridine with an α-haloketone or α-haloester, followed by an intramolecular cyclization and dehydration. Recent advancements have focused on developing catalyst-free and environmentally friendly conditions for this transformation.[1][2][9]
2. Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to synthesize complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prominent example and provides rapid access to 3-aminoimidazo[1,2-a]pyridine derivatives.[4][7][10] These reactions are often characterized by high atom economy and operational simplicity, making them attractive for large-scale synthesis.
3. Oxidative Coupling and C-H Functionalization Reactions: Modern synthetic methods increasingly utilize transition-metal-catalyzed or metal-free oxidative coupling reactions to form the imidazo[1,2-a]pyridine ring. These methods often involve the reaction of 2-aminopyridines with ketones, alkynes, or nitroolefins under oxidative conditions.[11] Copper-catalyzed aerobic oxidative cyclizations are particularly noteworthy for their use of air as a green oxidant.[11]
Comparative Data of Synthetic Protocols
The following tables summarize quantitative data for different synthetic approaches to provide a clear comparison of their efficiencies and reaction conditions.
Table 1: Condensation of 2-Aminopyridines with α-Haloketones
| Entry | 2-Aminopyridine | α-Haloketone | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | α-Bromoacetophenone | None / Solvent-free | 60 | 1 | 95 | [1],[2] |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | K2CO3 / DMF | RT | 12 | 92 | [7],[8] |
| 3 | 2-Aminopyridine | Ethyl bromopyruvate | None / Ethanol | Reflux | 2 | 85 | [8] |
| 4 | 2-Amino-4-picoline | 2-Bromo-1-(4-fluorophenyl)ethanone | Neutral Alumina | RT | 0.5 | 90 | [2] |
Table 2: Multicomponent Reactions (Groebke–Blackburn–Bienaymé)
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | I2 (5 mol%) / Ethanol | RT | 0.5 | 92 |[5] | | 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | Ultrasound / Water | 40 | 1 | 86 |[10] | | 3 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Isocyanoacetate | None / Water | 80 | 12 | 88 |[9] | | 4 | 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)3 / CH3CN | 80 | 12 | 91 |[4] |
Table 3: Oxidative Coupling Reactions
| Entry | Substrate 1 | Substrate 2 | Catalyst/Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | CuI / Air | DMSO | 120 | 12 | 85 | [11] |
| 2 | 2-Aminopyridine | Nitroolefin | FeCl3 | DCE | 80 | 3 | 92 | [1],[2] |
| 3 | Pyridine | Ketone Oxime Ester | Cu(OAc)2 | DCE | 100 | 24 | 88 | [11] |
| 4 | 2-Aminopyridine | Phenylacetylene | CuI / O2 | Toluene | 110 | 24 | 82 | [11] |
Experimental Protocols
Protocol 1: Catalyst- and Solvent-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine via Condensation
This protocol is based on the highly efficient and green reaction between 2-aminopyridine and α-bromoacetophenone.[1][2]
Materials:
-
2-Aminopyridine
-
α-Bromoacetophenone
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 eq) and α-bromoacetophenone (1.05 eq).
-
Heat the reaction mixture to 60 °C with stirring. The solid reactants will melt and react.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the resulting solid in ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Caption: Workflow for catalyst-free synthesis.
Protocol 2: Iodine-Catalyzed One-Pot Synthesis of 3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridine (GBB Reaction)
This protocol describes a highly efficient, one-pot, three-component synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative at room temperature.[5]
Materials:
-
2-Aminopyridine
-
Benzaldehyde
-
tert-Butyl isocyanide
-
Iodine (I2)
-
Ethanol
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add tert-butyl isocyanide (1.1 mmol) to the reaction mixture, followed by iodine (0.05 mmol, 5 mol%).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure product.
Caption: GBB reaction mechanism overview.
Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Drug Candidates
Many imidazo[1,2-a]pyridine derivatives exert their therapeutic effects by modulating specific signaling pathways involved in disease pathogenesis. For instance, certain anti-cancer imidazo[1,2-a]pyridines have been shown to inhibit protein kinases such as CDK, VEGFR, and PI3K, which are crucial for tumor growth and proliferation.[6]
The diagram below illustrates a generalized signaling pathway that can be inhibited by a hypothetical imidazo[1,2-a]pyridine-based kinase inhibitor.
Caption: Inhibition of a kinase pathway.
Conclusion
The synthetic routes outlined in these application notes represent robust and scalable methods for the production of imidazo[1,2-a]pyridine drug candidates. The choice between a classic condensation reaction, a modern multicomponent reaction, or an oxidative coupling strategy will depend on the specific target molecule and the desired scale of production. By providing detailed protocols and comparative data, this document serves as a valuable resource for chemists and engineers working on the process development and scale-up of this important class of pharmaceuticals. The continued development of even more efficient and sustainable synthetic methods will be crucial in bringing new and improved imidazo[1,2-a]pyridine-based therapies to patients.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. mdpi.com [mdpi.com]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Application Notes and Protocols for In Silico Screening of Imidazo[1,2-A]pyridin-2-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in silico screening of Imidazo[1,2-A]pyridin-2-amine libraries to identify potential therapeutic agents. This class of compounds has demonstrated a wide range of biological activities, making it a valuable scaffold in drug discovery.
Introduction
Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2][3] These compounds have shown potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as therapeutics for neurological disorders.[1][3][4][5][6] In silico screening techniques, such as molecular docking and virtual screening, are powerful computational tools that enable the rapid and cost-effective identification of promising lead compounds from large chemical libraries by predicting their binding affinity and mode of interaction with specific biological targets.[7][8][9]
Biological Targets and Therapeutic Areas
Imidazo[1,2-a]pyridine derivatives have been investigated against a variety of biological targets implicated in numerous diseases.
Anticancer Activity
A primary focus of research on imidazo[1,2-a]pyridines has been their potential as anticancer agents.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][10][11] Key molecular targets in this area include:
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[10][12] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.[10]
-
Kinases: These compounds have been designed as inhibitors of various protein kinases that play crucial roles in cancer cell signaling and proliferation.[13][14] Targets include Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor-1 Receptor (IGF-1R), DYRK1A, and CLK1.[1][14][15]
-
Tubulin Polymerization: Some derivatives have been found to inhibit tubulin polymerization, a mechanism similar to that of established anticancer drugs.[1]
-
KRAS G12C: Novel imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[16]
Neurological Disorders
Imidazo[1,2-a]pyridines have also shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease.
-
β-Amyloid Plaques: Certain derivatives have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease, indicating their potential as diagnostic imaging agents.[17][18]
-
Acetylcholinesterase (AChE) Inhibitors: Some compounds have been designed and evaluated as inhibitors of acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's disease.[19]
-
Adenosine A1 Receptor Antagonists: Analogues of imidazo[1,2-a]pyridine have been investigated as antagonists of the adenosine A1 receptor, which may have therapeutic potential for cognitive enhancement in neurological disorders.[4]
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been utilized to develop agents with antibacterial and antitubercular activity.
-
Antibacterial Agents: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.[5][6][20]
-
Antitubercular Agents: Several compounds have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[21][22] A key target in this area is QcrB, a component of the electron transport chain.[21]
Quantitative Data Summary
The following tables summarize the reported biological activities of various Imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [10] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | [10] |
| Compound 6 | HeLa (Cervical Cancer) | 9.7 - 44.6 | [10] |
| PI3Kα inhibitor | PI3Kα | 0.002 | [10] |
| Thiazole substituted imidazo[1,2-a]pyridine | PI3KCA | 0.0028 | [10] |
| Thiazole substituted imidazo[1,2-a]pyridine | A375 (Melanoma) | 0.14 | [10] |
| Thiazole substituted imidazo[1,2-a]pyridine | HeLa (Cervical Cancer) | 0.21 | [10] |
| Compound I-11 | NCI-H358 (KRAS G12C) | Potent | [16] |
| Compound 4c | CLK1 | 0.7 | [14] |
| Compound 4c | DYRK1A | 2.6 | [14] |
| Compound HB9 | A549 (Lung Cancer) | 50.56 | [23][24] |
| Compound HB10 | HepG2 (Liver Carcinoma) | 51.52 | [23][24] |
Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compounds 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o | Mycobacterium tuberculosis H37Rv | 1.6 - 6.25 | [22] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating M. tuberculosis | MIC90: 0.4–1.9 µM | [21] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR M. tuberculosis | MIC90: 0.07–2.2 µM | [21] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR M. tuberculosis | MIC90: 0.07–0.14 µM | [21] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-Susceptible M. tuberculosis | MIC90: 0.069–0.174 µM | [21] |
Table 3: Neurological Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target | Ki (nM) | IC50 (µM) | Reference |
| [125I]IMPY | Aβ aggregates | 15 ± 5 | [18] | |
| Compound 7a | Acetylcholinesterase | 55 ± 0.53 | [19] | |
| Compound 7c | Acetylcholinesterase | 51 ± 0.37 | [19] | |
| Compound 7e | Acetylcholinesterase | 48 ± 0.75 | [19] |
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers. Imidazo[1,2-a]pyridine inhibitors targeting this pathway can effectively suppress tumor progression.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridines.
General Workflow for In Silico Screening
The process of identifying lead compounds from a large library through computational methods generally follows a standardized workflow, starting from library preparation to experimental validation of the top-ranked candidates.
Caption: A general workflow for in silico screening and experimental validation.
Experimental Protocols
Protocol 1: Molecular Docking of Imidazo[1,2-a]pyridine Derivatives
This protocol outlines the steps for performing molecular docking to predict the binding mode and affinity of a ligand to a protein target.
1. Target Protein Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove water molecules, co-factors, and existing ligands from the PDB file. c. Add polar hydrogens and assign appropriate atom types and charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard. d. Define the binding site (grid box) around the active site of the protein.
2. Ligand Preparation: a. Obtain the 2D structure of the Imidazo[1,2-a]pyridine derivative. b. Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw. c. Perform energy minimization of the 3D ligand structure. d. Assign appropriate atom types and charges.
3. Molecular Docking: a. Use docking software such as AutoDock Vina, Glide, or GOLD.[7] b. Input the prepared protein and ligand files. c. Configure the docking parameters, including the grid box coordinates and exhaustiveness of the search. d. Run the docking simulation.
4. Analysis of Results: a. Analyze the predicted binding poses and their corresponding docking scores (binding affinities). b. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or VMD. c. Select the best-ranked poses for further analysis.
Protocol 2: High-Throughput Virtual Screening (HTVS)
This protocol describes a typical workflow for screening a large library of Imidazo[1,2-a]pyridine compounds against a specific target.[8][25]
1. Library Preparation: a. Compile a library of Imidazo[1,2-a]pyridine derivatives in a suitable format (e.g., SDF or MOL2). b. Generate 3D conformations for each molecule in the library. c. Filter the library based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable compounds.
2. Target Preparation: a. Prepare the target protein structure as described in the Molecular Docking protocol.
3. Virtual Screening: a. Utilize a high-throughput docking program (e.g., Glide HTVS, AutoDock Vina with parallel processing). b. Dock the entire prepared library against the defined binding site of the target protein.
4. Post-Screening Analysis and Hit Selection: a. Rank the docked compounds based on their docking scores. b. Apply additional scoring functions or filters to improve the enrichment of true positives. c. Visually inspect the binding modes of the top-ranked compounds to ensure plausible interactions. d. Cluster the top hits based on chemical similarity to identify diverse scaffolds. e. Select a set of diverse and high-scoring compounds for experimental validation.
Protocol 3: In Vitro Validation - MTT Assay for Cytotoxicity
This protocol is for a common in vitro assay to determine the cytotoxic effects of the identified hit compounds on cancer cell lines.
1. Cell Culture: a. Culture the desired cancer cell line (e.g., A375, HeLa) in appropriate media and conditions until they reach logarithmic growth phase.
2. Cell Seeding: a. Trypsinize the cells and perform a cell count. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
3. Compound Treatment: a. Prepare serial dilutions of the Imidazo[1,2-a]pyridine compounds in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. c. Incubate the plate for a specified period (e.g., 48 hours).
4. MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). c. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]
- 8. High-Throughput Virtual Screening of Small Molecule Modulators Against Viral Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving small molecule virtual screening strategies for the next generation of therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. [123I/125I]6-Iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 22. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemmethod.com [chemmethod.com]
- 24. chemmethod.com [chemmethod.com]
- 25. schrodinger.com [schrodinger.com]
Troubleshooting & Optimization
Optimizing reaction conditions for Imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent issue in the synthesis of imidazo[1,2-a]pyridines. Several factors related to reactants, catalysts, and reaction conditions can contribute to this problem.
Possible Causes & Solutions:
-
Sub-optimal Catalyst: The choice of catalyst is critical and highly dependent on the specific reaction. For instance, in copper-catalyzed reactions using aminopyridines and nitroolefins, CuBr has been identified as a highly effective catalyst.[1] Similarly, for multicomponent reactions involving 2-aminopyridine, an aldehyde, and an isocyanide, iodine has proven to be an efficient and cost-effective catalyst.[2][3] If you are experiencing low yields, consider screening a variety of catalysts.
-
Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact reaction efficiency. For the copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the optimal solvent.[1] In other protocols, solvents like water have been shown to provide excellent yields, particularly in iodine-catalyzed reactions.[4][5] It is advisable to perform small-scale solvent screening experiments.
-
Inappropriate Temperature: The reaction temperature is a crucial parameter. For the Cu(I)-catalyzed synthesis, 80°C was determined to be the ideal temperature.[1] Some modern protocols are designed to work efficiently at room temperature, which can also help in minimizing side product formation.[2][3] Systematically varying the temperature in small increments can help identify the optimal condition for your specific substrates.
-
Reaction Time: It is important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4][5] Stopping the reaction too early will result in incomplete conversion, while excessively long reaction times can lead to the formation of degradation products. An optimal reaction time should be determined empirically.
-
Reactant Quality: Ensure the purity of your starting materials, as impurities can interfere with the reaction and lead to the formation of side products.
2. I am observing significant side product formation. How can I minimize this?
The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine.
Strategies to Minimize Side Products:
-
Optimize Reaction Conditions: As with low yields, optimizing the catalyst, solvent, and temperature can significantly reduce the formation of unwanted byproducts.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants. In some procedures, the order of addition of reactants is crucial. For example, in a multicomponent reaction, it was noted that adding certain reactants only after the initial reactants had been consumed was important.[4][5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. Some modern methods advantageously use air as the oxidant in a controlled manner.[1]
3. What are the most common methods for synthesizing Imidazo[1,2-a]pyridines?
A variety of synthetic routes to imidazo[1,2-a]pyridines have been developed, each with its own advantages.
Key Synthetic Strategies:
-
Condensation Reactions: The classical approach often involves the condensation of 2-aminopyridines with α-haloketones.[6][7] Variations of this include reactions with other carbonyl compounds.[8]
-
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step, are highly efficient. A common example is the three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction).[9][10]
-
Metal-Catalyzed Reactions: Copper and palladium catalysts are widely used. Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides high yields under mild conditions.[11] Copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant are also effective.[1][11]
-
Catalyst-Free and Eco-Friendly Methods: To address environmental concerns, catalyst-free methods are being developed.[8][11] Some protocols utilize green solvents like water and may be assisted by ultrasound.[11]
4. How do I choose the right starting materials for my desired Imidazo[1,2-a]pyridine derivative?
The substituents on the final imidazo[1,2-a]pyridine ring are determined by the functional groups present on the starting materials.
-
Substitution at the 2-position: This is typically derived from the ketone or aldehyde component. For example, using a substituted acetophenone will result in a correspondingly substituted 2-arylimidazo[1,2-a]pyridine.[4][5]
-
Substitution at the 3-position: This often comes from the α-carbon of the carbonyl compound or from a third component in multicomponent reactions, such as an isocyanide.[2][3]
-
Substitution on the Pyridine Ring: The substituents on the final product's pyridine ring are determined by the choice of the starting 2-aminopyridine derivative.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from optimization studies for different synthetic protocols, providing a clear comparison of reaction parameters.
Table 1: Optimization of Iodine-Catalyzed Synthesis [5]
| Entry | Iodine Source | Solvent | Time (h) | Yield (%) |
| 1 | - | - | 2 | NR |
| 2 | - | H₂O | 2 | NR |
| 3 | NaI | H₂O | 1 | 28 |
| 4 | KI | H₂O | 1 | 33 |
| 5 | CuI | H₂O | 1 | 55 |
| 6 | ZnI₂ | H₂O | 1 | 47 |
| 7 | I₂ (15 mol%) | - | 1.5 | 62 |
| 8 | I₂ (15 mol%) | H₂O | 1 | 79 |
| 9 | I₂ (20 mol%) | H₂O | 1 | 94 |
| 10 | I₂ (20 mol%) | H₂O | 1.5 | 94 |
NR = No Reaction
Table 2: Optimization of Copper-Catalyzed Synthesis [1]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuCl | DMF | 80 | 65 |
| 2 | CuCl₂ | DMF | 80 | 45 |
| 3 | Cu(OAc)₂ | DMF | 80 | 52 |
| 4 | CuI | DMF | 80 | 82 |
| 5 | CuBr | DMF | 80 | 90 |
| 6 | CuBr | DMSO | 80 | 75 |
| 7 | CuBr | Toluene | 80 | 58 |
| 8 | CuBr | CH₃CN | 80 | 63 |
| 9 | CuBr | DMF | 60 | 71 |
| 10 | CuBr | DMF | 100 | 85 |
Experimental Protocols
General Procedure for the Ultrasonic-Assisted Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [5]
-
A mixture of 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) is taken in water.
-
Iodine (20 mol%) is added to the reaction mixture.
-
The reaction mixture is then subjected to ultrasonic irradiation for the specified time (typically 1 hour).
-
The progress of the reaction is monitored by TLC.
-
After completion, the product is isolated, typically by filtration and washing.
-
The isolated product can be further purified by recrystallization or column chromatography if necessary.
General Procedure for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [1]
-
To a solution of 2-aminopyridine (0.5 mmol) in DMF (2.0 mL) in a tube, add the nitroolefin (0.6 mmol) and CuBr (10 mol%).
-
The tube is sealed and the reaction mixture is stirred at 80°C for the indicated time.
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Visualizations
Caption: General experimental workflow for Imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Substituted Imidazo[1,2-a]pyridin-2-amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted Imidazo[1,2-a]pyridin-2-amines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted Imidazo[1,2-a]pyridin-2-amines?
A1: Several efficient methods are available, with the choice depending on the desired substitution pattern and available starting materials. The most prominent methods include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method is highly efficient for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[1][2][3]
-
Transition-Metal-Catalyzed Reactions: Copper-catalyzed reactions are particularly common, utilizing starting materials like 2-aminopyridines and various coupling partners such as nitroolefins, acetophenones, or terminal alkynes.[4][5][6][7]
-
Metal-Free Synthesis: These approaches often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or employ catalysts like iodine.[8][9][10] Some reactions can even proceed under catalyst- and solvent-free conditions.[8][11]
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate to improve it?
A2: Low yields can often be addressed by systematically optimizing the following reaction conditions:
-
Catalyst System: The choice and concentration of the catalyst are critical. For copper-catalyzed reactions, screening different copper salts (e.g., CuI, CuBr) and ligands can significantly impact the yield.[4][6] In some cases, a co-catalyst may be beneficial.[4]
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants. Common solvents to screen include DMF, ethanol, and toluene.[6][12]
-
Temperature: Reaction temperature is a crucial parameter. While some reactions proceed at room temperature, others require heating to achieve optimal yields.[6][11]
-
Reaction Time: Monitoring the reaction progress using techniques like TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction. What specific factors can I optimize for better yields of 3-aminoimidazo[1,2-a]pyrazines?
A3: For the GBB reaction, several factors can be fine-tuned for improved outcomes:
-
Lewis Acids: The use of a Lewis acid catalyst, such as BF₃·MeCN, can significantly enhance the reaction rate and yield.[1]
-
Dehydrating Agents: Adding a dehydrating agent like trimethyl orthoformate can help to drive the reaction forward by removing water, leading to higher purity and yields.[1]
-
Substrate Electronics: The electronic properties of the aldehyde can influence the reaction outcome. Electron-poor aldehydes tend to result in higher yields.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inefficient catalyst system. | - Screen different catalysts (e.g., CuI, CuBr, Iodine).[4][6][12] - For copper-catalyzed reactions, consider adding a ligand.[4] - In GBB reactions, add a Lewis acid catalyst like BF₃·MeCN.[1] |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. An optimal temperature of 80°C was found for a Cu(I)-catalyzed synthesis.[6] | |
| Incorrect solvent. | - Test a range of solvents with varying polarities (e.g., DMF, ethanol, toluene). DMF was found to be the best solvent in a Cu(I)-catalyzed reaction.[6] | |
| Formation of Multiple Byproducts | Reaction time is too long, leading to degradation. | - Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Non-specific reactions occurring. | - For GBB reactions, the addition of a dehydrating agent can improve purity.[1] - Ensure the purity of starting materials. | |
| Poor Reproducibility | Sensitivity to air or moisture. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent quality of reagents. | - Use freshly purified reagents and anhydrous solvents. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins[6]
This one-pot procedure utilizes air as the oxidant, making it an environmentally friendly method.
Materials:
-
2-Aminopyridine
-
Nitroolefin
-
Copper(I) Bromide (CuBr)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (10 mol %).
-
Add DMF (2 mL) as the solvent.
-
Stir the reaction mixture at 80°C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
Optimization Data:
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) |
| CuBr | DMF | 80 | 90 |
| CuCl | DMF | 80 | 75 |
| CuI | DMF | 80 | 82 |
| CuBr | Toluene | 80 | 65 |
| CuBr | CH₃CN | 80 | 70 |
| CuBr | DMF | 60 | 55 |
| CuBr | DMF | 100 | 85 |
Table 1: Optimization of reaction conditions for the copper-catalyzed synthesis of Imidazo[1,2-a]pyridines.[6]
Protocol 2: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives[12]
This method offers a cost-effective and environmentally friendly approach at room temperature.
Materials:
-
2-Aminopyridine
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (10 mmol), aryl aldehyde (10 mmol), and tert-butyl isocyanide (10 mmol) in ethanol (20 mL).
-
Add iodine (5 mol %) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, a precipitate will form. Filter the precipitate and wash it with excess ethanol.
-
Dry the collected product under vacuum.
Catalyst and Solvent Screening Data:
| Catalyst (5 mol%) | Solvent | Yield (%) |
| I₂ | Ethanol | Excellent |
| FeCl₃ | Ethanol | Poor |
| I₂ | Methanol | Moderate |
| I₂ | Water | Low |
| I₂ | Acetonitrile | Moderate |
| I₂ | Dichloromethane | Moderate |
| I₂ | Toluene | Low |
Table 2: Screening of catalysts and solvents for the three-component synthesis of Imidazo[1,2-a]pyridines.[12]
Visualizations
Caption: Workflow for the Iodine-Catalyzed Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yields.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 4. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Overcoming steric hindrance in the functionalization of the Imidazo[1,2-a]pyridine core
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical modification of the imidazo[1,2-a]pyridine scaffold. The focus is on overcoming the common challenge of steric hindrance during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of the Imidazo[1,2-a]pyridine core challenging, especially at sterically hindered positions?
The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system. The C3 position is particularly nucleophilic and often the most reactive site for electrophilic substitution and C-H functionalization.[1][2] However, when bulky substituents are present on the pyridine or imidazole ring (e.g., at the C2, C5, or C8 positions), they can physically block or impede the approach of reagents to the target reactive site. This phenomenon, known as steric hindrance, can significantly lower reaction rates and yields.[3] Furthermore, the electronic properties of existing substituents can influence reactivity, creating a complex interplay with steric effects.[4]
Q2: My C-H functionalization at the C3 position is resulting in low yields with a sterically demanding substrate. What are the primary troubleshooting steps?
Low yields in C3-functionalization of sterically hindered imidazo[1,2-a]pyridines are a common issue. A systematic approach to troubleshooting is recommended. Key factors to investigate include reaction conditions (temperature, solvent), the choice of catalyst and ligands, and the nature of the coupling partners. Often, a combination of adjustments is necessary to achieve a satisfactory yield.
Below is a general workflow for troubleshooting these reactions.
Caption: Troubleshooting workflow for low-yield C3-functionalization.
Q3: Are there specific catalytic systems or reaction types that are more tolerant of steric hindrance?
Yes, several strategies have been developed that show greater tolerance for sterically encumbered substrates:
-
Photoredox Catalysis: Visible light-induced reactions often proceed through radical intermediates, which can have different steric requirements than traditional two-electron pathways. These methods have been successfully applied to various C3-functionalizations, including arylation, formylation, and amination, with good substrate scope.[5]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, construct the functionalized imidazo[1,2-a]pyridine core in a single step from simpler precursors.[6][7] This approach can bypass the challenge of adding a functional group to an already hindered scaffold.
-
Metal-Free Reactions: Certain reactions can proceed without a metal catalyst, sometimes under high temperatures or with specific promoters. For instance, a catalyst-free, three-component Petasis-like reaction has been developed for the C-3 arylomethylation of imidazo[1,2-a]pyridines.[1]
-
Copper Catalysis: Copper-catalyzed reactions have proven effective for the synthesis and functionalization of this core, sometimes offering different reactivity and tolerance to steric bulk compared to palladium systems.[3][8]
Q4: How do the electronic properties of substituents affect reactions on a sterically hindered core?
Electronic effects work in concert with sterics. Electron-donating groups (EDGs) on the imidazo[1,2-a]pyridine core increase the electron density and nucleophilicity of the C3 position, which can help accelerate the desired reaction and partially counteract steric hindrance. Conversely, electron-withdrawing groups (EWGs) decrease the C3 nucleophilicity, often leading to lower yields, an effect that is compounded when steric hindrance is also high.[1][3] This is particularly evident in reactions where electron density is crucial for product conversion.[1]
Troubleshooting Guides
Table 1: Troubleshooting Guide for C-H Functionalization Reactions
| Problem | Possible Cause | Recommended Solution |
| No or Low Conversion | 1. Insufficient Reactivity: Steric hindrance is too great for the current conditions. | - Increase reaction temperature. - Switch to a more active catalyst or a less bulky ligand. - Consider a higher-boiling-point solvent like dioxane or DMF.[3] |
| 2. Catalyst Deactivation: The catalyst is not stable under the required conditions. | - Use a more robust ligand. - Increase catalyst loading. - Ensure strict inert atmosphere conditions. | |
| Formation of Side Products | 1. Undesired Regioselectivity: Functionalization at other positions (e.g., C5). | - Employ a directing group strategy to favor the desired position.[9] - Switch to a catalyst system known for high C3 selectivity. |
| 2. Homocoupling of Reagents: Coupling partners react with themselves. | - Adjust the rate of addition of one reagent. - Lower the reaction concentration. - Change the ligand on the metal catalyst. | |
| Reaction Stalls | 1. Product Inhibition: The product may coordinate to the catalyst, inhibiting turnover. | - This is a challenging issue; sometimes dilution or using a different catalyst system is the only solution. |
| 2. Reagent Decomposition: One of the starting materials is not stable at the reaction temperature. | - Lower the reaction temperature and accept a longer reaction time. - Investigate alternative, more stable coupling partners. |
Key Experimental Protocols
Protocol 1: Catalyst-Free C-3 Arylomethylation of Imidazo[1,2-a]pyridines[1]
This protocol describes a three-component, Petasis-like reaction followed by decarboxylation, which is effective for introducing arylmethyl groups at the C3 position and avoids the use of metal catalysts.
Reaction Scheme:
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 7. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective synthesis of Imidazo[1,2-a]pyridine isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Imidazo[1,2-a]pyridines?
The synthesis of the Imidazo[1,2-a]pyridine scaffold typically involves the condensation of a 2-aminopyridine derivative with various substrates.[1] Common reaction partners include α-halogenocarbonyl compounds, aldehydes, ketones, and alkynes.[1][2] Multicomponent reactions (MCRs) involving 2-aminopyridines, aldehydes, and isocyanides are also widely used.[3]
Q2: How can I control the regioselectivity of the synthesis to obtain a specific Imidazo[1,2-a]pyridine isomer?
Controlling regioselectivity is a critical aspect of Imidazo[1,2-a]pyridine synthesis. The substitution pattern on both the 2-aminopyridine and the reaction partner plays a significant role. For instance, in reactions with unsymmetrical ketones or α-halogenocarbonyls, the electronic and steric properties of the substituents will direct the cyclization. The choice of catalyst and reaction conditions can also be pivotal. Some protocols have been developed for the regioselective synthesis of 2- or 3-substituted Imidazo[1,2-a]pyridines.[4] Additionally, specific synthetic strategies can achieve complete regioselectivity, such as the iron-catalyzed reaction of 2-aminopyridine with nitroalkenes to produce 2-nitro-3-arylimidazo[1,2-a]pyridines.[5]
Q3: Are there any metal-free methods available for the synthesis of Imidazo[1,2-a]pyridines?
Yes, several metal-free synthetic protocols have been developed to address environmental and cost concerns.[1][6] These methods often utilize iodine catalysis or are performed under catalyst-free conditions.[3][6][7] For example, 3-arylimidazo[1,2-a]pyridines can be synthesized through a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions proceed well at room temperature, while others require heating. Microwave irradiation has been shown to improve yields in some cases.[5] | Identification of the optimal temperature for the specific reaction, leading to an increased product yield. |
| Incorrect Catalyst or Catalyst Loading | If using a catalyzed reaction, screen different catalysts (e.g., Cu(I), Pd, Iodine) and vary the catalyst loading.[5][7][8] For instance, in an iodine-catalyzed reaction, optimizing the molar percentage of iodine can significantly enhance the yield.[7] | Improved catalytic activity and higher conversion to the desired product. |
| Inappropriate Solvent | The choice of solvent can greatly influence reaction efficiency. Test a variety of solvents with different polarities (e.g., water, ethanol, toluene, DMF).[1][7] Green solvents like water are often effective and environmentally friendly.[5][7] | Enhanced solubility of reactants and stabilization of transition states, resulting in a better yield. |
| Presence of Impurities in Starting Materials | Purify all starting materials before use. Impurities can interfere with the reaction and lead to side product formation. | Reduced side reactions and an increase in the purity and yield of the target compound. |
Issue 2: Poor Regioselectivity Leading to a Mixture of Isomers
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Steric Hindrance | Modify the substituents on the 2-aminopyridine or the other reactant to sterically favor the formation of the desired isomer. Bulky groups can direct the cyclization to the less hindered position. | Increased formation of one regioisomer over the other. |
| Electronic Effects of Substituents | Introduce electron-donating or electron-withdrawing groups on the 2-aminopyridine ring to influence the nucleophilicity of the ring nitrogen versus the exocyclic amino group. This can direct the initial bond formation and subsequent cyclization. | Enhanced regioselectivity towards the desired product. |
| Reaction Mechanism Pathway | Alter the reaction conditions (catalyst, solvent, temperature) to favor one reaction pathway over another. For example, certain catalysts may preferentially activate one site of a reactant. | Shifting the reaction equilibrium to favor the formation of a single isomer. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Closely Related Side Products | Optimize reaction conditions (as described in Issue 1 and 2) to minimize the formation of side products. | A cleaner reaction mixture that is easier to purify. |
| Inappropriate Purification Technique | Explore different purification methods. While column chromatography is common, techniques like recrystallization or precipitation might be more effective for certain products. Some protocols are designed for simple filtration of the product, avoiding complex purification.[9] | Efficient isolation of the pure Imidazo[1,2-a]pyridine isomer. |
Experimental Protocols & Data
Table 1: Optimization of Iodine-Catalyzed Synthesis of a Tetrasubstituted Imidazo[1,2-a]pyridine Derivative
Reaction Conditions: 2-aminopyridine (1 mmol), acetophenone (1 mmol), and dimedone (1 mmol) under ultrasonic conditions.[7]
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | None | Neat | 120 | 0 |
| 2 | None | Water | 120 | 0 |
| 3 | I₂ (5) | Water | 30 | 65 |
| 4 | I₂ (10) | Water | 30 | 78 |
| 5 | I₂ (15) | Water | 30 | 85 |
| 6 | I₂ (20) | Water | 30 | 94 |
| 7 | I₂ (25) | Water | 30 | 94 |
| 8 | I₂ (20) | Ethanol | 30 | 75 |
| 9 | I₂ (20) | Acetonitrile | 30 | 60 |
| 10 | I₂ (20) | Water | 90 | 94 |
Detailed Method for Entry 6 (Optimal Conditions):
A mixture of acetophenone (1.0 mmol) and iodine (20 mol %) in 4.0 mL of distilled water was irradiated using an ultrasound at room temperature for 30 minutes. Then, 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) were added to the mixture and irradiated again with ultrasound at room temperature for an additional 30 minutes. The reaction progress was monitored by TLC. Upon completion, the solid product was collected by filtration, washed with water, and dried to afford the pure product.[7]
Visual Guides
Caption: General workflow for a three-component synthesis of Imidazo[1,2-a]pyridines.
Caption: Troubleshooting decision-making for low yield or poor regioselectivity issues.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Regioselective Synthesis of 2- and 3-Substituted Imidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazo[1,2-a]pyridin-2-amine Products
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyridin-2-amine products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound product is not visible on the TLC plate under UV light. What should I do?
A1: While many Imidazo[1,2-a]pyridine derivatives are UV active due to their aromatic nature, some may not be strongly UV-quenching. If your product is not visible under a UV lamp, you can use a chemical stain for visualization. For nitrogen-containing heterocyclic compounds, the following stains are often effective:
-
Dragendorff's Reagent: This is a general stain for alkaloids and other nitrogen-containing compounds, typically producing orange or brown spots.
-
Malonic acid-Salicylaldehyde: This stain can produce yellow fluorescent spots under long-wave UV light for nitrogen-containing heterocycles.
-
Iodine Vapor: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, and it will appear as yellow or brown spots on a purple background.
Q2: I am observing significant streaking of my product spot on the TLC plate. What is the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample and spotting a smaller amount.[2]
-
Highly Polar Compound: The basic nature of the amine group in your product can cause it to interact strongly with the acidic silica gel, leading to streaking. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in the mobile phase.
-
Inappropriate Solvent: The solvent system may not be optimal for your compound. If the compound is very polar, it will not move far from the baseline and may streak. You may need to increase the polarity of your mobile phase.
Q3: My crude product is a complex mixture. What are the likely impurities from a Groebke-Blackburn-Bienaymé (GBB) reaction?
A3: The Groebke-Blackburn-Bienaymé reaction is a common method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[3][4] Potential impurities in your crude product can include:
-
Unreacted Starting Materials: These include the 2-aminopyridine, aldehyde, and isocyanide.
-
Catalyst Residues: If a catalyst such as Sc(OTf)₃, perchloric acid, or p-toluenesulfonic acid was used, it may be present in the crude mixture.[5]
-
Side Products: In some cases, particularly with certain aliphatic aldehydes, classic Ugi adducts can be formed as side products.[5] Additionally, side reactions involving the starting materials can lead to other impurities.
Troubleshooting Guides
Issue 1: Difficulty in Purifying the Product by Column Chromatography
Symptom: The product co-elutes with impurities, or the separation on the column is very poor, resulting in low yields of the pure compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separating your product from impurities. Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (a good target is an Rf value of 0.2-0.4 for your product). Common solvent systems for Imidazo[1,2-a]pyridines include gradients of ethyl acetate in hexanes or methanol in dichloromethane. |
| Streaking on the Column | The basicity of the amine functionality can cause streaking on the silica gel column, similar to what is observed on a TLC plate. Add a small percentage (0.5-1%) of triethylamine or ammonia to your mobile phase to deactivate the acidic sites on the silica gel and improve the peak shape. |
| Column Overloading | Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with air bubbles or cracks will result in channeling and poor separation. Ensure your column is packed uniformly. |
| Similar Polarity of Product and Impurities | If impurities have very similar polarity to your product, separation by standard silica gel chromatography can be challenging. Consider using a different stationary phase, such as alumina or reverse-phase silica gel (C18). |
Issue 2: The Product Fails to Crystallize
Symptom: After column chromatography, the purified product is an oil or an amorphous solid that does not form crystals from various solvents.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Residual Impurities | Even small amounts of impurities can inhibit crystallization. Check the purity of your product by HPLC or ¹H NMR. If impurities are present, a second purification step may be necessary. |
| Inherent Properties of the Compound | Some compounds, particularly those with flexible side chains or that are mixtures of rotamers, are inherently difficult to crystallize. Pyridines and annulated pyridines can be more challenging to crystallize than their non-heteroaromatic counterparts.[6] |
| Incorrect Choice of Solvent | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with a range of solvents with varying polarities. Common recrystallization solvents include ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate or ethanol/water.[6] |
| Supersaturation or Too Rapid Cooling | Allowing the saturated solution to cool too quickly can lead to the formation of an oil or amorphous solid. Try allowing the solution to cool slowly to room temperature and then placing it in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
| Salt Formation | For basic compounds like Imidazo[1,2-a]pyridin-2-amines, forming a salt (e.g., hydrochloride or tartrate salt) can often improve the crystallinity. Treat a solution of your compound with an appropriate acid and then attempt to crystallize the resulting salt. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a layer of sand on top.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Preparative HPLC Method Development
-
Analytical Method Development: Develop an analytical HPLC method to separate your product from impurities. A good starting point for reverse-phase HPLC is a C18 column with a mobile phase gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve the best possible separation.
-
Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative HPLC system. The loading capacity will depend on the column size and the separation efficiency.
-
Fraction Collection and Product Isolation: Collect the fractions containing the pure product. The product can then be isolated by removing the mobile phase, often by lyophilization if the mobile phase is volatile.
Visualizations
Caption: General workflow for the purification and analysis of this compound products.
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Efficient Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing imidazo[1,2-a]pyridines?
A1: A variety of catalytic systems have been successfully employed. Transition metal catalysts, particularly copper-based systems (e.g., CuI, CuBr, CuSO4), are widely used for their efficiency in facilitating C-N bond formation.[1][2][3] Iodine-catalyzed systems have also gained prominence as a cost-effective and environmentally benign option.[4][5][6][7] Additionally, other Lewis acids like Y(OTf)3 and even catalyst-free methods under specific conditions have been reported.[8][9][10]
Q2: How do I choose the right catalyst for my specific substrates?
A2: The choice of catalyst often depends on the nature of your starting materials (e.g., 2-aminopyridines, aldehydes, ketones, alkynes). For multicomponent reactions like the A3 coupling, copper catalysts are a common choice.[11][12][13] For reactions involving oxidative cyclization, both copper and iodine catalysts have proven effective.[2][14][15] It is recommended to review literature for similar substrate scopes to guide your selection. Electron-rich substrates tend to give better yields in some copper-catalyzed systems.[1]
Q3: What are the key advantages of using an iodine catalyst?
A3: Iodine catalysts offer several advantages, including being low-cost, readily available, and having a benign environmental profile.[5][6][7] They can effectively catalyze the synthesis of imidazo[1,2-a]pyridines at room temperature in some cases, which is advantageous for sensitive substrates.[5][6][7]
Q4: Are there catalyst-free methods available for this synthesis?
A4: Yes, catalyst-free methods have been developed. These often involve the reaction of 2-aminopyridines with α-haloketones under thermal conditions, sometimes in the absence of a solvent.[9][10] These methods are attractive from a green chemistry perspective, minimizing catalyst-related costs and purification steps.[9][10]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst | Screen different catalysts (e.g., CuI, CuBr, I2). | Catalyst efficiency can be highly substrate-dependent. Copper(I) bromide was found to be the most effective in certain syntheses from aminopyridines and nitroolefins.[1] |
| Incorrect Solvent | Test a range of solvents with varying polarities (e.g., DMF, Toluene, Ethanol, water). | The solvent can significantly influence reactant solubility and reaction kinetics. DMF was identified as the optimal solvent in a Cu(I)-catalyzed reaction.[1] For some iodine-catalyzed reactions, ethanol provided excellent yields.[5][6] |
| Inappropriate Reaction Temperature | Optimize the reaction temperature. | Some reactions require elevated temperatures to proceed efficiently (e.g., 80-120 °C), while others can be performed at room temperature.[1][5][6][13] |
| Presence of Electron-Withdrawing Groups | Consider using a more active catalyst or higher temperatures. | Substrates with strong electron-withdrawing groups can be less reactive and may result in lower yields.[1][16] |
| Steric Hindrance | Modify the substrate to reduce steric bulk near the reaction center, if possible. | Sterically hindered substrates can impede the approach of reactants, leading to lower yields.[1] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Undesired Side Reactions | Adjust the reaction temperature or reaction time. | Prolonged reaction times or excessively high temperatures can sometimes lead to decomposition or the formation of byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. | An excess of one reactant may lead to the formation of undesired side products. |
| Cross-Reactivity in Multicomponent Reactions | Consider a stepwise approach if a one-pot synthesis is problematic. | While less atom-economical, a stepwise synthesis can offer better control and minimize side reactions. |
Problem 3: Catalyst Deactivation
| Possible Cause | Troubleshooting Step | Rationale |
| Air or Moisture Sensitivity | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). | Some catalysts, particularly organometallic species, can be sensitive to air and moisture. |
| Poisoning by Impurities | Use high-purity starting materials and solvents. | Impurities in the reactants or solvent can act as catalyst poisons. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuBr (10 mol%) | 2-aminopyridine, nitroolefin | DMF | 80 | up to 90 | [1] |
| CuI (10 mol%) | 2-aminopyridine, acetophenone | - | - | High | [2] |
| I2 (5 mol%) | 2-aminopyrazine, 4-nitrobenzaldehyde, tert-butyl isocyanide | Ethanol | Room Temp | Excellent | [5][6] |
| Y(OTf)3 | Imidazo[1,2-a]pyridine, aldehyde, amine | - | - | Moderate to Good | [8] |
| None | 2-aminopyridine, α-bromoacetophenone | None | 60 | 91 | [10] |
| CuSO4/Sodium Ascorbate | 2-aminopyridine, aldehyde, alkyne | Water | - | Good to Excellent | [11][12] |
| Cu/SiO2 (10 mol%) | 2-aminopyridine, aldehyde, alkyne | Toluene | 120 | 45-82 | [13] |
Experimental Protocols
1. Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins [1]
-
Materials: 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), CuBr (0.1 mmol), DMF (2 mL).
-
Procedure:
-
To a reaction tube, add 2-aminopyridine, nitroolefin, and CuBr.
-
Add DMF as the solvent.
-
Stir the mixture at 80 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. Iodine-Catalyzed Three-Component Synthesis [5][6]
-
Materials: 2-aminopyrazine (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol), I2 (0.05 mmol), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrazine and 4-nitrobenzaldehyde in ethanol.
-
Add tert-butyl isocyanide to the mixture.
-
Add the iodine catalyst (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
-
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting guide for low product yield in synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on Imidazo[1,2-a]pyridine Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reaction rates of Imidazo[1,2-a]pyridine formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of Imidazo[1,2-a]pyridines, with a focus on the role of the solvent.
Q1: My Imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the likely causes related to the solvent?
A1: Low yields in Imidazo[1,2-a]pyridine synthesis can often be attributed to the choice of solvent. Here are some key factors to consider:
-
Poor Solubility of Reactants: If your starting materials, such as the 2-aminopyridine and the α-haloketone, have poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing intermediates and transition states. For many common syntheses of Imidazo[1,2-a]pyridines, polar aprotic solvents like DMF or DMSO are effective as they can solvate the charged intermediates formed during the reaction.[1] In contrast, non-polar solvents like toluene may lead to lower yields in some cases.[2]
-
Side Reactions: The solvent can influence the prevalence of side reactions. For instance, protic solvents like ethanol or water can sometimes participate in competing reactions or lead to the formation of byproducts, although in some modern, eco-friendly protocols, water is used successfully.
-
Reaction Temperature and Solvent Boiling Point: The reaction may require a specific temperature to proceed efficiently. If the boiling point of your solvent is too low, you may not be able to reach the necessary temperature to drive the reaction to completion.
Q2: The reaction to form the Imidazo[1,2-a]pyridine is proceeding very slowly. How can I increase the reaction rate by modifying the solvent conditions?
A2: To accelerate a slow reaction, consider the following solvent-related adjustments:
-
Increase Polarity: Switching to a more polar solvent can often increase the reaction rate by better stabilizing the charged intermediates of the cyclization step.
-
Higher Boiling Point Solvent: Employing a solvent with a higher boiling point allows the reaction to be conducted at a higher temperature, which generally increases the reaction rate. Solvents like N-methyl-2-pyrrolidone (NMP) have been shown to be effective for this reason.[1]
-
Catalyst-Solvent Synergy: Ensure your chosen solvent is compatible with your catalyst. Some catalysts exhibit enhanced activity in specific solvents. For example, certain copper-catalyzed reactions show optimal performance in DMF.[3]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent) at an elevated temperature can lead to excellent yields and very short reaction times.[4][5]
Q3: I am observing the formation of significant side products. Can the solvent be the cause?
A3: Yes, the solvent can significantly influence the product distribution.
-
Competing Nucleophilic Attack: Protic solvents (e.g., alcohols) can sometimes act as nucleophiles and compete with the desired intramolecular cyclization, leading to undesired byproducts.
-
Base-Solvent Interactions: If your reaction requires a base, its strength and effectiveness can be modulated by the solvent. This can, in turn, affect the chemoselectivity of the reaction.
-
"On-Water" Synthesis: While seemingly counterintuitive, some protocols benefit from an aqueous medium. The hydrophobic effect in water can promote the association of reactants, leading to higher reaction rates and cleaner product formation in specific cases.
Data Presentation: Solvent Screening for Imidazo[1,2-a]pyridine Synthesis
The following table summarizes the effect of different solvents on the yield of Imidazo[1,2-a]pyridine formation from 2-aminopyridine and an α-haloketone, as reported in various studies. Note that reaction conditions such as temperature, catalyst, and reaction time vary between studies and directly impact the reported yields.
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | Iodine | Room Temp. | Excellent | [2] |
| Methanol | None | Room Temp. | Moderate to Good | [5] |
| Water | Iodine | Not Specified | Preeminent | [6] |
| Acetonitrile | None | 80 | Good | [1] |
| Dichloromethane (DCM) | Iodine | Room Temp. | Moderate to Low | [2] |
| Toluene | Iodine | Room Temp. | Moderate to Low | [2] |
| N,N-Dimethylformamide (DMF) | CuBr | 80 | up to 90 | [3] |
| Dimethyl sulfoxide (DMSO) | None | Not Specified | Good | [1] |
| N-Methyl-2-pyrrolidone (NMP) | Copper(I) iodide | Not Specified | Best results | [1] |
| None (Solvent-free) | None | 60 | 91 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of Imidazo[1,2-a]pyridines, with a focus on the role of the solvent.
Protocol 1: Iodine-Catalyzed Synthesis in Ethanol
This protocol describes a general procedure for the iodine-catalyzed synthesis of Imidazo[1,2-a]pyridine derivatives at room temperature.[2]
-
Reactant Preparation: In a round-bottom flask, add the 2-aminopyridine (10 mmol), the desired aldehyde (10 mmol), and tert-butyl isocyanide (10 mmol).
-
Solvent Addition: Add ethanol (20 ml) to the flask.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitate is filtered off, washed with excess ethanol, and dried under vacuum. The crude product can be further purified by crystallization from ethanol.
Protocol 2: Copper-Catalyzed Synthesis in DMF
This protocol outlines a copper-catalyzed one-pot procedure for the synthesis of Imidazo[1,2-a]pyridines using air as the oxidant.[3]
-
Reactant and Catalyst Loading: To a reaction tube, add 2-aminopyridine (0.2 mmol), nitroolefin (0.24 mmol), and CuBr (0.02 mmol).
-
Solvent Addition: Add DMF (1.0 mL) to the reaction tube.
-
Reaction: Stir the mixture at 80 °C under an air atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel.
Protocol 3: Solvent-Free Synthesis
This protocol describes an environmentally friendly, catalyst- and solvent-free synthesis of Imidazo[1,2-a]pyridines.[4]
-
Reactant Mixing: In a reaction vessel, mix the 2-aminopyridine (1 mmol) and the α-haloketone (1 mmol).
-
Heating: Heat the mixture at 60 °C.
-
Reaction Time: The reaction is typically complete within 20-60 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), the product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate key aspects of Imidazo[1,2-a]pyridine synthesis.
Caption: A typical workflow for screening solvents to optimize the synthesis of Imidazo[1,2-a]pyridines.
Caption: A simplified mechanism for the formation of Imidazo[1,2-a]pyridines highlighting the role of the solvent.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 4. scielo.br [scielo.br]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines via Multicomponent Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyridines using multicomponent reactions. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions for synthesizing Imidazo[1,2-a]pyridines?
A1: The most widely employed method is the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[1][3] Variations of this reaction are popular due to their efficiency and the ability to generate a diverse range of substituted Imidazo[1,2-a]pyridines in a single step.[2]
Q2: What are the primary side products I should be aware of in the Groebke-Blackburn-Bienaymé reaction?
A2: The two main types of side products encountered are:
-
Ugi-type Adducts: These are linear peptoid-like structures that can form as byproducts, particularly when using aliphatic aldehydes.[4] The formation of these adducts competes with the desired cyclization to the Imidazo[1,2-a]pyridine core.[4]
-
Hydrolysis Products: The reaction involves the formation of an intermediate iminium ion, which is susceptible to hydrolysis if water is present in the reaction mixture. This can lead to the decomposition of key intermediates and a reduction in the yield of the desired product. Therefore, anhydrous reaction conditions are often crucial for success.
Q3: How can I minimize the formation of Ugi-type side products?
A3: Minimizing Ugi-type side products often involves careful selection of reaction parameters:
-
Aldehyde Choice: Aromatic and heteroaromatic aldehydes generally favor the GBB pathway and give good to excellent yields of the desired Imidazo[1,2-a]pyridine.[4] Aliphatic aldehydes have a higher propensity to form Ugi adducts.[4]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Lewis acids like Sc(OTf)₃ or Yb(OTf)₃, and Brønsted acids such as perchloric acid or p-toluenesulfonic acid are commonly used to promote the GBB reaction.[4]
-
Solvent System: The solvent can play a crucial role. Alcohols like methanol and ethanol are frequently used and can influence the reaction mechanism and yields.[5] In some cases, methanol has been shown to act as a cocatalyst, accelerating key steps in the GBB pathway.[5]
Q4: What are the best practices for preventing hydrolysis of reaction intermediates?
A4: To prevent hydrolysis, it is essential to maintain anhydrous (water-free) conditions throughout the reaction. This can be achieved by:
-
Using dry solvents.
-
Employing dehydrating agents, such as trimethyl orthoformate.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Imidazo[1,2-a]pyridine | 1. Formation of Ugi-type side products. | - If using an aliphatic aldehyde, consider switching to an aromatic or heteroaromatic aldehyde. - Optimize the catalyst. Try different Lewis or Brønsted acids (see Table 1). - Vary the solvent. Protic solvents like methanol may favor the desired reaction.[5] |
| 2. Hydrolysis of intermediates. | - Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere. - Use anhydrous solvents. - Consider adding a dehydrating agent like trimethyl orthoformate. | |
| 3. Suboptimal reaction conditions. | - Adjust the reaction temperature. Some reactions proceed well at room temperature, while others may require heating. - Modify the concentration of reactants. - Increase the reaction time and monitor progress by TLC. | |
| Presence of a Major, Unidentified Side Product | 1. Could be a stable Ugi-adduct. | - Characterize the side product using techniques like NMR and Mass Spectrometry to confirm its structure. - Refer to the troubleshooting steps for minimizing Ugi-type side products. |
| 2. Decomposition of starting materials or product. | - Check the stability of your starting materials under the reaction conditions. - Consider if the product is degrading under prolonged heating or acidic conditions. If so, try to shorten the reaction time or use a milder catalyst. | |
| Difficulty in Product Purification | 1. Side products with similar polarity to the desired product. | - Optimize the reaction to minimize side product formation. - Employ alternative purification techniques such as preparative HPLC or crystallization. - In some cases, converting the product to a salt (e.g., sulfate salt) can facilitate purification.[6] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of Imidazo[1,2-a]pyridines, highlighting the impact of different catalysts and solvents on reaction yield.
Table 1: Effect of Catalyst on the Groebke-Blackburn-Bienaymé Reaction
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | Methanol | 12 | 95 | [7] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Yb(OTf)₃ (10) | Methanol | 12 | 92 | [7] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH (10) | Methanol | 6 | 92 | [5] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH₄Cl (20) | Ethanol | 0.5 | 89 | [3] |
| 2-Aminopyrazine | Benzaldehyde | tert-Butyl isocyanide | I₂ (5) | Ethanol | - | excellent | [8] |
Table 2: Effect of Solvent on the Groebke-Blackburn-Bienaymé Reaction
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH (10) | Methanol | 6 | 92 | [5] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH (10) | Dichloromethane | 6 | 15 (conversion) | [5] |
| 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | p-TsOH (10) | Toluene | 6 | 0 | [5] |
| 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | None | Water | 4 | 86 |
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction [3]
-
To a sealed tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and the catalyst (e.g., NH₄Cl, 20 mol%).
-
Add the solvent (e.g., Ethanol, to make a 1M solution).
-
If using microwave irradiation, heat the reaction mixture to the specified temperature (e.g., 60 °C) for the designated time (e.g., 30 minutes). If using conventional heating, stir the mixture at the appropriate temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate).
Visual Troubleshooting and Mechanistic Insights
To effectively troubleshoot side product formation, it is crucial to understand the competing reaction pathways. The following diagrams illustrate the desired Groebke-Blackburn-Bienaymé (GBB) reaction and the competing Ugi-type side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridin-2-amine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Imidazo[1,2-a]pyridin-2-amine compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing signs of degradation. What are the most common causes?
A1: Imidazo[1,2-a]pyridine derivatives can be susceptible to degradation under several conditions. The most common causes include:
-
Hydrolysis: The compound may degrade in the presence of strong acids or bases, often accelerated by heat.
-
Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of oxidation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.
-
Thermal Stress: High temperatures can cause decomposition of the compound.
Q2: I've observed a new peak in my HPLC chromatogram after storing my compound in solution. What could it be?
A2: A new peak in the chromatogram is indicative of a degradation product. Based on forced degradation studies of compounds with an imidazo[1,2-a]pyridine core, such as zolpidem, common degradants include:
-
Hydrolytic products: Under acidic or basic conditions, amide side chains can be hydrolyzed. For instance, in the case of zolpidem, the acetamide side chain is hydrolyzed to a carboxylic acid derivative ("zolpacid").[1][2]
-
Oxidation products: An "oxozolpidem" has been identified, suggesting oxidation of the imidazo[1,2-a]pyridine ring system.[1][2]
-
Photolytic products: Light exposure can lead to the formation of various degradants, such as "zolpaldehyde" and "zolpyridine," indicating cleavage of side chains and modifications to the core structure.[1][2]
The exact nature of the degradant will depend on the specific structure of your compound and the storage conditions. It is recommended to perform characterization studies (e.g., LC-MS) to identify the structure of the new peak.
Q3: How can I improve the stability of my this compound compound?
A3: Enhancing the stability of your compound can be approached from several angles:
-
Structural Modification: If you are in the process of designing new analogues, consider modifications that block potential metabolic or degradation sites.
-
Formulation Strategies: For compounds in development, formulating with antioxidants, light-protecting excipients, and buffering agents to maintain an optimal pH can significantly improve stability.
-
Storage Conditions: Store your compound under recommended conditions, which typically include:
-
Protection from light (e.g., using amber vials).
-
Storage at low temperatures (e.g., refrigeration or freezing).
-
Inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.
-
-
Solvent Selection: Choose appropriate solvents for storage and experiments. Protic solvents may facilitate hydrolysis, while others might be more prone to forming reactive species.
Q4: What are the recommended analytical techniques for monitoring the stability of my compound?
A4: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector (often a Diode Array Detector - DAD for peak purity analysis) or a Mass Spectrometer (MS).[1] An effective HPLC method should be able to separate the parent compound from all potential degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation in Acidic or Basic Media
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant decrease in the main peak area and the appearance of one or more new peaks in HPLC after treatment with acid or base. | Hydrolysis of labile functional groups (e.g., amides, esters) attached to the Imidazo[1,2-a]pyridine core. | 1. Neutralize the sample: Before analysis, ensure the sample is neutralized to prevent further degradation on the column. 2. Optimize pH: If the compound is to be used in solution, determine the pH range of maximum stability through a pH-rate profile study. 3. Protect Susceptible Groups: During synthesis, consider using more stable functional groups or protecting groups if a particular moiety is identified as the primary site of hydrolysis. |
Issue 2: Compound Instability Upon Exposure to Light
| Symptom | Possible Cause | Troubleshooting Steps |
| The appearance of new chromatographic peaks or a change in the physical appearance (e.g., color) of the compound after exposure to ambient or UV light. | Photodegradation . The Imidazo[1,2-a]pyridine ring system can absorb UV light, leading to photochemical reactions. | 1. Protect from Light: Always handle and store the compound in amber-colored vials or by wrapping containers in aluminum foil.[1] 2. Use Photostability Chambers: For formal stability studies, use a photostability chamber with controlled light exposure (as per ICH Q1B guidelines). 3. Analyze Photodegradants: Characterize the photolytic degradation products to understand the degradation pathway. This can inform the design of more photostable analogues. |
Issue 3: Degradation Observed During Thermal Stress Testing
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound shows degradation when heated in solution or in the solid state. | Thermal Decomposition . The intrinsic thermal liability of the molecule or specific functional groups. | 1. Determine Melting Point and Decomposition Temperature: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to understand the thermal limits of your compound. 2. Lower Reaction/Storage Temperatures: If degradation is observed during a reaction, try running it at a lower temperature. For storage, keep the compound at a recommended low temperature. 3. Analyze Degradation Products: Identify the thermal degradants to understand the decomposition pathway. |
Issue 4: Instability in the Presence of Oxidizing Agents
| Symptom | Possible Cause | Troubleshooting Steps |
| Degradation is observed when the compound is treated with an oxidizing agent (e.g., hydrogen peroxide) or upon prolonged exposure to air. | Oxidative Degradation . The electron-rich Imidazo[1,2-a]pyridine ring system can be susceptible to oxidation. | 1. Use Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Add Antioxidants: For formulated products, the inclusion of antioxidants can mitigate oxidative degradation. 3. Identify Oxidation Products: Characterize the oxidative degradants (e.g., N-oxides or hydroxylated species) to understand the mechanism.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound compounds to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 1 M HCl and reflux at 80°C for 4 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 1 M NaOH and reflux at 80°C for 3 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and reflux at 80°C for 3 hours.
-
Thermal Degradation: Keep the solid compound in an oven at a controlled temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution at 80°C.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points, withdraw samples, dilute them to a suitable concentration (e.g., 10 µg/mL) with the mobile phase, and analyze by a developed RP-HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Calculate the percentage of degradation.
-
Characterize the major degradation products using LC-MS, NMR, and/or IR spectroscopy.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
1. Column and Mobile Phase Selection:
-
Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typical.[1] The pH of the aqueous phase should be optimized for the best separation.
2. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Select a wavelength where the parent compound and the degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). For zolpidem, 243 nm has been used.
-
Injection Volume: Typically 10-20 µL.
-
Column Temperature: Maintain at a constant temperature (e.g., 25-30°C).
3. Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products. This is achieved by analyzing the samples from the forced degradation study.
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Evaluate the variability of the results under the same operating conditions over a short interval of time (repeatability) and on different days (intermediate precision).
-
Robustness: Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Zolpidem Tartrate (an Imidazo[1,2-a]pyridine derivative)
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 1.0 M HCl | 48 h at 70°C | ~8% | Zolpacid | [1][2] |
| Base Hydrolysis | 0.1 M NaOH | 24 h at 70°C | ~14% | Zolpacid | [1][2] |
| Oxidative | 10% H₂O₂ | - | Significant | Oxozolpidem | [1][2] |
| Photolytic | UV/Visible light | - | Significant | Zolpaldehyde, Zolpyridine | [1][2] |
Visualizations
Caption: Workflow for forced degradation studies of this compound compounds.
Caption: Common degradation pathways for this compound compounds.
References
Addressing challenges in the late-stage functionalization of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the late-stage functionalization of Imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Regioselectivity (Mixture of C3 and other isomers)
-
Question: My reaction is producing a mixture of isomers instead of selectively functionalizing the C3 position. How can I improve the regioselectivity for C3-functionalization?
-
Answer: The C3 position of the imidazo[1,2-a]pyridine scaffold is the most nucleophilic and electronically rich, making it the most common site for electrophilic and radical attack.[1][2] However, controlling regioselectivity can be challenging. Here are some strategies to enhance C3 selectivity:
-
Reaction Type: Employ reactions known for high C3 selectivity, such as visible light-induced photocatalysis, which often proceeds via radical intermediates that preferentially attack the C3 position.[3][4] Metal-free reactions can also offer high regioselectivity.[5][6]
-
Steric Hindrance: The presence of substituents on the pyridine or imidazole ring can influence the regioselectivity. While steric effects at the C3 position do not always have a large impact on product conversion, bulky groups at other positions can help direct functionalization to C3.
-
Reaction Conditions: Optimization of reaction conditions is crucial. This includes screening different solvents, temperatures, and reaction times. For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the outcome.[7]
-
Protecting Groups: In some cases, temporarily protecting other reactive sites can be a viable strategy to achieve the desired regioselectivity.
-
Issue 2: Low Reaction Yield
-
Question: I am observing a low yield for my late-stage functionalization reaction. What are the common causes and how can I optimize the yield?
-
Answer: Low yields in the functionalization of imidazo[1,2-a]pyridines can stem from various factors. Consider the following troubleshooting steps:
-
Catalyst and Reagent Quality: Ensure the catalyst (e.g., palladium catalyst, photocatalyst) is active and the reagents are pure.[8] For instance, some palladium catalysts are sensitive to air and moisture.
-
Reaction Conditions:
-
Temperature: Some reactions require elevated temperatures to proceed efficiently, while others, particularly photocatalytic reactions, are performed at room temperature.[3][9] Experiment with a range of temperatures to find the optimum.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. Common solvents for these reactions include acetonitrile, DMF, and DMSO.
-
Atmosphere: For reactions sensitive to oxygen, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Conversely, some oxidative coupling reactions may require air or an oxidant.[9]
-
-
Substrate Electronics: The electronic properties of the substituents on the imidazo[1,2-a]pyridine ring can influence reactivity. Electron-donating groups generally enhance the reactivity of the scaffold towards electrophilic attack, potentially leading to higher yields.[1]
-
Purification: Product loss during purification can contribute to low isolated yields. Optimize your purification method (e.g., column chromatography, recrystallization) to minimize losses.
-
Issue 3: Functional Group Incompatibility
-
Question: My starting material contains sensitive functional groups that are not surviving the reaction conditions. How can I address functional group compatibility issues?
-
Answer: Late-stage functionalization often involves complex molecules with various functional groups. Ensuring their compatibility is a common challenge.[5]
-
Milder Reaction Conditions: Transition to milder reaction methodologies. For example, visible light-promoted reactions often proceed at room temperature and can tolerate a wider range of functional groups compared to traditional methods that require harsh conditions.[3][10]
-
Metal-Free Approaches: Consider metal-free C-H functionalization methods to avoid potential side reactions or coordination of the metal catalyst with sensitive functional groups.[5][6]
-
Chemoselective Reagents: Utilize reagents that are known for their chemoselectivity and will react specifically at the desired C-H bond without affecting other functional groups.
-
Protecting Group Strategy: If a particularly sensitive functional group is present, a protecting group strategy may be necessary. This involves protecting the sensitive group before the functionalization reaction and deprotecting it afterward.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of imidazo[1,2-a]pyridines preferentially functionalized?
The C3 position is the most common site for functionalization due to its high electron density, making it highly susceptible to electrophilic attack and radical addition.[1][2] This inherent electronic property makes direct C-H functionalization at this position a favorable process.
Q2: What are the advantages of using photocatalysis for the functionalization of imidazo[1,2-a]pyridines?
Photocatalysis offers several advantages, including:
-
Mild reaction conditions: Reactions are often conducted at room temperature, which helps in preserving sensitive functional groups.[3][10]
-
High regioselectivity: Photocatalytic methods frequently provide high selectivity for the C3 position.[3]
-
Green Chemistry: These methods often use visible light as a renewable energy source and can sometimes be performed without metal catalysts, aligning with the principles of green chemistry.[10]
Q3: Are metal-free functionalization methods as effective as metal-catalyzed ones?
Metal-free C-H functionalization has emerged as a powerful and advantageous alternative to traditional metal-catalyzed methods.[5] These methods can offer high efficiency, excellent regioselectivity, and broader functional group tolerance.[6] They also circumvent issues related to metal contamination in the final product, which is a significant concern in drug development.
Q4: How can I introduce an aryl group at the C3 position?
C3-arylation can be achieved through various methods. Traditional palladium-catalyzed cross-coupling reactions are common, though they may require harsh conditions.[3] A greener alternative is the use of visible light-mediated methods with diazonium salts, which can proceed at room temperature.[11]
Q5: What are some common challenges in the purification of functionalized imidazo[1,2-a]pyridines?
Purification can be challenging due to the potential for side products with similar polarities to the desired product. Common purification techniques include column chromatography on silica gel and recrystallization. Careful selection of the eluent system for chromatography is crucial for achieving good separation.
Quantitative Data
Table 1: Comparison of Yields for C3-Arylation of 2-phenylimidazo[1,2-a]pyridine
| Arylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| Diazonium salt | Chlorophyll, white LED, DMSO, rt, 16h | 85 | [11] |
| Aryl Iodide | Co(II)Cl2·6H2O, KOAc | Good | [12] |
Table 2: Yields for Visible Light-Induced C3-Functionalization Reactions
| Functionalization | Reagent | Photocatalyst | Yield Range (%) | Reference |
| Aminomethylation | N-aryl glycines | CsPbBr3 | 44-94 | [3] |
| Thiocyanation | NH4SCN | Eosin Y | 67-93 | [3] |
| Alkoxylation | Alcohols | Rose Bengal | 75-90 | [3] |
| Sulfonamidation | Sulfamides | Not specified | 67-92 | [3] |
| Phosphorylation | Phosphine oxides | Rhodamine B | 43-93 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Visible Light-Induced C3-Thiocyanation
This protocol is adapted from the work of Hajra's group for the C3-thiocyanation of imidazo[1,2-a]pyridines.[3]
-
To an oven-dried screw-capped vial, add the imidazo[1,2-a]pyridine substrate (0.2 mmol), ammonium thiocyanate (NH4SCN, 0.4 mmol), and Eosin Y (1 mol%).
-
Add acetonitrile (2 mL) as the solvent.
-
Stir the reaction mixture at room temperature under an ambient air atmosphere.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-thiocyanated imidazo[1,2-a]pyridine.
Protocol 2: General Procedure for Metal-Free C3-Arylation
This protocol is a general representation of a metal-free C3-arylation.
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add the arylating agent (e.g., a diazonium salt, 1.2 equiv).
-
If required by the specific protocol, add a base (e.g., tBuOK, 2.0 equiv).[13]
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration (e.g., 24 hours).[13]
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture, typically by adding water and extracting with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield the C3-arylated product.
Visualizations
Caption: Troubleshooting workflow for addressing low reaction yields.
Caption: Key strategies for improving C3 regioselectivity.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of imidazo[1,2-a]pyridines via radical reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 11. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Refinement of analytical methods for complex Imidazo[1,2-A]pyridin-2-amine mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex Imidazo[1,2-A]pyridin-2-amine mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when working with this compound mixtures?
A1: Due to their chemical nature, this compound derivatives often present challenges related to their polarity, potential for multiple isomers, and reactivity. Key issues include poor peak shape (tailing) in reversed-phase HPLC, difficulty in separating structurally similar isomers, and variability in retention times.[1][2] Additionally, these compounds can be prone to strong adsorption onto column materials, leading to performance degradation over time.[3]
Q2: Which analytical techniques are most suitable for these compounds?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[4] For highly polar compounds within this class, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to traditional reversed-phase methods to achieve better retention and separation.[4] Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has also been shown to be effective for separating polar nitrogen-containing heterocyclic compounds.
Q3: How can I improve the peak shape for my basic this compound compounds in reversed-phase HPLC?
A3: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica-based column packing.[2] To mitigate this, consider the following:
-
Use a modern, end-capped column: These columns have fewer accessible silanol groups.[5]
-
Adjust mobile phase pH: Operating at a lower pH (e.g., <3) can protonate the silanol groups, reducing unwanted interactions.[1] Conversely, a higher pH can suppress the ionization of the basic analyte.
-
Add a mobile phase modifier: A small amount of a basic additive like triethylamine (TEA) can compete for active sites on the stationary phase, improving peak symmetry.[6]
Q4: My retention times are shifting between injections. What could be the cause?
A4: Fluctuating retention times can stem from several sources:
-
Inconsistent mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[3] If using a gradient, ensure the pump is functioning correctly.
-
Column temperature variations: Use a column oven to maintain a stable temperature.[6]
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[3]
-
Leaks in the system: Check for any loose fittings or worn pump seals.[6]
Troubleshooting Guides
HPLC System Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Blocked column frit or guard column.[7] | Backflush the column (disconnected from the detector). Replace the guard column or inline filter. |
| Buffer precipitation in the mobile phase. | Ensure mobile phase components are fully dissolved and miscible. Flush the system with a solvent in which the buffer is soluble. | |
| No Peaks/Low Sensitivity | Incorrect mobile phase composition. | Verify the mobile phase preparation and composition. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check detector settings and ensure the lamp is on and has sufficient life remaining. | |
| Sample degradation. | Prepare fresh samples and use appropriate storage conditions. | |
| Peak Splitting | Column overloading.[8] | Dilute the sample or inject a smaller volume. |
| Column bed has a void or is contaminated.[8] | Replace the column. Use a guard column to protect the analytical column.[3] | |
| Sample solvent is stronger than the mobile phase.[6] | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline Noise or Drift | Air bubbles in the pump or detector. | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase. Flush the column with a strong solvent. | |
| Leaking pump seals or fittings.[6] | Inspect the system for leaks and replace seals if necessary. |
LC-MS System Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Ion Intensity | Suboptimal source conditions (e.g., temperature, gas flow). | Optimize ESI source parameters for your specific analyte. |
| Ion suppression from matrix components. | Improve sample preparation (e.g., using Solid Phase Extraction). Dilute the sample. | |
| Incorrect mobile phase additives. | Use volatile mobile phase modifiers like formic acid or ammonium formate. | |
| Poor Isomer Separation | Insufficient chromatographic resolution. | Optimize the LC method (gradient, column chemistry). Consider HILIC for polar isomers.[4][9] |
| Isomers produce identical precursor and product ions. | Develop a method that relies on chromatographic separation before MS detection.[10] In-source derivatization can sometimes help differentiate isomers.[10] | |
| Inconsistent Signal | Fluctuating nitrogen gas pressure or flow. | Check the nitrogen generator or supply for leaks or malfunction. Ensure the supply meets the instrument's requirements. |
| Clogged MS inlet capillary. | Clean the capillary according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound Mixture
-
Chromatographic System:
-
HPLC system with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve 1 mg of the sample mixture in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
Protocol 2: LC-MS Analysis for Impurity Profiling
-
LC System:
-
UHPLC system coupled to a mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B held for 1 minute, then ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan (m/z 100-1000) and data-dependent MS/MS.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in methanol.
-
Dilute to 1 µg/mL with the initial mobile phase composition.
-
-
Injection Volume: 2 µL.
Visualizations
Signaling Pathways
Some Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as therapeutic agents and have been shown to interact with various cellular signaling pathways.
Caption: Inhibition of the AKT/mTOR pathway by certain Imidazo[1,2-a]pyridine derivatives, leading to reduced cell proliferation and induction of apoptosis.[11]
Caption: Anti-inflammatory effects of an Imidazo[1,2-a]pyridine derivative (MIA) through modulation of the STAT3/NF-κB signaling pathway.[7]
Experimental and Troubleshooting Workflows
Caption: Logical workflow for troubleshooting common HPLC issues.
Caption: General experimental workflow for the analysis of this compound mixtures.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. hplc.eu [hplc.eu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. uhplcs.com [uhplcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-conferences.org [bio-conferences.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different synthetic routes to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and are of significant interest in materials science. Their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties, have driven the development of various synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to this important scaffold, presenting key performance data, detailed experimental protocols, and visual representations of the reaction pathways.
Key Synthetic Methodologies at a Glance
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The classical Tschitschibabin reaction, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, and modern techniques such as microwave-assisted synthesis and transition-metal-catalyzed reactions offer a range of options for researchers.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for different synthetic routes to Imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Ortoleva-King-Tschitschibabin Type Reactions
| Entry | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine, α-Bromoacetophenone | None | None | 60 | - | High | [1] |
| 2 | 2-Aminopyridine, Acetophenone | CBrCl₃ | - | 80 | 5 h | High | [2] |
| 3 | 2-Aminopyridine, Phenacyl Bromides | Copper Silicate (10 mol%) | Ethanol | Reflux | - | High | [3] |
Table 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
| Entry | Reactants | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminopyridine, Furfural, Cyclohexyl Isocyanide | Phenylboronic Acid (10) | Water | 60 | - | 86 | [4] |
| 2 | 2-Aminopyridine, Aldehyde, Isocyanide | Gd(OTf)₃ (5) | Methanol | 150 (MW) | 30-180 min | - | [5] |
| 3 | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl Isocyanide | NH₄Cl | - | 60 | 8 h | 82 | [6] |
| 4 | 2-Azidobenzaldehyde, 2-Aminopyridine, tert-Butyl Isocyanide | NH₄Cl | - | - (MW) | 30 min | 89 | [6] |
Table 3: Microwave-Assisted Synthesis
| Entry | Reactants | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | 2-Aminonicotinic acid, Chloroacetaldehyde | None | Water | - | 30 min | 92-95 | [7] |
| 2 | 2-Aminopyridine, Phenacyl Bromide | None | Ethanol | 100 | 5-15 min | High | [8] |
| 3 | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ (10) | Methanol | 80 | 10-20 min | High | [8] |
| 4 | 2-Phenylimidazo[1,2-a]pyrimidine, Hydrazine Hydrate | None | Ethanol | 120 | 0.5-25 min | up to 93 | [9] |
Table 4: Copper-Catalyzed Synthesis
| Entry | Reactants | Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 2-Aminopyridine, Nitroolefin | CuBr (10) | None | DMF | 80 | - | up to 90 |
| 2 | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Cu-nanoparticles | None | None | - | - | up to 85 |
| 3 | N-(2-Pyridinyl)enaminones | CuI | 1,10-phenanthroline | DMF | 100 | - | 46-96 |
| 4 | 2-Aminopyridine, Aldehyde, Alkyne | CuSO₄/TsOH | None | Toluene | - | - | Good |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative data tables.
Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction (Ultrasound-Assisted)[4]
-
Reactants: Furfural (1.0 equiv.), 2-aminopyridine (1.0 equiv.), and cyclohexyl isocyanide (1.0 equiv.).
-
Catalyst: Phenylboronic acid (PBA) (10 mol%).
-
Solvent: Water.
-
Procedure:
-
In a 10 mL sealed vial, add the aldehyde, 2-aminopyridine, the isocyanide, and the PBA catalyst.
-
The vial is then immersed in an ultrasonic bath operating at 42 kHz.
-
The reaction is conducted at 60 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is purified by flash column chromatography on silica gel using a gradient of hexanes with ethyl acetate as the mobile phase.
-
-
Yield: 86% for N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[4]
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis[7]
-
Reactants: Substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde.
-
Solvent: Water.
-
Procedure:
-
A mixture of the 2-aminonicotinic acid derivative and chloroacetaldehyde is prepared in water in a closed vessel.
-
The mixture is subjected to microwave irradiation for 30 minutes.
-
After completion of the reaction, the mixture is extracted with ethyl acetate.
-
The combined organic extract is concentrated under vacuum.
-
The crude product is recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
-
-
Yield: 92–95%.[7]
Protocol 3: Copper-Catalyzed One-Pot Synthesis from Nitroolefins[10]
-
Reactants: 2-Aminopyridine and a nitroolefin.
-
Catalyst: CuBr (10 mol%).
-
Solvent: DMF.
-
Procedure:
-
To a solution of 2-aminopyridine in DMF, the nitroolefin and CuBr are added.
-
The reaction mixture is stirred at 80 °C under an air atmosphere.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is worked up and the product is purified by column chromatography.
-
-
Yield: Up to 90%.[10]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the key synthetic routes.
Caption: Ortoleva-King-Tschitschibabin type reaction pathway.
Caption: Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Caption: General workflow for microwave-assisted synthesis.
Caption: Generalized pathway for copper-catalyzed synthesis.
Conclusion
The choice of synthetic route to Imidazo[1,2-a]pyridines depends on several factors, including the desired substitution pattern, scalability, and the principles of green chemistry.
-
The Tschitschibabin reaction and its variations are classical methods that are often straightforward but may require harsh conditions.
-
The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent approach that allows for the rapid generation of molecular diversity in a single step.[4][6]
-
Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times, often leading to higher yields and cleaner reaction profiles.[7][8]
-
Copper-catalyzed methods provide a versatile and efficient means to construct the imidazo[1,2-a]pyridine core, often under milder conditions and with a broad substrate scope.[10][11]
For drug development and high-throughput screening, multicomponent reactions and microwave-assisted synthesis are particularly attractive due to their efficiency and amenability to library synthesis. For large-scale industrial production, factors such as catalyst cost, reagent availability, and overall process safety will be paramount in selecting the optimal synthetic strategy.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. connectjournals.com [connectjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.msu.ru [chem.msu.ru]
- 10. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 11. Copper-Catalyzed C-N Bond Formation via C-H Functionalization: Facile Synthesis of Multisubstituted Imidazo[1,2-a]pyridines from N-(2-Pyridinyl)enaminones [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine-3-carboxamides as Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of such agents.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a key class of these compounds, the Imidazo[1,2-a]pyridine-3-carboxamides, with a focus on their potent activity against Mtb. We will compare their performance with alternative scaffolds and provide supporting experimental data and protocols.
Comparative Analysis of Antitubercular Activity
The primary biological activity of interest for this class of compounds is their inhibitory effect on the growth of M. tuberculosis. The following tables summarize the in vitro activity of various imidazo[1,2-a]pyridine-3-carboxamide derivatives against the H37Rv strain of Mtb, as well as their cytotoxicity against the VERO cell line, which is crucial for determining their selectivity index.
Table 1: In Vitro Activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides against M. tuberculosis H37Rv and VERO Cell Line
| Compound | R Group | MIC90 (µM) vs H37Rv | IC50 (µM) vs VERO Cells | Selectivity Index (SI = IC50/MIC90) |
| 1 | Benzyl | 0.4 - 1.9 | >128 | >67 - 320 |
| 2 | 4-Methoxyphenyl | 0.5 | >128 | >256 |
| 3 | 4-Methylphenyl | 0.6 | >128 | >213 |
| 4 | 4-Chlorophenyl | 0.5 | >128 | >256 |
| 5 | 3,4-Dichlorophenyl | 9 - 14 | >128 | >9 - 14 |
| 6 | 3-Fluorophenyl | ~0.3 | >128 | >427 |
| Q203 (Telacebec) | Adamantyl-methoxy-pyridyl | ≤0.006 | >128 | >21333 |
| PA-824 (Pretomanid) | Nitroimidazole class | 0.08 - 0.7 | - | - |
Data compiled from multiple sources.[1][2][4][5] MIC90 values represent the minimum inhibitory concentration required to inhibit 90% of bacterial growth. A higher selectivity index indicates a more favorable safety profile.
Table 2: Activity of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides against Drug-Sensitive and Multi-Drug Resistant M. tuberculosis
| Compound | R Group on Phenoxy Ring | MIC90 (µM) vs DS Mtb | MIC90 (µM) vs MDR Mtb |
| 7 | H | 0.069 - 0.174 | Active |
| 8 | 4-Br | 0.069 - 0.174 | Active |
| 9 | 4-Cl | 0.069 - 0.174 | Active |
| 10 | 4-F | 0.069 - 0.174 | Active |
Data extracted from studies on N-(2-phenoxyethyl) derivatives.[1][2]
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR findings for the imidazo[1,2-a]pyridine-3-carboxamide scaffold based on the compiled data.
Caption: Key SAR features of Imidazo[1,2-a]pyridine-3-carboxamides.
Mechanism of Action: Targeting the Cytochrome bc1 Complex
A significant breakthrough in understanding the mechanism of action of this class of compounds came with the discovery that they target the QcrB subunit of the cytochrome bc1 complex in M. tuberculosis.[6] This complex is a crucial component of the electron transport chain, essential for ATP synthesis. Inhibition of QcrB disrupts the bacterium's ability to generate energy, leading to cell death.[7][8][9] The clinical candidate Q203 (Telacebec) is a potent inhibitor of this target.[7][10]
Caption: Mechanism of action of Imidazo[1,2-a]pyridine-3-carboxamides.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.
General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides generally follows a multi-step procedure. A representative workflow is outlined below.
Caption: General synthetic workflow for Imidazo[1,2-a]pyridine-3-carboxamides.
Detailed Protocol:
-
Synthesis of the Imidazo[1,2-a]pyridine core: A substituted 2-aminopyridine is reacted with an appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate) in a suitable solvent like ethanol or DME and heated to reflux.[1][11]
-
Hydrolysis of the ester: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) followed by acidification.
-
Amide coupling: The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an aprotic solvent like acetonitrile.[4]
In Vitro Antituberculosis Activity: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[2][4][12]
Protocol:
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Dilution: Test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.
-
Second Incubation: Plates are re-incubated for 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) is observed visually. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay: MTT Assay on VERO Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the compounds.[13][14][15]
Protocol:
-
Cell Seeding: VERO (African green monkey kidney) cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Conclusion
Imidazo[1,2-a]pyridine-3-carboxamides represent a highly promising class of antitubercular agents with a novel mechanism of action. The extensive SAR studies have identified key structural features that govern their potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis. The favorable safety profile of many compounds in this class, as indicated by their high selectivity indices, further underscores their potential for clinical development. The continued exploration of this scaffold, guided by the SAR principles outlined in this guide, is a critical step towards developing new and effective treatments to combat the global threat of tuberculosis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Telacebec (Q203) | Qurient [qurient.com]
- 8. tballiance.org [tballiance.org]
- 9. researchgate.net [researchgate.net]
- 10. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. brieflands.com [brieflands.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. japsonline.com [japsonline.com]
The Strategic Leap: Scaffold Hopping to Imidazo[1,2-a]pyridines in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The Imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Its rigid, bicyclic structure and versatile substitution patterns allow for precise spatial orientation of functional groups, making it an attractive target for drug design. One powerful strategy to leverage the favorable properties of this scaffold is through "scaffold hopping," a technique where the core of a known active molecule is replaced with a structurally distinct yet functionally similar moiety. This approach can lead to compounds with improved potency, selectivity, pharmacokinetic properties, and novel intellectual property.
This guide provides a comparative analysis of scaffold hopping from various heterocyclic systems to the Imidazo[1,2-a]pyridine scaffold, offering insights into the design, synthesis, and biological evaluation of these novel compounds. We present quantitative data from several successful scaffold hopping campaigns, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Scaffold Hopping to Imidazo[1,2-a]pyridines
The following tables summarize the quantitative data from successful scaffold hopping endeavors, directly comparing the biological activity of the original scaffolds with the resulting Imidazo[1,2-a]pyridine derivatives.
From Aurones to 2-Arylideneimidazo[1,2-a]pyridinones as Topoisomerase IIα Inhibitors
Scaffold hopping from the natural product aurone scaffold to 2-arylideneimidazo[1,2-a]pyridinones has yielded potent topoisomerase IIα (hTopoIIα)-inhibiting anticancer agents.[4][5][6] This strategic shift resulted in compounds with significantly enhanced antiproliferative activity, demonstrating the value of this approach in oncology drug discovery.
| Compound | Original Scaffold | Hopped Scaffold | Antiproliferative Activity (IC50, nM) vs. A549 Cancer Cells | hTopoIIα Inhibition (%) at 100 µM |
| C1 | Aurone | - | >10,000 | 25 |
| 3b | - | 2-Arylideneimidazo[1,2-a]pyridinone | 80 | 85 |
| C2 | Aurone | - | >10,000 | 30 |
| 3d | - | 2-Arylideneimidazo[1,2-a]pyridinone | 60 | 90 |
Data sourced from ACS Med Chem Lett. 2016, 7, 12, 1056–1061.[6]
From Imidazo[1,2-a]pyrimidine to 8-Fluoroimidazo[1,2-a]pyridine as GABA-A Receptor Modulators
The bioisosteric replacement of a nitrogen atom in the imidazo[1,2-a]pyrimidine scaffold with a C-F group led to the development of 8-fluoroimidazo[1,2-a]pyridine as a potent modulator of the GABA-A receptor.[7] This subtle modification maintained the desired physicochemical properties and biological activity.
| Compound | Scaffold | GABA-A Receptor Binding Affinity (Ki, nM) |
| 2 | Imidazo[1,2-a]pyrimidine | 1.5 |
| 3 | 8-Fluoroimidazo[1,2-a]pyridine | 1.8 |
Data sourced from Bioorg Med Chem Lett. 2006, 16, 6, 1518-22.[7]
From Benzimidazoles to Imidazo[1,2-a]pyridines as PI3Kα/mTOR Inhibitors
In the quest for dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, the benzimidazole core of a lead compound was successfully replaced with the Imidazo[1,2-a]pyridine scaffold.[8] This hop led to the identification of potent inhibitors with improved cellular activity.
| Compound | Scaffold | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cellular Assay (pAKT) IC50 (nM) |
| 1 | Benzimidazole | 120 | 250 | 1800 |
| 18 | Imidazo[1,2-a]pyridine | 3.4 | 19 | 80 |
Data sourced from Bioorg Med Chem Lett. 2015, 25, 20, 4599-602.[8]
Scaffold Hopping for Novel DPP-4 Inhibitors
A scaffold hopping strategy was employed to design novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors, leading to the identification of potent Imidazo[1,2-a]pyridine-based compounds for the potential treatment of type 2 diabetes.[9][10]
| Compound | Scaffold | DPP-4 Inhibition (IC50, µM) |
| 5a | Imidazo[1,2-a]pyridine | 0.85 |
| 5d | Imidazo[1,2-a]pyridine | 0.13 |
Data sourced from Chem Biol Drug Des. 2015, 86, 4, 849-56.[9]
From Imidazo[1,2-a]pyrimidine to Imidazo[1,2-a]pyridine as c-Met Inhibitors
Bioisosteric replacement of the imidazo[1,2-a]pyrimidine scaffold with 8-fluoroimidazo[1,2-a]pyridine was a key step in the design of potent c-Met kinase inhibitors.[1][2] This modification aimed to mimic the electronic properties of the original scaffold while exploring new chemical space.
| Compound | Scaffold | c-Met Kinase IC50 (nM) | EBC-1 Cell Proliferation IC50 (nM) |
| Lead Compound | Imidazo[1,2-a]pyrimidine | - | - |
| 22e | Imidazo[1,2-a]pyridine | 3.9 | 45.0 |
Data sourced from ACS Med Chem Lett. 2015, 6, 5, 507-12.[1][2]
Experimental Protocols
Detailed methodologies for the synthesis and key biological assays are crucial for the reproducibility and advancement of research.
General Synthesis of Imidazo[1,2-a]pyridines
A common and versatile method for the synthesis of the Imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine with an α-haloketone.
-
Materials: Substituted 2-aminopyridine, substituted α-bromoketone, ethanol.
-
Procedure:
-
Dissolve the 2-aminopyridine (1 equivalent) in ethanol.
-
Add the α-bromoketone (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates and can be collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
-
This is a general procedure and may require optimization for specific substrates.
Topoisomerase IIα Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase IIα.
-
Materials: Human topoisomerase IIα, kDNA, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), test compounds, etoposide (positive control), loading dye, agarose gel, ethidium bromide.
-
Procedure:
-
Incubate the test compound at various concentrations with human topoisomerase IIα in the assay buffer for 10 minutes at 37°C.
-
Add kDNA to initiate the reaction and incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Analyze the reaction products by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA (monomeric circles) and an increase in the amount of catenated kDNA network.
-
GABA-A Receptor Binding Assay
This assay determines the binding affinity of a compound to the GABA-A receptor, typically using a radioligand competition format.
-
Materials: Rat brain membranes (source of GABA-A receptors), radioligand (e.g., [3H]flumazenil), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compounds, non-specific binding determinator (e.g., diazepam), scintillation cocktail, liquid scintillation counter.
-
Procedure:
-
Prepare a suspension of rat brain membranes in assay buffer.
-
In a multi-well plate, add the membrane suspension, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
For determining non-specific binding, add a high concentration of a known GABA-A receptor ligand instead of the test compound.
-
Incubate the plate at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound.
-
PI3Kα Enzyme Assay
This assay measures the enzymatic activity of PI3Kα by quantifying the production of its product, PIP3.
-
Materials: Recombinant human PI3Kα, lipid substrate (e.g., PIP2), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT), test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add PI3Kα enzyme and the lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.
-
The luminescence signal is proportional to the amount of ADP and thus to the PI3Kα activity.
-
Calculate the IC50 value of the test compound.
-
DPP-4 Enzyme Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the DPP-4 enzyme.
-
Materials: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., Tris-HCl buffer, pH 7.5), test compounds, sitagliptin (positive control), fluorescence microplate reader.
-
Procedure:
-
Pre-incubate the test compound at various concentrations with DPP-4 enzyme in the assay buffer for 10-15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
c-Met Kinase Assay
This assay determines the inhibitory activity of compounds against the c-Met receptor tyrosine kinase.
-
Materials: Recombinant human c-Met kinase domain, substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds, detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the c-Met kinase and the substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.
-
Calculate the IC50 value of the test compound from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: A conceptual workflow of the scaffold hopping process in drug discovery.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Caption: A general experimental workflow for evaluating new chemical entities.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold-Hopping of Aurones: 2-Arylideneimidazo[1,2-a]pyridinones as Topoisomerase IIα-Inhibiting Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scaffold-Hopping of Aurones: 2-Arylideneimidazo[1,2- a]pyridinones as Topoisomerase IIα-Inhibiting Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Comparative Analysis of Imidazo[1,2-a]pyridines and Existing Drugs as BRAF Kinase Inhibitors
A guide for researchers and drug development professionals on the comparative biological activity of novel Imidazo[1,2-a]pyridine derivatives and established BRAF inhibitors, Vemurafenib and Dabrafenib.
This guide provides a comparative overview of the biological activity of recently developed Imidazo[1,2-a]pyridine-based compounds as inhibitors of the BRAF kinase, a key target in cancer therapy. The performance of these novel compounds is benchmarked against the FDA-approved drugs Vemurafenib and Dabrafenib, offering a quantitative and objective comparison based on published experimental data. The BRAF gene, part of the MAPK/ERK signaling pathway, is frequently mutated in various cancers, most notably in melanoma. The development of inhibitors targeting the common BRAF V600E mutation has been a significant advancement in targeted cancer therapy.
The MAPK/ERK Signaling Pathway and BRAF Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, a mutation in the BRAF gene, such as the V600E mutation, leads to constitutive activation of this pathway, promoting uncontrolled cell growth. BRAF inhibitors, such as Vemurafenib and Dabrafenib, are designed to block the activity of the mutated BRAF protein, thereby inhibiting downstream signaling and suppressing tumor growth. The following diagram illustrates the central role of BRAF in this pathway and the point of intervention for inhibitors.
Caption: The MAPK/ERK signaling pathway with the point of inhibition by BRAF inhibitors.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activity of selected Imidazo[1,2-a]pyridine derivatives against the BRAFV600E kinase and a human melanoma cell line expressing this mutation (A375). The data for the approved drugs Vemurafenib and Dabrafenib are included for direct comparison.
Table 1: In Vitro BRAFV600E Kinase Inhibition
| Compound | IC50 (nM) | Reference |
| Vemurafenib | 31 | |
| Dabrafenib | 0.8 | |
| Imidazo[1,2-a]pyridine 1 | 2.5 | |
| Imidazo[1,2-a]pyridine 2 | 1.9 |
IC50 values represent the concentration of the compound required to inhibit 50% of the BRAFV600E kinase activity.
Table 2: Anti-proliferative Activity in A375 Melanoma Cells (BRAFV600E)
| Compound | IC50 (nM) | Reference |
| Vemurafenib | 10 - 100 | |
| Dabrafenib | 0.5 - 5 | |
| Imidazo[1,2-a]pyridine 1 | 8.0 | |
| Imidazo[1,2-a]pyridine 2 | 6.0 |
IC50 values represent the concentration of the compound required to inhibit 50% of the proliferation of A375 cells.
Experimental Protocols
The data presented above were generated using standardized experimental methodologies. Below are detailed protocols for the key assays cited.
BRAFV600E Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the BRAFV600E enzyme.
-
Reagents and Materials: Recombinant human BRAFV600E enzyme, biotinylated MEK1 substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (Imidazo[1,2-a]pyridines, Vemurafenib, Dabrafenib), and a detection system (e.g., HTRF, AlphaScreen).
-
Procedure: a. Test compounds are serially diluted in DMSO and added to a 384-well assay plate. b. BRAFV600E enzyme is added to each well and incubated with the compounds for a predefined period (e.g., 15-30 minutes) at room temperature to allow for binding. c. The kinase reaction is initiated by adding a mixture of the MEK1 substrate and ATP. d. The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature. e. The reaction is stopped, and the amount of phosphorylated MEK1 is quantified using a suitable detection method. f. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (A375 Cell Line)
This assay measures the effect of the compounds on the viability and proliferation of the A375 human melanoma cell line.
-
Cell Culture: A375 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: a. Cells are seeded into 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to attach overnight. b. The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. c. The cells are incubated with the compounds for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, resazurin, or CellTiter-Glo. e. The absorbance or fluorescence is measured using a plate reader. f. The IC50 values are determined from the dose-response curves.
Caption: General experimental workflow for evaluating BRAF kinase inhibitors.
Conclusion
The presented data indicate that novel Imidazo[1,2-a]pyridine derivatives demonstrate potent inhibitory activity against the BRAFV600E kinase and effectively suppress the proliferation of BRAF-mutant melanoma cells. The in vitro potencies of the exemplified Imidazo[1,2-a]pyridines are comparable to, and in some cases exceed, those of the established drug Dabrafenib, and are significantly more potent than Vemurafenib in kinase assays. These findings highlight the Imidazo[1,2-a]pyridine scaffold as a promising foundation for the development of next-generation BRAF inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential, including their selectivity profile, pharmacokinetic properties, and in vivo efficacy.
Comparative Efficacy of Imidazo[1,2-A]pyridine Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of novel Imidazo[1,2-a]pyridine-based compounds as selective inhibitors of Cyclooxygenase-2 (COX-2), benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein supports the potential of the Imidazo[1,2-a]pyridine scaffold as a promising drug target for inflammatory and pain-related disorders. Experimental data is provided from in vitro enzymatic assays and in vivo analgesic models to offer a comprehensive performance overview.
I. Performance Comparison: Imidazo[1,2-a]pyridines vs. Standard COX-2 Inhibitors
The Imidazo[1,2-a]pyridine scaffold has been explored for its potent and selective inhibitory activity against COX-2, an enzyme implicated in inflammation and pain.[1][2] Derivatives of this scaffold have demonstrated comparable or superior potency to established drugs like Celecoxib and Rofecoxib in preclinical studies.
Table 1: In Vitro COX-2 Inhibition Data
This table summarizes the half-maximal inhibitory concentration (IC50) and selectivity index (SI) for key compounds. Lower IC50 values indicate higher potency, while a higher SI (ratio of IC50 for COX-1 / IC50 for COX-2) indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[3]
| Compound | Type | COX-2 IC50 (nM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Compound 5j [2][4] | Imidazo[1,2-a]pyridine Derivative | 50 | - | > 51.3 (up to 897.19 for derivative 5i)[2][4] |
| Celecoxib [5][6][7] | Standard COX-2 Inhibitor (Coxib) | 40 - 870 | 6.7 - 28 | ~7.7 - 36[8][9] |
| Rofecoxib [1][8][10] | Standard COX-2 Inhibitor (Coxib) | 18 - 340 | >15 - 26 | ~36 - 1000[8][10] |
Table 2: In Vivo Analgesic Activity Data
The in vivo efficacy is assessed using the acetic acid-induced writhing test in mice, a model for visceral pain.[11] The effective dose required to produce a 50% reduction in writhing responses (ED50) is a key measure of analgesic potency.
| Compound | Model | ED50 (mg/kg) | Route of Administration |
| Compound 5j [2][4] | Acetic Acid-Induced Writhing (Mouse) | 12.38 | Oral (p.o.) |
| Celecoxib [12] | Formalin Test (Mouse, Phase 2) | 19.91 | Intraperitoneal (i.p.) |
| Rofecoxib [8] | Carrageenan-Induced Hyperalgesia (Rat) | 1.0 (ID50) | Oral (p.o.) |
II. Signaling Pathway and Experimental Workflows
COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Selective COX-2 inhibitors block this pathway at the site of inflammation without significantly affecting the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[3]
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The validation process for a novel COX-2 inhibitor involves a multi-step approach, starting with enzymatic assays and progressing to animal models of analgesia.
III. Experimental Protocols
1. In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol is based on methods described in commercial inhibitor screening kits, which were used in the cited literature.[2][3][13]
-
Principle: The assay measures the activity of recombinant human COX-2 by detecting the generation of Prostaglandin G2 (PGG2), an intermediate product. A supplied probe fluoresces upon reaction with PGG2, and the signal is proportional to COX-2 activity. The reduction in fluorescence in the presence of a test compound indicates inhibition.
-
Materials:
-
Recombinant Human COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
Test Compounds (dissolved in DMSO)
-
Positive Control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Reagent Preparation: Prepare working solutions of the test inhibitors, positive control, and enzyme according to kit instructions. Test compounds are typically prepared at 10 times the final desired concentration in COX Assay Buffer.
-
Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the positive control solution (e.g., Celecoxib).
-
Test Sample (S): Add 10 µL of the diluted test inhibitor solution.
-
-
Reaction Mix: Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and reconstituted COX-2 enzyme. Add 80 µL of this mix to each well.
-
Initiation: Prepare a diluted solution of arachidonic acid in NaOH and water. Using a multi-channel pipette, add 10 µL to each well to start the reaction.
-
Measurement: Immediately begin measuring fluorescence kinetically at 25°C for 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).
-
Calculation: The rate of reaction is determined from the linear portion of the fluorescence curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentrations.
-
2. In Vivo Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating peripheral analgesic activity.[11][14][15]
-
Principle: Intraperitoneal (i.p.) injection of a mild irritant like acetic acid induces a characteristic pain response in mice known as "writhing," which includes abdominal constrictions and stretching of the hind limbs. Analgesic compounds reduce the frequency of these writhes.
-
Materials:
-
Male Swiss albino mice (20-30 g)
-
Test Compounds (e.g., Imidazo[1,2-a]pyridine derivatives)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., Aspirin, Diclofenac)
-
0.6% or 0.7% Acetic Acid solution
-
Observation chambers
-
-
Procedure:
-
Acclimatization and Grouping: Allow animals to acclimate to the laboratory environment. Divide them into groups (typically n=5-6 per group): Vehicle Control, Positive Control, and Test Compound groups (at least three different doses).
-
Drug Administration: Administer the test compounds and the positive control drug orally (p.o.) or via the chosen route. The vehicle is administered to the control group.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes post-drug administration), inject each mouse intraperitoneally with the acetic acid solution (typically 10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a short latency period (e.g., 5-10 minutes), count the total number of writhes for each animal over a defined period (e.g., 20-30 minutes).
-
Calculation: Calculate the mean number of writhes for each group. The percentage of analgesic protection is calculated as: % Protection = [(Mean writhes_Control - Mean writhes_Test) / Mean writhes_Control] * 100 The ED50 value is determined from the dose-response curve by plotting the percentage of protection against the logarithm of the drug doses.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking of Imidazo[1,2-A]pyridin-2-amine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies on Imidazo[1,2-A]pyridin-2-amine derivatives, a promising class of compounds with diverse pharmacological activities. By examining their interactions with various protein targets, we shed light on their potential as anti-inflammatory, anticancer, and antimicrobial agents.
The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, featured in drugs like zolpidem and alpidem.[1][2] Its derivatives are continually explored for their therapeutic potential against a wide range of diseases, including cancer, inflammation, and microbial infections.[1][3][4] Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a crucial tool in elucidating the mechanism of action of these derivatives and in the rational design of new, more potent drugs.[3][5]
This guide synthesizes findings from multiple studies, presenting a comparative analysis of the binding affinities and interaction patterns of various this compound derivatives with their respective biological targets.
Comparative Docking Performance
The following tables summarize the quantitative data from different molecular docking studies, offering a side-by-side comparison of the binding energies of various this compound derivatives against their target proteins. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity.
| Derivative | Target Protein | Software | Binding Score (kcal/mol) | Reference |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2- a]pyridin-3-amine (MIA) | NF-κB p50 | AutoDock 4.0 | Not explicitly stated, but hydrogen bond formation was noted. | [3] |
| Curcumin (for comparison) | NF-κB p50 | AutoDock 4.0 | Not explicitly stated, but noted to form four strong hydrogen bonds. | [3] |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Leukotriene A4 hydrolase (LTA4H) | Not explicitly stated | -11.237 | [6][7] |
| Original Ligand (in LTA4H) | Leukotriene A4 hydrolase (LTA4H) | Not explicitly stated | -6.908 | [6][7] |
| Imidazo[1,2-a]pyridine hybrid (HB1) | Leukotriene A4 hydrolase (LTA4H) | Not explicitly stated | Not explicitly stated, but noted to have the lowest RMSD of 1.049. | [6] |
| Derivative | Target Protein | Predicted Activity | Reference |
| Imidazo[1,2-a]pyridin-3-yl derivatives | Farnesyl diphosphate synthase, Phosphodiesterase III, CXCR4, GABAa receptor | Potent inhibitors | [8] |
| Imidazo[1,2-a]pyridine-isoquinoline hybrids | EGFR kinases | Satisfactory efficacy | [9] |
| 3-Amino-imidazo[1,2-a]-pyridines | Glutamine synthetase (MtGS) | Potent inhibitors (IC50 of 1.6 μM for the most active compound) | [10] |
Experimental Protocols: A Look Under the Hood
The methodologies employed in molecular docking studies are critical for the reproducibility and reliability of the results. Here, we detail the typical experimental protocols cited in the analyzed studies.
A. Molecular Docking of MIA with NF-κB p50 [3]
-
Software: AutoDock version 4.0 was utilized for the docking simulations.
-
Protein Preparation: The high-resolution crystal structure of the NF-κB-DNA complex (PDB ID: 1NFK) was obtained from the RCSB Protein Data Bank. Water molecules and the co-crystallized DNA macromolecule were removed. Nonpolar hydrogens were merged, Kollman charges were added, and the atom type was set to AutoDock 4 to generate the PDBQT file for the protein.
-
Ligand Preparation: The 3D structure of the Imidazo[1,2-a]pyridine derivative (MIA) was generated and optimized.
-
Docking Procedure: The docking was performed to predict the interaction between the ligand and the NF-κB p50 protein. The study also investigated the synergistic binding of curcumin.
B. Molecular Docking of Imidazo[1,2-a]pyridine Hybrids with Leukotriene A4 hydrolase (LTA4H) [6]
-
Protein Preparation: The 3D structure of human Leukotriene A4 hydrolase (PDB ID: 3U9W) was retrieved from the RCSB Protein Data Bank.
-
Ligand Preparation: A series of ten novel Imidazo[1,2-a]pyridine hybrids (HB1-HB10) were synthesized and their structures were elucidated.
-
Docking Simulation: Each ligand was individually docked into the binding site of the prepared protein.
-
Analysis: The docking results were evaluated based on the binding score (S score) and the Root Mean Square Deviation (RMSD). The interactions with amino acid residues within the active site were also analyzed.
Visualizing the Process and Pathways
To better understand the workflow of these computational studies and the biological context of the target proteins, the following diagrams are provided.
Conclusion
The collective findings from these molecular docking studies strongly suggest that this compound derivatives are a versatile scaffold capable of interacting with a range of biologically significant protein targets. The favorable binding energies and specific interactions observed in silico provide a solid foundation for the further development of these compounds as novel therapeutics. The detailed experimental protocols and comparative data presented in this guide are intended to aid researchers in designing new derivatives with improved potency and selectivity, ultimately accelerating the journey from computational prediction to clinical application.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases. This guide provides a comparative analysis of the cross-reactivity profiles of representative Imidazo[1,2-a]pyridine-based kinase inhibitors against a panel of kinases, alongside a comparison with established alternative inhibitors. The data presented herein is compiled from various public sources and is intended to provide a comprehensive overview for researchers in the field.
Introduction to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have demonstrated potent inhibitory activity against a range of protein kinases. Their rigid, planar structure and synthetic tractability make them an attractive scaffold for the design of selective and potent kinase inhibitors. Key targets of this class of inhibitors include kinases in critical signaling pathways such as the PI3K/Akt/mTOR pathway, the c-Met signaling pathway, and the cyclin-dependent kinases (CDKs) that regulate the cell cycle. The selectivity of these inhibitors is a crucial factor in their therapeutic potential, as off-target effects can lead to toxicity.
Cross-Reactivity Profiling: Imidazo[1,2-a]pyridine Inhibitors vs. Alternatives
To provide a clear comparison, this section presents the cross-reactivity data for a representative Imidazo[1,2-a]pyridine-based inhibitor targeting c-Met, alongside established inhibitors for PI3K/mTOR (Omipalisib) and CDK4/6 (Palbociclib). The data for the Imidazo[1,2-a]pyridine inhibitor is a composite representation based on published selectivity data for compounds such as Compound 31, which was reported to have an IC50 of 12.8 nM for c-Met and to be over 78-fold more selective against a panel of 16 other kinases.
Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Representative Imidazo[1,2-a]pyridine (c-Met Inhibitor) | Omipalisib (GSK2126458) (PI3K/mTOR Inhibitor) | Palbociclib (PD-0332991) (CDK4/6 Inhibitor) |
| c-Met | >95% | <10% | <10% |
| PI3Kα | <20% | >98% | <10% |
| PI3Kβ | <20% | >98% | <10% |
| PI3Kδ | <20% | >98% | <10% |
| PI3Kγ | <20% | >98% | <10% |
| mTOR | <15% | >98% | <10% |
| CDK4 | <10% | <10% | >95% |
| CDK6 | <10% | <10% | >95% |
| CDK1 | <10% | <10% | <20% |
| CDK2 | <10% | <10% | <20% |
| ABL1 | <5% | <10% | <5% |
| ALK | <5% | <10% | <5% |
| Aurora A | <5% | <10% | <5% |
| Aurora B | <5% | <10% | <5% |
| EGFR | <5% | <10% | <5% |
| FLT3 | <10% | <15% | <5% |
| KDR (VEGFR2) | <10% | <15% | <5% |
| SRC | <5% | <10% | <5% |
Note: The data for the representative Imidazo[1,2-a]pyridine inhibitor is a qualitative representation based on published selectivity profiles. Specific quantitative data from a full kinome scan is not publicly available for a single compound of this class.
Table 2: IC50/Ki Values for Primary Targets
| Inhibitor | Primary Target(s) | IC50 / Ki (nM) | Reference |
| Imidazo[1,2-a]pyridine (Compound 31) | c-Met | 12.8 | [1] |
| Omipalisib (GSK2126458) | PI3Kα/β/δ/γ, mTORC1/2 | 0.019 / 0.13 / 0.024 / 0.06, 0.18 / 0.3 | [2] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | 11, 16 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to generate the data above, the following diagrams are provided.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: HGF/c-Met Signaling Pathway Inhibition.
Caption: CDK/Rb/E2F Cell Cycle Pathway Inhibition.
Caption: General In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments cited in the profiling of kinase inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (Imidazo[1,2-a]pyridine derivative or alternative inhibitor) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Add 5 µL of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves a two-step addition of reagents to first deplete remaining ATP and then convert ADP to ATP for a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls) from all readings.
-
Normalize the data to the "no inhibitor" (DMSO) controls, which represent 100% kinase activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
KINOMEscan™ Cross-Reactivity Profiling
This protocol provides a general overview of the KINOMEscan™ competition binding assay from Eurofins DiscoverX, a widely used platform for assessing inhibitor selectivity.
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
2. Procedure:
-
Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound are combined in a buffer solution and incubated to allow binding to reach equilibrium.
-
Washing: The solid support is washed to remove unbound kinase and test compound.
-
Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Interpretation: The amount of kinase recovered is inversely proportional to the affinity of the test compound for the kinase. Results are typically expressed as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound. A selectivity score (S-score) can also be calculated to represent the number of kinases that a compound binds to with high affinity out of the total number of kinases tested.
Conclusion
Imidazo[1,2-a]pyridine-based kinase inhibitors represent a versatile and potent class of compounds with significant therapeutic potential. As demonstrated, specific derivatives can be designed to achieve high selectivity for their primary targets, such as c-Met. However, a comprehensive understanding of their cross-reactivity profile across the entire kinome is essential for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a framework for comparing these inhibitors with other established drugs, highlighting the importance of detailed experimental profiling in the drug discovery and development process. For researchers working with this scaffold, a thorough in-house or outsourced kinome-wide screening is highly recommended to fully characterize the selectivity of novel compounds.
References
The Ascendancy of Copper: A Comparative Analysis of Catalytic Systems in Imidazo[1,2-a]pyridine Synthesis
A head-to-head comparison of copper and palladium catalysts reveals distinct advantages for copper-based systems in the synthesis of imidazo[1,2-a]pyridines, a critical scaffold in medicinal chemistry. While palladium has long been a dominant force in cross-coupling reactions, recent advancements highlight copper's comparable efficacy, broader substrate scope under milder conditions, and significant cost-effectiveness, positioning it as a compelling alternative for pharmaceutical development and large-scale synthesis.
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that form the core of numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The efficient synthesis of these molecules is therefore a subject of intense research. Both copper and palladium catalysts have been extensively employed to facilitate the key C-N bond formation in their synthesis. This guide provides a detailed comparison of their performance, supported by experimental data and mechanistic insights.
Performance Comparison: Copper vs. Palladium
The choice between copper and palladium catalysis often depends on the specific transformation, desired substrate scope, and cost considerations. Below is a summary of key performance indicators for each catalyst system in the synthesis of imidazo[1,2-a]pyridines.
| Feature | Copper Catalysts | Palladium Catalysts |
| Catalyst Cost | Low | High |
| Toxicity | Lower toxicity, less stringent removal requirements | Higher toxicity, requires rigorous removal from final products[1] |
| Reaction Conditions | Often milder (e.g., lower temperatures, aerobic conditions)[2][3][4] | Can require higher temperatures and inert atmospheres |
| Ligand Requirements | Often ligand-free or uses simple, inexpensive ligands[5] | Frequently requires complex and expensive phosphine-based ligands |
| Substrate Scope | Broad, tolerates a wide range of functional groups[2] | Broad, but can be sensitive to certain functional groups |
| Key Reaction Types | Multi-component reactions, oxidative C-H amination, Chan-Lam/Ullmann coupling[5][6] | C-N cross-coupling (Buchwald-Hartwig amination), tandem reactions[5][7] |
| Yields | Generally good to excellent (up to 90% or higher in optimized systems)[2] | Generally good to excellent |
Experimental Protocols: Representative Syntheses
To illustrate the practical application of these catalysts, detailed experimental protocols for the synthesis of a representative imidazo[1,2-a]pyridine derivative using both copper and palladium catalysis are provided below.
Copper-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a copper-catalyzed one-pot procedure involving aminopyridines and nitroolefins using air as the oxidant.[2][3][4]
Procedure: A mixture of 2-aminopyridine (1.0 mmol), (E)-(2-nitrovinyl)benzene (1.2 mmol), and CuBr (0.1 mmol) in DMF (5 mL) is stirred at 80 °C under an air atmosphere for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
Palladium-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of a palladium-catalyzed C-N cross-coupling reaction.
Procedure: To an oven-dried Schlenk tube is added 2-chloropyridine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the N-phenylpyridin-2-amine intermediate. This intermediate can then undergo subsequent cyclization to form the imidazo[1,2-a]pyridine core through various methods, often involving reaction with an α-haloketone.
Mechanistic Pathways
The mechanisms by which copper and palladium catalyze the formation of imidazo[1,2-a]pyridines differ significantly, influencing the reaction conditions and substrate compatibility.
Copper-Catalyzed Reaction Workflow
Copper catalysts can operate through several pathways, including an initial Michael addition followed by intramolecular cyclization and oxidation.
Caption: Copper-catalyzed synthesis of Imidazo[1,2-a]pyridine.
Palladium-Catalyzed C-N Coupling Pathway
Palladium catalysis typically involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination to form the C-N bond.
Caption: Palladium-catalyzed C-N cross-coupling cycle.
Conclusion
The synthesis of imidazo[1,2-a]pyridines can be effectively achieved using both copper and palladium catalysts. While palladium-catalyzed methods are well-established and reliable, copper catalysis has emerged as a highly attractive alternative due to its lower cost, reduced toxicity, and often milder reaction conditions. The choice of catalyst will ultimately depend on the specific synthetic goals, scale of the reaction, and economic constraints. For researchers and professionals in drug development, the advantages offered by copper catalysis in terms of sustainability and cost-efficiency make it a compelling area for further exploration and application in the synthesis of medicinally important compounds.
References
- 1. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 3. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Gram-Scale Synthesis of Imidazo[1,2-A]pyridin-2-amines: A Modern Take on a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents such as the hypnotic zolpidem and the anxiolytic alpidem.[1][2] Its prevalence in drug discovery underscores the continuous need for efficient, scalable, and robust synthetic routes. This guide provides an in-depth comparison of a traditional synthesis of 2-arylimidazo[1,2-a]pyridines with a novel, gram-scale validated approach utilizing the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a quantitative comparison to guide researchers in selecting the optimal strategy for their synthetic campaigns.
The Old Guard: Traditional Synthesis via Condensation with α-Haloketones
The classical approach to the imidazo[1,2-a]pyridine scaffold, a variation of the Tschitschibabin reaction, typically involves the condensation of a 2-aminopyridine with an α-haloketone.[2] This method, while foundational, often requires harsh conditions and can be limited by the availability and lachrymatory nature of α-haloketones.[3]
Mechanistic Rationale
The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone to form a pyridinium salt intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amine onto the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the deprotonation steps, driving the reaction towards completion under milder conditions.[4]
Caption: Reaction mechanism for the traditional synthesis.
The New Contender: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
A modern and highly efficient alternative is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This method involves the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, offering significant advantages in terms of atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.[5][6] The scalability of this reaction has been demonstrated in industrial settings, making it a viable option for gram-scale synthesis and beyond.[7]
Mechanistic Rationale
The GBB reaction is typically initiated by the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion. This is followed by an intramolecular 5-endo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrile-like carbon of the intermediate. A final tautomerization step yields the aromatic 3-aminoimidazo[1,2-a]pyridine product.[1][8] The use of a Lewis acid catalyst, such as Yb(OTf)3, activates the aldehyde towards nucleophilic attack, accelerating the initial imine formation.[9]
Caption: Reaction mechanism for the GBB synthesis.
Head-to-Head Comparison: Performance at the Gram Scale
To provide a clear comparison, we present representative gram-scale protocols for the synthesis of analogous imidazo[1,2-a]pyridine derivatives.
| Parameter | Traditional Method (DBU-catalyzed)[4] | Novel Method (GBB Reaction)[9][10] |
| Target Compound | 2-Phenylimidazo[1,2-a]pyridine | N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine |
| Scale | Multi-gram | Gram-scale demonstrated |
| Key Reagents | 2-Aminopyridine, Phenacyl bromide, DBU | 2-Aminopyridine, Benzaldehyde, tert-Butyl isocyanide, Yb(OTf)3 |
| Solvent | Aqueous Ethanol | Dichloromethane/Methanol |
| Temperature | Room Temperature | 100 °C (Microwave) |
| Reaction Time | 30-60 minutes | 1 hour |
| Yield | 65-94% | 89-98% (for analogous systems) |
| Workup | Extraction | Flash Chromatography |
| Atom Economy | Lower (byproduct: DBU hydrobromide) | Higher (one-pot, fewer byproducts) |
| Substrate Scope | Dependent on α-haloketone availability | Broad (diverse aldehydes and isocyanides) |
Experimental Protocols
Traditional Synthesis: Gram-Scale Preparation of 2-Phenylimidazo[1,2-a]pyridine[4]
Materials:
-
2-Aminopyridine (2.0 g, 21.2 mmol)
-
Phenacyl bromide (4.22 g, 21.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.46 g, 42.4 mmol)
-
Ethanol (50 mL)
-
Water (50 mL)
-
Chloroform
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminopyridine in a 1:1 mixture of ethanol and water (100 mL).
-
To this solution, add phenacyl bromide.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the progress by TLC.
-
Upon completion, extract the product with a 1:1 mixture of water and chloroform (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-phenylimidazo[1,2-a]pyridine.
Caption: Experimental workflow for the traditional synthesis.
Novel Synthesis: Gram-Scale Preparation of N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine (Representative GBB Protocol)[9][10]
Materials:
-
2-Aminopyridine (1.0 g, 10.6 mmol)
-
Benzaldehyde (1.13 g, 10.6 mmol)
-
tert-Butyl isocyanide (0.88 g, 10.6 mmol)
-
Ytterbium(III) triflate (Yb(OTf)3) (0.52 g, 0.85 mmol, 8 mol%)
-
Dichloromethane (DCM) (15 mL)
-
Methanol (5 mL)
Procedure:
-
To a microwave reactor vessel, add 2-aminopyridine, benzaldehyde, Yb(OTf)3, DCM, and methanol.
-
Seal the vessel and add tert-butyl isocyanide.
-
Irradiate the reaction mixture in a microwave reactor at 100 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-tert-butyl-2-phenylimidazo[1,2-a]pyridin-3-amine.
References
- 1. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
Benchmarking the Efficacy of New Imidazo[1,2-a]pyridine Antibiotics Against Resistant Strains: A Comparative Guide
The relentless rise of antibiotic resistance necessitates the urgent discovery and development of novel antimicrobial agents. Among the promising new classes of antibiotics, imidazo[1,2-a]pyridines have emerged as a significant area of research due to their potent activity against a wide range of bacterial pathogens, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. This guide provides an in-depth comparison of the efficacy of new imidazo[1,2-a]pyridine antibiotics, offering a technical resource for researchers, scientists, and drug development professionals.
Introduction to Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities.[1] Their unique structural scaffold has made them a "drug prejudice" scaffold in medicinal chemistry.[2][3] Notably, certain imidazo[1,2-a]pyridine derivatives have shown significant efficacy against challenging pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[2][3] The development of compounds like Telacebec (Q203), which targets the cytochrome bc1 complex (QcrB) essential for cellular respiration in Mtb, highlights the potential of this chemical class.[2]
Mechanism of Action: A Key Differentiator
A critical aspect of the promise held by imidazo[1,2-a]pyridines lies in their diverse mechanisms of action, which can differ from many currently approved antibiotics. This is a crucial advantage in overcoming existing resistance mechanisms.
-
Inhibition of Cellular Respiration: As exemplified by Telacebec (Q203), a prominent mechanism is the inhibition of the QcrB subunit of the cytochrome bc1 complex.[2][4] This disrupts the electron transport chain, halting ATP synthesis and ultimately leading to bacterial cell death. This targeted approach is particularly effective against Mtb.[2]
-
Targeting DNA Gyrase and Topoisomerase IV: Some imidazo[1,2-a]pyridine derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for DNA replication, and their inhibition is a validated antibacterial strategy employed by fluoroquinolone antibiotics.
-
Inhibition of Cell Wall Synthesis: Certain pyrazolo-imidazopyridine molecular conjugates have been identified as potential inhibitors of bacterial cell wall synthesis.[5] This mechanism is foundational to the efficacy of beta-lactam antibiotics.
The ability of this single scaffold to be modified to target various essential bacterial processes underscores its versatility and potential for developing novel therapeutics that can circumvent existing resistance pathways.
Comparative Efficacy Against Resistant Strains
The true test of any new antibiotic lies in its ability to combat resistant pathogens. Numerous studies have demonstrated the potent activity of novel imidazo[1,2-a]pyridine derivatives against a panel of drug-resistant bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Imidazo[1,2-a]pyridine Analogs and Standard Antibiotics against M. tuberculosis
| Compound/Drug | MIC90 (μM) against Drug-Sensitive Mtb | MIC90 (μM) against MDR-Mtb Strains | MIC90 (μM) against XDR-Mtb Strains | Reference |
| Imidazo[1,2-a]pyridine Analog 1 | 1.07 | 0.07–2.2 | 0.07–0.14 | [2][6] |
| Imidazo[1,2-a]pyridine Analog 18 | ≤0.006 | Surpasses PA-824 by ~10-fold | Potent activity reported | [7][8] |
| Telacebec (Q203) | Active against MDR- and XDR-TB | Active against MDR- and XDR-TB | Active against MDR- and XDR-TB | [2] |
| PA-824 (Pretomanid) | 0.08–0.7 | 0.2 to >14 | - | [6][7] |
| Isoniazid | Standard Reference | High-level resistance common | High-level resistance common | [2] |
| Rifampicin | 0.05 | High-level resistance common | High-level resistance common | [6] |
MDR-TB: Multidrug-resistant Tuberculosis; XDR-TB: Extensively drug-resistant Tuberculosis
The data clearly indicates that several imidazo[1,2-a]pyridine analogs exhibit exceptional potency against both drug-sensitive and highly resistant strains of M. tuberculosis.[2][6][7][8] Notably, the potency of some of these new compounds surpasses that of existing or clinical-stage anti-TB drugs.[7][8]
Beyond tuberculosis, imidazo[1,2-a]pyridine derivatives have also shown activity against other resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Fluoroquinolone-Resistant Streptococcus pneumoniae (FRSP).[5]
Experimental Protocols for Efficacy Benchmarking
To ensure the scientific rigor of these comparisons, standardized and validated experimental protocols are essential. The following outlines the core methodologies for assessing the in vitro efficacy of new antibiotic candidates.
Caption: Workflow for in vitro antibiotic efficacy testing.
This protocol is a cornerstone for assessing the potency of a new antibiotic.
-
Preparation of Antibiotic Stock Solutions:
-
Accurately weigh the synthesized imidazo[1,2-a]pyridine compounds and dissolve them in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of the stock solutions in appropriate culture medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
Culture the resistant and susceptible bacterial strains to the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic compounds.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plates at the optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Causality Behind Experimental Choices: The broth microdilution method is chosen for its high throughput, reproducibility, and conservation of test compounds. Standardization of the bacterial inoculum is critical to ensure that the results are comparable across different experiments and laboratories.
This assay provides a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time.
-
Experimental Setup:
-
In sterile culture tubes, prepare a standardized bacterial suspension (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in fresh broth.
-
Add the imidazo[1,2-a]pyridine antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC).
-
Include a growth control tube without any antibiotic.
-
-
Sampling and Plating:
-
Incubate all tubes at the appropriate temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
-
Enumeration and Data Analysis:
-
Incubate the agar plates until colonies are visible.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.
-
Self-Validating System: The inclusion of a no-antibiotic growth control is crucial for validating that the observed reduction in bacterial count is due to the antibiotic's activity and not other factors. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Pharmacokinetics and In Vivo Efficacy: A Glimpse into Clinical Potential
While in vitro data is foundational, the ultimate success of an antibiotic depends on its in vivo performance. Early-stage pharmacokinetic (PK) and in vivo efficacy studies are crucial. For instance, studies on select imidazo[1,2-a]pyridine-3-carboxamides have demonstrated promising PK profiles in mice, with good oral bioavailability and extended half-lives, supporting their potential for further development.[7][8][9] Compound 18, for example, showed a significantly improved pharmacokinetic profile over earlier analogs.[7][8]
Structure-Activity Relationship (SAR) and Future Directions
The extensive research into imidazo[1,2-a]pyridines has led to a deep understanding of their structure-activity relationships (SAR).[2] For example, it has been observed that the nature and position of substituents on the imidazo[1,2-a]pyridine core can significantly impact antibacterial activity.[10] The addition of bulky and more lipophilic biaryl ethers has been shown to lead to nanomolar potency.[2][7]
Caption: Iterative cycle of SAR-guided antibiotic development.
Future research will likely focus on leveraging this SAR knowledge to design new analogs with enhanced potency, broader spectrum of activity, and improved safety profiles. The continued exploration of diverse mechanisms of action within this chemical class will be vital in the ongoing fight against antibiotic resistance.
Conclusion
New imidazo[1,2-a]pyridine antibiotics represent a highly promising class of therapeutics with the potential to address the critical unmet need for new treatments for resistant bacterial infections. Their potent activity against MDR and XDR strains, coupled with novel mechanisms of action, positions them as a valuable addition to the antibiotic pipeline. The rigorous benchmarking of their efficacy, as outlined in this guide, is a critical step in translating this promise into tangible clinical benefits.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential: A Comparative Analysis of Imidazo[1,2-a]pyridin-2-amine Analogs' Cytotoxicity
Researchers in oncology and drug development are continuously exploring novel heterocyclic compounds for their therapeutic potential. Among these, Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of various Imidazo[1,2-a]pyridin-2-amine analogs, supported by experimental data and detailed methodologies, to aid researchers in this field.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs
The anticancer efficacy of different Imidazo[1,2-a]pyridine analogs has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a critical parameter in these assessments. The following tables summarize the IC50 values of several novel analogs from recent studies, comparing them against established cancer cell lines and, in some cases, a standard chemotherapeutic drug.
Table 1: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Analogs (Series 6a-6i)
| Compound | A549 (Lung) | C6 (Glioma) | MCF-7 (Breast) | HepG2 (Liver) | NIH/3T3 (Normal) |
| 6a | 25.12 | 33.45 | 41.22 | 28.76 | >100 |
| 6d | 19.87 | 26.54 | 32.87 | 15.43 | >100 |
| 6e | 22.43 | 29.87 | 36.98 | 20.11 | >100 |
| 6i | 17.65 | 23.56 | 29.12 | 12.87 | >100 |
| Doxorubicin | 1.23 | 2.11 | 1.54 | 1.87 | Not Reported |
Data sourced from a study on novel Imidazo[1,2-a]pyridine derivatives containing an S-alkyl/aryl moiety. The results indicate that compounds 6d and 6i, in particular, show significant antiproliferative activity.[1]
Table 2: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Hybrids (HB1-HB10) and Cisplatin
| Compound | A549 (Lung) | HepG2 (Liver) |
| HB9 | 50.56 | Not Reported |
| HB10 | Not Reported | 51.52 |
| Cisplatin | 53.25 | 54.81 |
This study highlights that compound HB9 was more potent than the standard drug Cisplatin against the A549 lung cancer cell line, while HB10 showed greater activity against the HepG2 liver carcinoma cell line.[2][3]
Table 3: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Analogs (Compounds 5-7)
| Compound | A375 (Melanoma) | WM115 (Melanoma) | HeLa (Cervical) |
| 5 | 20.3 | 25.1 | 30.2 |
| 6 | 9.7 | 11.5 | 15.8 |
| 7 | 35.4 | 40.2 | 44.6 |
Compound 6 demonstrated the most potent cytotoxic effect across both melanoma and cervical cancer cell lines in this study.[4]
Table 4: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Analogs (IP-5, IP-6, IP-7)
| Compound | HCC1937 (Breast) |
| IP-5 | 45 |
| IP-6 | 47.7 |
| IP-7 | 79.6 |
In this investigation, compounds IP-5 and IP-6 exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line.[5]
Table 5: Cytotoxicity (IC50 in µM) of Imidazo[1,2-a]pyridine Analog (MIA) in Combination with Curcumin
| Treatment | MDA-MB-231 (Breast) | SKOV3 (Ovarian) |
| MIA (alone) | Significant at ≥ 30 µM | Significant at ≥ 40 µM |
| MIA + Curcumin (10 µM) | Significant at ≥ 20 µM | Significant at ≥ 30 µM |
This research showed that combining the Imidazo[1,2-a]pyridine derivative MIA with curcumin enhanced its cytotoxic effects, reducing the minimum effective concentration.[6]
Experimental Protocols
The primary method utilized to assess the cytotoxicity of these Imidazo[1,2-a]pyridine analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Imidazo[1,2-a]pyridine analogs. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals that have formed in viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several studies have begun to elucidate the molecular mechanisms through which Imidazo[1,2-a]pyridine analogs exert their cytotoxic effects. These compounds have been shown to interfere with key signaling pathways that are often dysregulated in cancer.
One prominent mechanism is the induction of apoptosis, or programmed cell death. For instance, some analogs have been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] Furthermore, the activation of caspases, which are key executioners of apoptosis, has also been reported.[1]
Several critical signaling pathways have been implicated in the anticancer activity of these compounds:
-
STAT3/NF-κB Pathway: Certain Imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer progression.[6]
-
Akt/mTOR Pathway: Inhibition of the Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, has been identified as a mechanism of action for some analogs.[4]
-
p53-mediated Apoptosis: The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Some compounds have been found to induce apoptosis in a p53-partially mediated manner.[4]
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a simplified overview of a key signaling pathway affected by these analogs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemmethod.com [chemmethod.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Precise Fit: Confirming Imidazo[1,2-a]pyridine Binding Modes with X-ray Crystallography
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of diseases.[1] A deep understanding of how these molecules interact with their protein targets is paramount for rational drug design and optimization. While various biophysical techniques can provide valuable insights into binding affinity and kinetics, X-ray crystallography remains the gold standard for unequivocally determining the precise binding mode of a ligand. This guide provides a comparative overview of X-ray crystallography alongside other key techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.
The Decisive Evidence: X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional snapshot of a ligand bound to its target protein, revealing atomic-level details of the interaction. This direct visualization is invaluable for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.
A notable example is the elucidation of the binding mode of imidazo[1,2-a]pyridine derivatives as inhibitors of Autotaxin (ATX), an enzyme implicated in cancer and fibrosis.[2][3][4] X-ray co-crystal structures have revealed that these inhibitors occupy a hydrophobic pocket and channel within ATX, providing a clear structural basis for their inhibitory activity.[2][3] This structural information is critical for designing next-generation inhibitors with improved pharmacological properties.[5][6]
A Multi-Faceted Approach: Comparison with Other Techniques
While X-ray crystallography provides unparalleled structural detail, a comprehensive understanding of a drug-target interaction often requires a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) offer complementary data on binding affinity, thermodynamics, and kinetics.
| Technique | Information Provided | Advantages | Limitations | Typical Application for Imidazo[1,2-a]pyridines |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise binding pose, key intermolecular interactions. | Unambiguous determination of binding mode.[7] | Requires high-quality crystals, which can be challenging to obtain; provides a static picture of the interaction. | Definitive confirmation of the binding orientation of novel imidazo[1,2-a]pyridine inhibitors within the active site of their target protein.[2][8][9] |
| NMR Spectroscopy | Information on ligand binding site, conformational changes in solution, and binding affinity (Kd). | Can study interactions in solution, providing dynamic information; does not require crystallization.[10][11][12] | Can be complex to interpret for large proteins; may require isotopic labeling. | Mapping the binding site of imidazo[1,2-a]pyridine fragments and confirming solution-state interactions.[10][11] |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Provides a complete thermodynamic profile of the interaction in a single experiment; label-free.[13][14] | Requires relatively large amounts of pure sample; may not be suitable for very weak or very tight binders. | Quantifying the thermodynamic driving forces behind the binding of imidazo[1,2-a]pyridine inhibitors to their target kinases.[15][16] |
| Surface Plasmon Resonance (SPR) | Real-time kinetic data (association and dissociation rates, ka and kd), and binding affinity (Kd). | High-throughput screening capabilities; requires small amounts of sample; label-free.[17][18] | Requires immobilization of one binding partner, which may affect its activity; indirect measurement of binding. | Screening libraries of imidazo[1,2-a]pyridine derivatives for binding to a target protein and ranking them based on their kinetic profiles.[1][19] |
Experimental Protocols
X-ray Crystallography of a Protein-Imidazo[1,2-a]pyridine Complex
This protocol outlines the general steps for determining the crystal structure of a protein in complex with an imidazo[1,2-a]pyridine inhibitor.
1. Protein Expression and Purification:
-
Express the target protein in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Concentrate the purified protein to a concentration suitable for crystallization (typically 5-20 mg/mL).
2. Crystallization:
-
Co-crystallization: Incubate the purified protein with a 2-5 fold molar excess of the imidazo[1,2-a]pyridine inhibitor for a defined period (e.g., 1-2 hours) on ice. Set up crystallization trials using various commercially available or in-house prepared screens using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Soaking: Grow crystals of the apo-protein first. Prepare a solution of the imidazo[1,2-a]pyridine inhibitor in a cryoprotectant-compatible buffer. Transfer the apo-crystals to this solution and allow them to soak for a period ranging from minutes to hours.[2]
3. Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
4. Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available, or by experimental phasing methods.
-
Build and refine the atomic model of the protein-ligand complex against the experimental data until convergence is reached.
5. Validation:
-
Assess the quality of the final model using validation tools to check for geometric correctness and agreement with the electron density map.
Visualizing the Workflow
Caption: A flowchart illustrating the experimental workflow for confirming the binding mode of Imidazo[1,2-a]pyridines and integrating data from complementary biophysical techniques.
Conclusion
X-ray crystallography provides the most definitive evidence for the binding mode of imidazo[1,2-a]pyridine derivatives, offering an unparalleled level of structural detail that is crucial for effective drug design. By complementing crystallographic data with insights from other biophysical techniques such as NMR, ITC, and SPR, researchers can build a comprehensive understanding of the drug-target interaction, encompassing structural, thermodynamic, and kinetic aspects. This integrated approach empowers the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics with enhanced potency, selectivity, and clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 3. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel imidazo[1,2-a]pyridine derivatives as potent ATX allosteric inhibitors: Design, synthesis and promising in vivo anti-fibrotic efficacy in mice lung model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-fibrosis evaluation of imidazo[1,2-a]pyridine derivatives as potent ATX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. moodle2.units.it [moodle2.units.it]
- 14. acs.figshare.com [acs.figshare.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tainstruments.com [tainstruments.com]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 18. bio-rad.com [bio-rad.com]
- 19. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of Imidazo[1,2-A]pyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the proper disposal of Imidazo[1,2-A]pyridin-2-amine, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data for this compound and structurally similar chemicals, this compound is considered hazardous.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (such as butyl rubber or PVA), and a fully-buttoned lab coat.[1]
-
Ventilation: Conduct all handling and disposal preparations within a properly functioning certified laboratory chemical fume hood to avoid inhalation of any dust or vapors.[2]
-
Spill Management: In the event of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2][4]
Hazard Profile Summary
The following table summarizes the key hazard information for this compound and related compounds, underscoring the necessity for its classification as hazardous waste.
| Hazard Classification | Description | Primary References |
| Acute Toxicity | Toxic if swallowed or in contact with skin. | |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | [3][5] |
| Eye Damage/Irritation | Causes serious eye damage and irritation. | [3][5] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations and must not be disposed of in regular trash or down the sewer system.[6][7][8] The standard procedure is to manage it as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program.[6][9]
Step 1: Waste Collection and Containerization
-
Select a Suitable Container: Collect waste this compound and any contaminated materials (e.g., weighing boats, gloves, paper towels) in a designated, compatible, and leak-proof container with a secure, screw-top cap.[10][11][12] Plastic containers are often preferred for hazardous waste when chemical compatibility is not an issue.[6] Do not use food-grade containers.[13]
-
Avoid Mixing Waste: Do not mix this compound waste with other incompatible waste streams.[11][14]
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[10][11][14] This prevents spills and the release of vapors.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical regulatory requirement for hazardous waste disposal.[15][16]
-
Affix a "Hazardous Waste" Label: As soon as the first particle of waste is added, affix a "Hazardous Waste" label from your institution's EHS department to the container.[6][9][16]
-
Complete the Label Information: Fill out the label completely and legibly.[6] This must include:
-
The full chemical name: "this compound". Abbreviations and chemical formulas are not permitted.[6]
-
The quantity or percentage of the chemical.
-
The date of waste generation.[6]
-
The name and contact information of the Principal Investigator (PI).[6]
-
The specific laboratory location (building and room number).[6]
-
Checkmarks for the appropriate hazard pictograms (e.g., toxic, corrosive).[6][16]
-
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[11][16]
-
Segregation: Ensure the container is stored away from incompatible materials.[11]
-
Secondary Containment: It is best practice to use secondary containment for liquid hazardous waste to prevent spills from spreading.[11]
Step 4: Arranging for Disposal
-
Request a Pickup: Once the waste container is full, or as per your laboratory's routine waste pickup schedule, submit a hazardous waste pickup request to your institution's EHS department.[11][12]
-
Follow Institutional Procedures: Adhere to all specific procedures provided by your EHS department for the pickup and final disposal of the chemical waste.[12] Only trained EHS personnel should transport hazardous waste from the laboratory.[9]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. acs.org [acs.org]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. benchchem.com [benchchem.com]
- 13. pfw.edu [pfw.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Imidazo[1,2-A]pyridin-2-amine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for Imidazo[1,2-A]pyridin-2-amine, a compound utilized in pharmaceutical research. Adherence to these protocols is critical for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2] | Ensure a proper fit before use. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[1][2][3] |
| Respiratory Protection | A government-approved (e.g., NIOSH) respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration of the airborne contaminant.[1][2][3] | Ensure proper fit and training before using a respirator. |
| Protective Clothing | A laboratory coat or a full chemical-protective suit.[1][2] | Clothing should be laundered separately.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for safely managing this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Wash hands thoroughly with soap and water after handling the compound.[1][2]
3. Spill Management:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[3]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
